Product packaging for Peroxynitrous acid(Cat. No.:CAS No. 14691-52-2)

Peroxynitrous acid

Cat. No.: B081277
CAS No.: 14691-52-2
M. Wt: 63.013 g/mol
InChI Key: CMFNMSMUKZHDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Peroxynitrous acid is a nitrogen oxoacid. It is a conjugate acid of a peroxynitrite.
Peroxynitrite, also known as [no(OOH)] or hno(O2), belongs to the class of inorganic compounds known as non-metal peroxynitrites. These are inorganic non-metallic compounds containing a peroxynitrite as its largest oxoanion. Peroxynitrite has been primarily detected in cerebrospinal fluid.
A potent oxidant synthesized by the cell during its normal metabolism. Peroxynitrite is formed from the reaction of two free radicals, NITRIC OXIDE and the superoxide anion (SUPEROXIDES).

Structure

2D Structure

Chemical Structure Depiction
molecular formula HNO3 B081277 Peroxynitrous acid CAS No. 14691-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxy nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HNO3/c2-1-4-3/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFNMSMUKZHDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163543
Record name Peroxynitrous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.013 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Peroxynitrite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14691-52-2, 19059-14-4
Record name Peroxynitrous acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14691-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peroxynitrous acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxynitrous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peroxynitrite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and History of Peroxynitrous Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are pivotal reactive nitrogen species (RNS) implicated in a wide spectrum of physiological and pathological processes. Arising from the diffusion-controlled reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), this short-lived yet highly reactive molecule is a potent oxidizing and nitrating agent. Its dual reactivity underlies its complex biological effects, transitioning from a signaling molecule to a cytotoxic agent. This technical guide provides a comprehensive exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis and study, and a quantitative analysis of its core chemical properties. Visualizations of its historical timeline, formation, and decomposition pathways are presented to facilitate a deeper understanding of this enigmatic molecule.

A Journey of Discovery: The History of this compound

The story of this compound is one of a molecule initially identified over a century ago, which later rose to prominence with the understanding of its significant biological roles.

Early Postulations: The existence of a reactive species formed from nitrous acid and hydrogen peroxide was first proposed by Baeyer and Villiger in the early 1900s.[1] They named the proposed intermediate "Nitrosopersäure".[1] Although they did not provide direct structural evidence, their work laid the foundation for future investigations.[1]

First Identification and Synthesis: Peroxynitrite was first definitively identified in 1904.[2] However, it remained a subject of study primarily for chemists for many decades.[2] Key contributions to understanding its chemistry were made by researchers like Halfpenny and Robinson in 1952, Hughes and Nicklin in 1968, Keith and Powell in 1969, and Mahoney in 1970.[2] A significant milestone in its synthesis was achieved by Gleu and Hubold in 1935, who described a simple method involving the reaction of hydrogen peroxide and nitrite (B80452) at low pH, followed by rapid basification.[1]

The Biological Revolution: The perception of this compound transformed dramatically in 1990 with the work of Beckman et al.[2] They proposed its formation in biological systems from the reaction of nitric oxide and superoxide, highlighting its potential role in cellular damage and pathophysiology.[2] This discovery sparked a surge in research, with over 7,000 papers on the topic published in the subsequent 25 years, solidifying its importance in biology and medicine.[2]

Timeline of Key Discoveries

Discovery_Timeline N1904 1904 Peroxynitrite First Identified N1952 1952 Halfpenny & Robinson Study Reactivity N1904->N1952 Early Chemical Investigations N1968 1968 Hughes & Nicklin Further Chemical Studies N1952->N1968 N1990 1990 Beckman et al. Biological Formation & Significance Proposed N1968->N1990 Shift to Biological Relevance N1993 1993 Radi's Group Re-discovery of CO2 Reaction N1990->N1993 Understanding Biological Fate

A brief timeline of key milestones in this compound research.

Core Chemical and Physical Properties

This compound is a weak acid with a pKa of approximately 6.8.[3][4] This means that at physiological pH (~7.4), it exists in equilibrium with its conjugate base, the peroxynitrite anion (ONOO⁻).[3][5] The protonated form, this compound, is generally considered the more reactive species.[3]

PropertyValueReference
pKa ~6.8[3][4]
Molar Extinction Coeff. 1670 M⁻¹cm⁻¹ at 302 nm (in 0.1 M NaOH)[3][6]
Half-life (pH 7.4, 37°C) < 1 second[7]
Isomerization Rate Constant (k) 1.2 s⁻¹[4]

Formation and Decomposition Pathways

The formation and decomposition of this compound are central to its biological activity.

Formation: In biological systems, this compound is primarily formed through the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[3][8]

Decomposition: Once formed, the unstable this compound undergoes two main decomposition pathways:

  • Isomerization to Nitrate (B79036): The this compound molecule can rearrange to form the much more stable nitrate (NO₃⁻).[3][5]

  • Homolytic Cleavage: The O-O bond can break homolytically, yielding highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[3] This pathway is a significant source of oxidative stress.[3]

In biological systems, a major pathway for peroxynitrite decomposition is its reaction with carbon dioxide (CO₂), which is present at high physiological concentrations.[8] This reaction forms a nitrosoperoxocarboxylate adduct (ONOOCO₂⁻), which then rapidly decomposes to nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals.[6][8]

Formation_Decomposition NO Nitric Oxide (•NO) ONOOH This compound (ONOOH) NO->ONOOH O2_superoxide Superoxide (O₂•⁻) O2_superoxide->ONOOH ONOO_neg Peroxynitrite (ONOO⁻) ONOOH->ONOO_neg pKa ~6.8 Nitrate Nitrate (NO₃⁻) ONOOH->Nitrate Isomerization OH_rad Hydroxyl Radical (•OH) ONOOH->OH_rad NO2_rad Nitrogen Dioxide (•NO₂) ONOOH->NO2_rad ONOO_neg->ONOOH ONOOCO2 Nitrosoperoxocarboxylate (ONOOCO₂⁻) ONOO_neg->ONOOCO2 CO2 Carbon Dioxide (CO₂) CO2->ONOOCO2 ONOOCO2->NO2_rad CO3_rad Carbonate Radical (CO₃•⁻) ONOOCO2->CO3_rad

Formation and major decomposition pathways of this compound.

Experimental Protocols

Synthesis of Peroxynitrite

This protocol describes a widely used method for synthesizing a stock solution of peroxynitrite.[3][9]

Materials:

  • Sodium nitrite (NaNO₂)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Manganese dioxide (MnO₂)

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of 0.6 M NaNO₂ in deionized water.

  • Prepare a solution of 0.7 M H₂O₂ in 0.6 M HCl.

  • Cool both solutions in an ice bath with constant stirring.

  • Slowly add the acidic H₂O₂ solution to the NaNO₂ solution with vigorous stirring.

  • Almost simultaneously, add a solution of 1.5 M NaOH to the mixture to quench the reaction and stabilize the peroxynitrite.[2] A characteristic yellow solution will form.

  • To remove unreacted H₂O₂, add a small amount of MnO₂ (approximately 0.1 g/mL) and stir for about 15 minutes, or until gas evolution ceases.[3]

  • Filter the solution under a vacuum to remove the MnO₂.[3]

  • Divide the resulting peroxynitrite solution into small aliquots and store them at -20°C.[3]

Quantification:

The concentration of the peroxynitrite stock solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient (ε) of 1670 M⁻¹cm⁻¹.[3][6]

Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry is a rapid-mixing technique essential for studying the fast kinetics of reactions involving peroxynitrite.[3][5][10]

Experimental Workflow:

Stopped_Flow_Workflow SyringeA Syringe A: Peroxynitrite Solution Mixing Rapid Mixing Chamber SyringeA->Mixing SyringeB Syringe B: Reactant in Buffer SyringeB->Mixing Observation Observation Cell (Spectrophotometer) Mixing->Observation Stopping Flow Stop & Data Acquisition Start Observation->Stopping Data Kinetic Data (Absorbance vs. Time) Stopping->Data

References

An In-depth Technical Guide to the Chemical Properties and Structure of Peroxynitrous Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are pivotal reactive nitrogen species (RNS) implicated in a wide spectrum of physiological and pathological processes. Formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), this short-lived molecule is a potent oxidizing and nitrating agent, underlying its complex biological effects that range from cell signaling to cytotoxicity.[1][2] This technical guide offers a comprehensive overview of the core chemical properties, structure, and reactivity of this compound. It provides detailed experimental protocols for its synthesis and kinetic analysis, summarizes quantitative data, and presents visual diagrams of its fundamental reaction pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a weak acid with a pKa of approximately 6.8.[1][3] This is a critical property, as it means that at physiological pH (~7.4), it exists in equilibrium with its more stable but less reactive conjugate base, the peroxynitrite anion (ONOO⁻).[1][4] The protonated form, ONOOH, is considered the more reactive species in many of its biological actions.[1] The peroxynitrite anion has a characteristic UV-Vis absorption maximum at 302 nm in alkaline solutions, a feature that is essential for its quantification.[1][5]

PropertyValueReference
Chemical Formula ONOOH (or HNO₃)[3][6][7]
Molar Mass 63.013 g/mol [2][3]
pKa (ONOOH/ONOO⁻) ~6.8[1][3][8]
UV-Vis Absorbance Max (ONOO⁻) 302 nm (in 0.1 M NaOH)[1][5]
Molar Extinction Coefficient (ε) 1670 M⁻¹ cm⁻¹ (at 302 nm)[1]
Half-life (ONOOH) ~1-2 seconds (at physiological pH)[8]
Appearance (ONOO⁻ solution) Pale yellow[9]
Canonical SMILES OON=O[3]

Structure and Conformational Isomers

This compound (HOONO) is a structural isomer of the much more stable nitric acid (HONO₂).[6] Its structure is characterized by a peroxide (-O-O-) linkage. Computational and spectroscopic studies have revealed that ONOOH can exist in several conformational forms, with the most stable being the planar cis-cis conformer.[10][11] This stability is attributed to an intramolecular hydrogen bond between the terminal hydrogen and oxygen atoms.[10] Other conformers, such as trans-perp and cis-perp, are less stable.[10][12][13]

cluster_cis_cis cis-cis (Planar, Most Stable) cluster_trans_perp trans-perp cc_H H cc_O1 O cc_H->cc_O1 cc_O3 O cc_H->cc_O3 Intramolecular H-Bond cc_O2 O cc_O1->cc_O2 cc_N N cc_O2->cc_N cc_N->cc_O3 tp_H H tp_O1 O tp_H->tp_O1 tp_O2 O tp_O1->tp_O2 tp_N N tp_O2->tp_N tp_O3 O tp_N->tp_O3

Caption: Conformational isomers of this compound (ONOOH).

Formation and Decomposition Pathways

In biological systems, peroxynitrite is formed through the near-diffusion-controlled reaction of nitric oxide (•NO) and the superoxide radical (O₂•⁻).[1][14] Once formed and protonated to this compound, it is unstable and rapidly decays via two primary, competing pathways.[1]

  • Isomerization to Nitrate (B79036) (~70% yield): ONOOH undergoes an intramolecular rearrangement to form the stable nitrate anion (NO₃⁻).[1][15]

  • Homolytic Cleavage (~30% yield): The weak O-O bond in ONOOH breaks, generating highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[1][8][16] This pathway is the primary source of the potent nitro-oxidative stress associated with peroxynitrite.

cluster_formation NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO k ≈ 10¹⁰ M⁻¹s⁻¹ O2 Superoxide (O₂•⁻) O2->ONOO k ≈ 10¹⁰ M⁻¹s⁻¹ ONOOH This compound (ONOOH) ONOO->ONOOH Protonation (pKa ≈ 6.8) H_ion H⁺ ONOOH->ONOO Deprotonation Nitrate Nitrate (NO₃⁻) ONOOH->Nitrate Isomerization (~70% Yield) Radicals Hydroxyl Radical (•OH) + Nitrogen Dioxide (•NO₂) ONOOH->Radicals Homolytic Cleavage (~30% Yield)

Caption: Formation and primary decomposition pathways of this compound.

Reactivity and Kinetics

The dual decomposition pathways of ONOOH define its reactivity. It can act as a nitrating agent (via •NO₂) or a powerful oxidant (via •OH and direct reactions).

Reaction with Carbon Dioxide

One of the most significant reactions of peroxynitrite in biological systems is its rapid reaction with carbon dioxide (CO₂), which is present at high concentrations (~1.3 mM).[14] This reaction forms the unstable nitrosoperoxocarboxylate adduct (ONOOCO₂⁻), which rapidly decomposes to yield nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻), another potent one-electron oxidant.[8][14][17]

ONOO Peroxynitrite (ONOO⁻) Adduct Nitrosoperoxocarboxylate (ONOOCO₂⁻) ONOO->Adduct + CO₂ (k = 4.6 x 10⁴ M⁻¹s⁻¹) CO2 Carbon Dioxide (CO₂) Radicals Nitrogen Dioxide (•NO₂) + Carbonate Radical (CO₃•⁻) Adduct->Radicals Homolysis (~35% Yield) Nitrate Nitrate (NO₃⁻) + Carbon Dioxide (CO₂) Adduct->Nitrate Isomerization (~65% Yield)

Caption: Reaction pathway of peroxynitrite with carbon dioxide.
Reactions with Biomolecules

Peroxynitrite and its derived radicals can modify a vast array of biomolecules, leading to changes in protein function, lipid peroxidation, and DNA damage.[1][17] Key reactions include the oxidation of thiols (e.g., glutathione) and the nitration of tyrosine residues in proteins.[1][18]

ReactantSecond-Order Rate Constant (M⁻¹ s⁻¹)ConditionsReference
Nitric Oxide (•NO) + Superoxide (O₂•⁻) 4 – 16 x 10⁹pH 7.4[1][14]
Glutathione (GSH) 1.65 x 10³pH 7.35, 37 °C[1][14]
Human Serum Albumin (HSA) 9.7 x 10³pH 7.4[1]
Carbon Dioxide (CO₂) 4.6 x 10⁴pH 7.4, 37 °C[14]

Experimental Protocols

Safety Precaution: Peroxynitrite is a strong oxidant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures must be performed in a well-ventilated fume hood.[9]

Synthesis of Peroxynitrite Stock Solution

This protocol describes a common quenched-flow method for synthesizing peroxynitrite.[1][9][19]

Materials:

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Manganese dioxide (MnO₂), activated

  • Ice bath

  • Spectrophotometer

Procedure:

  • Prepare Solutions (on ice):

    • Solution A: 0.6 M NaNO₂ in deionized water.

    • Solution B: 0.7 M H₂O₂ and 0.6 M HCl in deionized water.

    • Solution C: 1.5 M NaOH in deionized water.

  • Reaction: Using a syringe pump or by rapid manual mixing, combine equal volumes of ice-cold Solution A and Solution B.

  • Quenching: Immediately (within 1-2 seconds) quench the reaction by adding an equal volume of ice-cold Solution C. A pale yellow color indicates the formation of peroxynitrite.[9]

  • Purification: To remove unreacted H₂O₂, add a small amount of activated MnO₂ and stir for 20-30 minutes on ice until oxygen evolution ceases.[1]

  • Filtration & Storage: Filter the solution to remove MnO₂. Aliquot the peroxynitrite solution and store at -80°C.

  • Quantification: Determine the concentration by measuring the absorbance at 302 nm in 0.1 M NaOH, using ε = 1670 M⁻¹ cm⁻¹.[1]

prep_A Prepare 0.6 M NaNO₂ (Solution A) cool Cool all solutions on ice prep_A->cool prep_B Prepare 0.7 M H₂O₂ + 0.6 M HCl (Solution B) prep_B->cool prep_C Prepare 1.5 M NaOH (Solution C) prep_C->cool mix Rapidly Mix Solution A + Solution B cool->mix quench Immediately Quench with Solution C mix->quench remove_h2o2 Add MnO₂ to remove excess H₂O₂ quench->remove_h2o2 filter Filter to remove MnO₂ remove_h2o2->filter quantify Quantify via Absorbance at 302 nm filter->quantify store Aliquot and Store at -80°C quantify->store

Caption: Experimental workflow for the synthesis of peroxynitrite.
Measurement of Reaction Kinetics via Stopped-Flow Spectrophotometry

This technique is used to measure the rates of fast reactions involving peroxynitrite.[1]

Experimental Setup:

  • A stopped-flow spectrophotometer with a UV-Vis detector.

  • Syringe 1: Peroxynitrite solution of known concentration in an alkaline buffer (e.g., 0.1 M NaOH).

  • Syringe 2: Solution of the target molecule in the desired reaction buffer (e.g., phosphate (B84403) buffer at a specific pH).

Procedure:

  • Load Reagents: Load the peroxynitrite solution into one syringe and the target molecule solution into the other.

  • Initiate Mixing: Start the stopped-flow experiment. The instrument rapidly mixes the contents of the two syringes, initiating the reaction.

  • Data Acquisition: Monitor the decay of peroxynitrite absorbance at 302 nm as a function of time.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential function to obtain the pseudo-first-order rate constant (k_obs).

    • Repeat the experiment at various concentrations of the target molecule.

    • Plot k_obs versus the concentration of the target molecule. The slope of the resulting linear plot is the second-order rate constant for the reaction.[1]

load Load Syringes: 1: Peroxynitrite 2: Target Molecule mix Rapidly Mix Reagents in Stopped-Flow Instrument load->mix monitor Monitor Absorbance Decay at 302 nm over Time mix->monitor fit Fit Decay Curve to Single Exponential to find k_obs monitor->fit repeat Repeat for Multiple [Target Molecule] fit->repeat plot Plot k_obs vs. [Target Molecule] repeat->plot slope Calculate Slope of Plot (Slope = k₂) plot->slope

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

Conclusion

This compound is a multifaceted molecule whose chemical properties are central to its significant biological impact. Its existence as an equilibrium between the stable peroxynitrite anion and the highly reactive this compound, combined with its dual decomposition pathways of isomerization and radical formation, dictates its function in both physiological signaling and pathological damage. A thorough understanding of its structure, reactivity, and kinetics, facilitated by the protocols and data presented in this guide, is essential for researchers seeking to unravel its roles in health and disease and to develop novel therapeutic strategies targeting RNS-mediated processes.

References

peroxynitrous acid formation from nitric oxide and superoxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of Peroxynitrous Acid from Nitric Oxide and Superoxide (B77818)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) formed from the diffusion-controlled reaction between two radical species: nitric oxide (•NO) and superoxide (O₂•⁻)[1]. This reaction is of critical importance in biological systems, as it diverts •NO from its physiological signaling roles and generates a highly reactive molecule implicated in a wide spectrum of pathologies, including cardiovascular diseases, neuroinflammation, and cancer[1]. At physiological pH, peroxynitrite exists in equilibrium with its conjugate acid, this compound (ONOOH)[1][2]. The dual nature of this molecule as a powerful oxidant and a nitrating agent underlies its complex biological effects, ranging from a modulator of signal transduction pathways to a potent cytotoxic agent[2][3]. Understanding the chemistry, kinetics, and biological ramifications of peroxynitrite formation is essential for developing therapeutic strategies to counteract nitroxidative stress.

Core Chemical and Physical Properties

The formation of peroxynitrite is a radical-radical coupling reaction that proceeds at a near diffusion-controlled rate[1].

•NO + O₂•⁻ → ONOO⁻

The biochemistry of peroxynitrite is largely governed by the kinetics of its formation and its subsequent reactions[1].

Physicochemical Properties: this compound is a weak acid with a pKa of approximately 6.8[2][4][5]. This means that at a physiological pH of 7.4, it exists as an equilibrium mixture of the protonated acid form (ONOOH, ~20%) and the more stable anionic form (ONOO⁻, ~80%)[1]. The protonated form, this compound, is considered the more reactive species in many of its reactions[2]. The peroxynitrite anion is stable in alkaline solutions and exhibits a characteristic UV-Vis absorption spectrum with a maximum absorbance at 302 nm (ε = 1670 M⁻¹cm⁻¹), a property crucial for its direct quantification[1][2][5].

Data Presentation: Physicochemical and Kinetic Data

The tables below summarize key quantitative data related to the formation, properties, and reactivity of peroxynitrite.

Table 1: Core Physicochemical Properties of Peroxynitrite

Parameter Value Reference
Chemical Formula ONOO⁻ / ONOOH [4]
Molar Mass 62.0049 g/mol (anion) [6]
pKa (ONOOH) ~6.8 [2][5]
Molar Extinction Coefficient (ε₃₀₂) 1670 M⁻¹cm⁻¹ (in alkaline solution) [1][5]

| Isomerization Rate Constant (k) | 1.2 s⁻¹ |[4] |

Table 2: Key Reaction Rate Constants

Reaction Rate Constant (k) Conditions Reference
•NO + O₂•⁻ → ONOO⁻ (6.7 ± 0.9) x 10⁹ M⁻¹s⁻¹ pH 5.6 - 12.5 [7]
•NO + O₂•⁻ → ONOO⁻ 4.3 x 10⁹ - 1.6 x 10¹⁰ M⁻¹s⁻¹ Aqueous solution [8]
ONOO⁻ + CO₂ → ONOOCO₂⁻ 5.8 x 10⁴ M⁻¹s⁻¹ pH 7.4, 37°C [9]
ONOOH Isomerization → NO₃⁻ 1.11 s⁻¹ 25°C, phosphate (B84403) buffer [5]

| ONOOH Homolysis → •OH + •NO₂ | Yields up to 5% of radicals | - |[4] |

Formation, Decomposition, and Biological Interactions

Once formed, peroxynitrite is unstable under physiological conditions and undergoes several key reactions that dictate its biological effects.

  • Isomerization: this compound (ONOOH) can rearrange to form the stable and relatively inert nitrate (B79036) (NO₃⁻)[2][5].

  • Homolytic Cleavage: A fraction of ONOOH undergoes homolysis of the O-O bond to generate highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals[2][4]. This is a significant source of its oxidative toxicity.

  • Reaction with CO₂: In biological systems, a dominant pathway involves the rapid reaction of the ONOO⁻ anion with carbon dioxide to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻). This adduct quickly decomposes into nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals, which are potent one-electron oxidants and contribute significantly to protein nitration[5][9][10].

G cluster_formation Formation cluster_equilibrium Equilibrium at pH 7.4 cluster_decomposition Decomposition & Reaction Pathways NO •NO (Nitric Oxide) ONOO ONOO⁻ (Peroxynitrite) NO->ONOO k ≈ 6.7x10⁹ M⁻¹s⁻¹ O2 O₂•⁻ (Superoxide) O2->ONOO ONOO_eq ONOO⁻ (~80%) ONOO->ONOO_eq ONOOH_eq ONOOH (~20%) ONOO_eq->ONOOH_eq pKa ≈ 6.8 ONOO_dec ONOO⁻ ONOO_eq->ONOO_dec ONOOH_dec ONOOH ONOOH_eq->ONOOH_dec Nitrate NO₃⁻ (Nitrate) ONOOH_dec->Nitrate Isomerization (~70%) Radicals_OH_NO2 •OH + •NO₂ ONOOH_dec->Radicals_OH_NO2 Homolysis (~30%) CO2 CO₂ (Carbon Dioxide) Adduct ONOOCO₂⁻ Adduct CO2->Adduct ONOO_dec->Adduct Radicals_CO3_NO2 CO₃•⁻ + •NO₂ Adduct->Radicals_CO3_NO2 Homolysis

Caption: Formation of peroxynitrite from •NO and O₂•⁻ and its major decomposition pathways.

Biological Significance and Signaling Pathways

Peroxynitrite is a key mediator of nitroxidative stress and is implicated in both physiological signaling and pathophysiology. Its effects are concentration-dependent[11].

  • Cytotoxicity: At high concentrations, peroxynitrite and its radical decomposition products cause cellular damage by oxidizing and nitrating lipids, DNA, and proteins[10][12]. Tyrosine nitration is a stable biomarker of peroxynitrite-mediated damage[9].

  • Signal Transduction: At lower, sub-toxic levels, peroxynitrite can act as a signaling molecule, modulating critical cellular pathways. It can affect kinases and phosphatases, thereby influencing cascades like the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways[2][3][13].

Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger the production of peroxynitrite precursors.

G LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Triggers iNOS iNOS Upregulation NFkB->iNOS NADPH_Oxidase NADPH Oxidase Activation NFkB->NADPH_Oxidase NO •NO iNOS->NO Produces Superoxide O₂•⁻ NADPH_Oxidase->Superoxide Produces Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Damage Oxidative Damage & Tyrosine Nitration Peroxynitrite->Damage

Caption: LPS-induced signaling pathway leading to peroxynitrite formation.

Experimental Protocols

Accurate study of peroxynitrite requires robust and reproducible experimental methods.

Protocol 1: Laboratory Synthesis of Peroxynitrite

This protocol describes the synthesis of a peroxynitrite solution from sodium nitrite (B80452) and acidified hydrogen peroxide, which can then be used for in vitro experiments[5][14]. This is a common and scalable method.

Safety Precaution: Peroxynitrite is a strong oxidant. Always use personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform all procedures in a well-ventilated fume hood[14].

Materials:

  • Sodium Nitrite (NaNO₂)

  • Hydrogen Peroxide (H₂O₂) (30%)

  • Hydrochloric Acid (HCl) (0.6 M)

  • Sodium Hydroxide (NaOH) (1.5 M)

  • Manganese Dioxide (MnO₂)

  • Ice bath, Syringe pump, Beakers

Procedure:

  • Prepare Reactant Solutions:

    • Solution A: 0.6 M NaNO₂

    • Solution B: 0.7 M H₂O₂ in 0.6 M HCl

  • Cool Solutions: Place both solutions in an ice bath to cool.

  • Rapid Mixing: Using a syringe pump or by hand, rapidly mix equal volumes of the cold Solution A and Solution B in a beaker.

  • Quench Reaction: Immediately quench the reaction by adding an equal volume of cold 1.5 M NaOH. The formation of peroxynitrite is indicated by a characteristic yellow color[14].

  • Remove Excess H₂O₂: To remove unreacted hydrogen peroxide, add a small amount of MnO₂. Stir the solution until oxygen gas evolution ceases[14].

  • Clarify Solution: Centrifuge the solution to pellet the MnO₂. Carefully collect the supernatant containing the peroxynitrite stock.

  • Quantification: Determine the concentration as described in Protocol 2.

  • Storage: Store aliquots at -80°C for long-term stability.

G start Start prep Prepare & Cool Reactant Solutions (NaNO₂, H₂O₂/HCl) start->prep end Store at -80°C mix Rapidly Mix Solutions prep->mix quench Quench with cold NaOH mix->quench purify Remove H₂O₂ with MnO₂ quench->purify quantify Quantify Concentration (Absorbance at 302 nm) purify->quantify quantify->end

Caption: Experimental workflow for the laboratory synthesis of peroxynitrite.

Protocol 2: Spectrophotometric Quantification of Peroxynitrite

This protocol relies on the characteristic absorbance of the peroxynitrite anion at 302 nm in an alkaline solution.

Materials:

  • Peroxynitrite stock solution (from Protocol 1)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Blank the spectrophotometer with a solution of 1 M NaOH.

  • Dilute a small aliquot of the peroxynitrite stock solution into the 1 M NaOH in a quartz cuvette. The dilution factor should be chosen to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0).

  • Immediately measure the absorbance at 302 nm.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where:

    • A = Absorbance at 302 nm

    • ε = Molar extinction coefficient (1670 M⁻¹cm⁻¹)[1][5]

    • c = Concentration (M)

    • l = Path length of the cuvette (typically 1 cm)

  • Adjust the calculated concentration for the dilution factor to determine the concentration of the original stock solution.

Protocol 3: Detection of Peroxynitrite Using Dihydrorhodamine 123 (DHR 123)

DHR 123 is a widely used fluorescent probe for detecting peroxynitrite and other reactive species in cellular assays. The non-fluorescent DHR 123 is oxidized to the highly fluorescent rhodamine 123[1][15].

Materials:

  • Dihydrorhodamine 123 (DHR 123)

  • Cell culture or experimental sample

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or microscope

  • DMSO for stock solution

Procedure:

  • Prepare Probe: Prepare a stock solution of DHR 123 (e.g., 5-10 mM) in high-quality, anhydrous DMSO. Store protected from light at -20°C.

  • Cell Loading:

    • For adherent cells, wash the cells once with warm PBS.

    • Prepare a working solution of DHR 123 (e.g., 5-10 µM) in PBS or appropriate buffer.

    • Incubate the cells with the DHR 123 working solution for 20-30 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells twice with warm PBS to remove excess probe.

  • Induce Peroxynitrite: Treat the cells with the desired stimulus (e.g., LPS, SIN-1) to induce peroxynitrite formation. Include appropriate positive and negative controls.

  • Measure Fluorescence: Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope. Rhodamine 123 has an excitation/emission maximum of approximately 507/529 nm.

  • Analyze Data: Quantify the change in fluorescence intensity relative to control conditions. Note that DHR 123 can be oxidized by other species, so results should be interpreted carefully, often in conjunction with scavengers or inhibitors to confirm specificity.

References

Peroxynitrous Acid Decomposition: A Technical Guide to Mechanisms and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxynitrous acid (ONOOH), the protonated form of peroxynitrite (ONOO⁻), is a transient yet highly reactive species implicated in a wide range of physiological and pathological processes. Its decomposition pathways are complex and highly dependent on factors such as pH, temperature, and the presence of other reactants. A thorough understanding of the mechanisms and kinetics of this compound decomposition is critical for researchers in fields ranging from cellular biology to drug development. This technical guide provides an in-depth overview of the core decomposition pathways of this compound, supported by quantitative kinetic data, detailed experimental methodologies, and visual representations of the key chemical processes.

Core Decomposition Pathways of this compound

The decomposition of this compound is primarily governed by two competing pathways: isomerization to nitric acid and homolytic cleavage into radical species. The pKa of this compound is approximately 6.8, meaning that at physiological pH, both this compound and its conjugate base, peroxynitrite, are present.[1][2]

Isomerization to Nitric Acid

Under acidic conditions, this compound undergoes a unimolecular rearrangement to form the stable and relatively inert nitric acid (HNO₃).[1][3] This first-order process is a significant detoxification pathway.[1]

Reaction: ONOOH → HNO₃

This isomerization is the predominant pathway at low pH.[2]

Homolytic Cleavage

This compound can undergo homolysis of the O-O bond to generate a hydroxyl radical (•OH) and a nitrogen dioxide radical (•NO₂).[4][5][6] These highly reactive free radicals can subsequently initiate a cascade of oxidative and nitrative damage to biological molecules.[7]

Reaction: ONOOH → •OH + •NO₂

This pathway becomes more significant as the pH approaches the pKa of this compound.

The Caged Radical Pair Intermediate

The homolytic cleavage of this compound is now understood to proceed via the formation of a solvent-caged radical pair {[•OH •NO₂]cage}.[8][9] Within this cage, the radicals can either recombine to form nitric acid or escape into the bulk solution as free radicals.[10] This mechanism helps to explain why the yield of free radicals is not 100% from the homolysis pathway.[10]

Formation of Peroxynitrate

At neutral pH and higher concentrations of peroxynitrite, a pathway involving the formation of peroxynitrate (O₂NOO⁻) has been identified.[11][12][13] This process is thought to occur through the reaction of this compound with the peroxynitrite anion.[11][12][13]

Reaction: ONOOH + ONOO⁻ → O₂NOO⁻ + NO₂⁻ + H⁺

The formation of peroxynitrate is significantly faster than what can be accounted for by homolysis alone.[12][13]

Kinetics of this compound Decomposition

The rate of this compound decomposition is highly dependent on pH and temperature. The following tables summarize key quantitative data from the literature.

Parameter Value Conditions Reference(s)
pKa (ONOOH)~6.837 °C[10]
Isomerization Rate Constant (k_iso)1.2 s⁻¹25 °C[2][11]
0.9 s⁻¹37 °C, pH 7.4[14]
1.11 ± 0.01 s⁻¹25 °C, pH 5.3, 0.07 M phosphate (B84403) buffer[15]
Disproportionation Rate Constant (k_disp)(1.3 ± 0.1) x 10³ M⁻¹s⁻¹25 °C, phosphate buffer[15]
9 x 10³ M⁻¹s⁻¹25 °C, 0.1 M Tris buffer[15]
Reaction with CO₂ Rate Constant5.8 ± 0.2 x 10⁴ M⁻¹s⁻¹37 °C[1]
Apparent Activation Enthalpy (Decomposition)+1.7 kcal mol⁻¹ (in presence of H₂O₂)[16]
Apparent Activation Entropy (Decomposition)+4.7 cal mol⁻¹ K⁻¹ (in presence of H₂O₂)[16]

Table 1: Key Kinetic Parameters for this compound Decomposition

pH Temperature (°C) [Peroxynitrite] (mM) Major Product(s) Reference(s)
< 752.5≥90% Nitrate (B79036)[2]
10.052.5~80% Nitrite (B80452) + O₂[2]
10.0452.5~90% Nitrite + O₂[2]
10.2Not specified0.05≤40% Nitrite + O₂[2]

Table 2: Product Distribution of Peroxynitrite Decay under Various Conditions

Experimental Protocols

Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry is a crucial technique for studying the rapid decomposition kinetics of this compound.[1][17]

Objective: To measure the rate of this compound decomposition by monitoring the change in absorbance over time.

Methodology:

  • Peroxynitrite Synthesis: Synthesize peroxynitrite by the reaction of an acidified solution of hydrogen peroxide with sodium nitrite, followed by quenching the reaction with a solution of sodium hydroxide. The concentration of the peroxynitrite stock solution is determined spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹ in 0.1 M NaOH).[1]

  • Reactant Preparation: Prepare buffered solutions at the desired pH and temperature. Ensure buffers are free of contaminating metals by treating with Chelex resin or including a chelator such as DTPA.

  • Stopped-Flow Measurement: Load the peroxynitrite solution and the reactant buffer into separate syringes of the stopped-flow instrument.[18] Rapidly mix the solutions and monitor the decay of peroxynitrite by the decrease in absorbance at 302 nm.[1]

  • Data Analysis: Fit the resulting absorbance versus time data to a pseudo-first-order exponential decay to determine the observed rate constant (k_obs).

Chemical Trapping of Radical Intermediates

Chemical trapping coupled with Electron Spin Resonance (ESR) spectroscopy is used to detect and identify transient radical species formed during this compound decomposition.[19][20][21]

Objective: To detect and identify •OH and •NO₂ radicals.

Methodology:

  • Spin Trap Selection: Choose a suitable spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which forms a stable adduct with the hydroxyl radical.[19][20]

  • Reaction Mixture: Prepare a solution containing the spin trap in a buffer at the desired pH.

  • Peroxynitrite Addition: Add a known concentration of peroxynitrite to the spin trap solution.

  • ESR Spectroscopy: Immediately transfer the reaction mixture to a quartz flat cell and record the ESR spectrum.

  • Adduct Identification: Analyze the hyperfine coupling constants of the resulting spectrum to identify the trapped radical species. The DMPO-OH adduct gives a characteristic 1:2:2:1 quartet signal.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate the reaction mechanism by tracing the fate of specific atoms during the decomposition process.[22][23]

Objective: To determine the origin of the oxygen atoms in the final nitrate product.

Methodology:

  • Isotope-Labeled Reactant: Synthesize peroxynitrite using ¹⁸O-labeled hydrogen peroxide or conduct the decomposition in H₂¹⁸O.

  • Decomposition Reaction: Allow the labeled peroxynitrite to decompose under controlled pH and temperature.

  • Product Analysis: Analyze the isotopic composition of the resulting nitrate and nitrite products using mass spectrometry.

  • Mechanism Elucidation: The distribution of the ¹⁸O label in the products provides insights into whether the oxygen atoms are transferred intramolecularly or exchanged with the solvent, helping to distinguish between different proposed mechanisms.

Visualizing Decomposition Pathways and Workflows

Signaling Pathways

peroxynitrous_acid_decomposition cluster_main This compound (ONOOH) Decomposition cluster_iso Isomerization cluster_homolysis Homolysis cluster_peroxynitrate Peroxynitrate Formation ONOOH ONOOH (this compound) HNO3 HNO₃ (Nitric Acid) ONOOH->HNO3 k_iso (pH dependent) caged_pair {•OH •NO₂} (Caged Radical Pair) ONOOH->caged_pair Homolytic Cleavage peroxynitrate O₂NOO⁻ (Peroxynitrate) ONOOH->peroxynitrate + ONOO⁻ caged_pair->HNO3 Recombination free_radicals •OH + •NO₂ (Free Radicals) caged_pair->free_radicals Cage Escape

Caption: Major decomposition pathways of this compound.

Experimental Workflows

stopped_flow_workflow cluster_workflow Stopped-Flow Spectrophotometry Workflow prep 1. Prepare Peroxynitrite & Buffered Reactant Solutions load 2. Load Syringes of Stopped-Flow Instrument prep->load mix 3. Rapid Mixing of Reactants load->mix measure 4. Monitor Absorbance (302 nm) vs. Time mix->measure analyze 5. Fit Data to Exponential Decay & Determine Rate Constant measure->analyze radical_trapping_workflow cluster_workflow Radical Trapping Workflow prep 1. Prepare Spin Trap Solution (e.g., DMPO in buffer) react 2. Add Peroxynitrite to Initiate Radical Formation prep->react esr 3. Record ESR Spectrum react->esr analyze 4. Analyze Hyperfine Coupling Constants to Identify Radical Adduct esr->analyze

References

Peroxynitrous Acid: A Dual-Natured Reagent in Oxidative and Nitrative Stress

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) at the crossroads of nitric oxide and superoxide (B77818) radical biology. With a pKa of approximately 6.8, both species coexist under physiological conditions, exhibiting a dual reactivity as both a powerful oxidant and a nitrating agent.[1][2] This technical guide provides an in-depth exploration of the core chemical properties of this compound, its reaction kinetics with key biological targets, detailed experimental protocols for its study, and its modulatory effects on critical cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of this compound in health and disease.

Core Chemical and Physical Properties

This compound is an unstable and highly reactive molecule formed from the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (O₂•⁻) radicals.[3] Its reactivity is intrinsically linked to its protonation state. At physiological pH (~7.4), it exists in equilibrium with the peroxynitrite anion. The protonated form, this compound, is generally considered the more reactive species in many of its oxidative reactions.

Decomposition Pathways: Once formed, this compound is short-lived and undergoes several key decomposition reactions:

  • Isomerization to Nitrate (B79036): A primary detoxification pathway involves the unimolecular rearrangement of ONOOH to the stable and relatively inert nitrate (NO₃⁻).[4]

  • Homolytic Cleavage: The O-O bond of this compound can undergo homolysis to generate highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[4] This pathway is a significant source of the oxidative and nitrative stress associated with peroxynitrite.

  • Reaction with Carbon Dioxide: In biological systems, a predominant pathway is the rapid reaction of the peroxynitrite anion with carbon dioxide (CO₂), which is present at high physiological concentrations. This reaction forms a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which subsequently decomposes to yield carbonate (CO₃•⁻) and nitrogen dioxide (•NO₂) radicals, both of which are potent one-electron oxidants.[1][5][6]

Table 1: Core Physicochemical Properties of this compound

PropertyValueConditionsReference(s)
pKa ~6.837°C[1]
Molar Extinction Coefficient (ε) 1670 M⁻¹ cm⁻¹at 302 nm, pH > 12[1][2][7]
Isomerization Rate Constant (k) ~1.2 s⁻¹Neutral pH[8]
Homolysis Yield ~28-33%Physiological pH[9]

Reactivity as an Oxidant and Nitrating Agent

This compound's biological effects are dictated by its ability to oxidize and nitrate a wide range of biomolecules, particularly amino acid residues in proteins.

Oxidative Reactivity

Peroxynitrite and its derived radicals are potent oxidants, targeting several key amino acid residues.

  • Cysteine and Methionine: The sulfur-containing amino acids, cysteine and methionine, are primary targets for oxidation by peroxynitrite. Cysteine is readily oxidized to form disulfide bonds or further oxidized states, while methionine is converted to methionine sulfoxide.[10][11]

  • Tryptophan: The indole (B1671886) ring of tryptophan is also susceptible to oxidation and nitration by peroxynitrite.[12]

Nitrating Activity

The nitration of tyrosine residues to form 3-nitrotyrosine (B3424624) is a hallmark of peroxynitrite activity and is often used as a biomarker for nitrative stress in vivo.[13] This modification can alter protein structure, function, and signaling.

Mechanism of Tyrosine Nitration: The prevailing mechanism for tyrosine nitration involves a two-step radical process. First, a one-electron oxidant, such as the hydroxyl or carbonate radical derived from peroxynitrite decomposition, abstracts a hydrogen atom from the phenolic ring of tyrosine to form a tyrosyl radical. This radical then rapidly combines with nitrogen dioxide (•NO₂) to yield 3-nitrotyrosine.[14]

Quantitative Data on Reactivity

The following tables summarize the second-order rate constants for the reaction of peroxynitrite with key biological molecules.

Table 2: Second-Order Rate Constants for Reactions with Amino Acids

Amino AcidRate Constant (M⁻¹s⁻¹)pHTemperature (°C)Reference(s)
Cysteine 5,9007.437[10]
Methionine (ONOOH) 1.7 x 10³--[11]
Methionine (ONOO⁻) 8.6--[11]
N-Acetylmethionine (ONOOH) 2.8 x 10³--[11]
N-Acetylmethionine (ONOO⁻) 10.0--[11]
Tryptophan 184 ± 11-37[15]

Table 3: Second-Order Rate Constants for Other Key Reactions

ReactantRate Constant (M⁻¹s⁻¹)pHTemperature (°C)Reference(s)
Carbon Dioxide (CO₂) (pH-independent) 5.8 x 10⁴-37[5][16]
Carbon Dioxide (CO₂) (apparent) 2.3 x 10³7.437[16]
Albumin (single thiol) 2,600 - 2,8007.437[10]
Human Serum Albumin (HSA) 3,8007.437[17]
Tryptophan Hydroxylase 3.4 x 10⁴7.425

Experimental Protocols

Synthesis of Peroxynitrite

A common and reliable method for synthesizing peroxynitrite in the laboratory involves the quenched-flow reaction of acidified nitrite (B80452) with hydrogen peroxide.[7]

Materials:

  • Sodium nitrite (NaNO₂)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Manganese dioxide (MnO₂), granular

  • Ice bath

  • Stir plate and stir bar

  • Syringe pump (optional, for precise mixing)

Procedure:

  • Prepare a solution of 0.6 M NaNO₂ in deionized water.

  • Prepare a solution of 0.7 M HCl and 0.6 M H₂O₂. Caution: This solution is highly reactive and should be prepared immediately before use.

  • Cool both solutions to 0°C in an ice bath with constant stirring.

  • Rapidly and vigorously mix the acidic H₂O₂ solution with the NaNO₂ solution. This can be achieved by pouring the H₂O₂ solution into the nitrite solution with vigorous stirring or by using a stopped-flow apparatus or syringe pump for more controlled mixing. The formation of this compound is nearly instantaneous.

  • Immediately quench the reaction by adding a solution of 1.5 M NaOH. The solution will turn a characteristic yellow color, indicating the formation of the peroxynitrite anion (ONOO⁻).

  • To remove unreacted H₂O₂, add a small amount of granular MnO₂ and stir for 15-20 minutes, or until oxygen evolution ceases.

  • Filter the solution to remove the MnO₂.

  • The resulting peroxynitrite solution can be aliquoted and stored at -80°C for several weeks.

Quantification: The concentration of the peroxynitrite stock solution is determined spectrophotometrically. Measure the absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient (ε) of 1670 M⁻¹ cm⁻¹.[1]

Kinetic Analysis using Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is an essential technique for studying the kinetics of fast reactions involving peroxynitrite.

Experimental Setup:

  • Stopped-flow spectrophotometer with a UV-Vis detector

  • Two drive syringes

  • Data acquisition system

Procedure:

  • Prepare a fresh, quantified solution of peroxynitrite in an alkaline buffer (e.g., 0.1 M NaOH).

  • Prepare a solution of the reactant of interest (e.g., amino acid, protein) in the desired reaction buffer (e.g., phosphate (B84403) buffer at a specific pH).

  • Load the peroxynitrite solution into one syringe and the reactant solution into the other.

  • Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes.

  • Monitor the decay of the peroxynitrite absorbance at 302 nm as a function of time.

  • The observed pseudo-first-order rate constant (k_obs) is obtained by fitting the absorbance decay curve to a single exponential function.

  • By varying the concentration of the target molecule and plotting k_obs versus concentration, the second-order rate constant for the reaction can be determined from the slope of the resulting linear plot.

Modulation of Cellular Signaling Pathways

Peroxynitrite is not only a damaging agent but also a modulator of cellular signaling pathways, primarily through the oxidative modification of key signaling proteins.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Peroxynitrite has been shown to activate all three major MAPK pathways: ERK, JNK, and p38.[16]

  • ERK Pathway: Peroxynitrite can activate the ERK pathway through the upstream kinases Raf-1 and MEK, independently of the EGF receptor and Ras.[16]

  • JNK and p38 Pathways: The activation of the stress-activated protein kinases JNK and p38 by peroxynitrite is often associated with apoptotic signaling. This can be initiated by upstream kinases such as Mixed Lineage Kinases (MLKs).

Peroxynitrite_MAPK_Signaling ONOO Peroxynitrite Raf1 Raf-1 ONOO->Raf1 MLK MLK ONOO->MLK MEK MEK Raf1->MEK ERK ERK MEK->ERK JNK JNK MLK->JNK p38 p38 MLK->p38 Proliferation Proliferation/ Survival ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation Peroxynitrite_NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONOO Peroxynitrite IKK_complex IKK Complex (IKKα/IKKβ/NEMO) ONOO->IKK_complex Inhibits (IKKβ) IkBa IκBα ONOO->IkBa Nitrates p38 p38 MAPK ONOO->p38 Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK_complex Activates IKK_complex->IkBa Phosphorylates NFkB_dimer NF-κB (p65/p50) IkBa_P P-IκBα IkBa_NO2 NO₂-IκBα (Nitrated) Nucleus Nucleus NFkB_dimer->Nucleus Translocation Proteasome Proteasomal Degradation IkBa_P->Proteasome Ubiquitination Proteasome->IkBa_P Degradation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces p38->IKK_complex Activates IkBa_NO2->Proteasome Degradation?

References

The Dual Nature of Peroxynitrous Acid: From Cellular Damage to Intricate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals on the Biological Role of Peroxynitrous Acid in Cellular Signaling

Foreword

This compound (ONOOH), and its conjugate base peroxynitrite (ONOO⁻), stand at a critical intersection of cellular redox biology, acting as both a potent cytotoxic agent and a nuanced signaling molecule. Formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), peroxynitrite's biological effects are dictated by its concentration, cellular location, and the surrounding biochemical landscape. For researchers, scientists, and drug development professionals, a deep understanding of the multifaceted roles of peroxynitrite is paramount for deciphering disease mechanisms and developing novel therapeutic strategies. This in-depth technical guide provides a comprehensive overview of the core aspects of peroxynitrite's involvement in cellular signaling, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Formation and Reactivity of this compound

Peroxynitrite is formed in biological systems through the rapid reaction of nitric oxide and superoxide radicals.[1] Under physiological conditions, where the pH is approximately 7.4, peroxynitrite exists in equilibrium with its protonated form, this compound (pKa ≈ 6.8).[2] Both species are highly reactive and can readily diffuse across cellular membranes, allowing them to interact with a wide array of biological targets.[3]

The reactivity of peroxynitrite is complex and can proceed through several mechanisms:

  • Direct Reactions: Peroxynitrite can directly oxidize biomolecules, particularly those with nucleophilic centers. Key targets include the sulfur-containing amino acids cysteine and methionine, as well as tryptophan.[2][3]

  • Radical-Mediated Reactions: this compound can undergo homolytic cleavage to produce the highly reactive hydroxyl radical (•OH) and nitrogen dioxide radical (•NO₂).[2]

  • Reaction with Carbon Dioxide: A physiologically significant pathway involves the rapid reaction of peroxynitrite with carbon dioxide (CO₂), which is present at high concentrations in most biological systems. This reaction forms the nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which subsequently decomposes to generate the carbonate radical (CO₃•⁻) and nitrogen dioxide (•NO₂)[2][4]. These secondary radicals are potent one-electron oxidants that contribute significantly to peroxynitrite-mediated cellular effects.[2]

Quantitative Data: Reaction Kinetics of Peroxynitrite

The biological impact of peroxynitrite is largely governed by the kinetics of its reactions with various cellular components. The following tables summarize the apparent second-order rate constants for the reaction of peroxynitrite with key amino acids and thiols at physiological pH. This data is crucial for understanding the preferential targets of peroxynitrite within the complex cellular milieu.

Amino AcidApparent Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.4, 37°CNotes
Cysteine5900[1]One of the most reactive amino acids with peroxynitrite.[1]
Methionine170-180[1]Directly oxidized by peroxynitrite.[1]
Tryptophan37 - 184[1][2]Reaction occurs via ground-state this compound.[2]
Tyrosine0 (direct reaction)[1]Nitration is mediated by secondary radicals, not a direct reaction.[1]
HistidineNo effect on decay rate[5]Does not directly react with peroxynitrite.[5]
LeucineNo effect on decay rate[5]Does not directly react with peroxynitrite.[5]
PhenylalanineNo effect on decay rate[5]Does not directly react with peroxynitrite.[5]
Thiol-Containing MoleculeApparent Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.4, 37°CNotes
Cysteine4.5 x 10³[6]
Cysteine ethyl ester6.8 x 10³[6]
Glutathione (GSH)1350Although abundant, its direct reaction with peroxynitrite is modest compared to other targets.[7]
Human Serum Albumin (HSA) Thiol3.8 x 10³Cysteine-34 is a preferential target.[5]

Core Signaling Pathways Modulated by this compound

Peroxynitrite exerts its signaling functions primarily through the post-translational modification of proteins and the initiation of lipid peroxidation. These modifications can alter protein function, trigger downstream signaling cascades, and ultimately influence cellular fate.

Protein Tyrosine Nitration

A hallmark of peroxynitrite activity is the nitration of tyrosine residues to form 3-nitrotyrosine (B3424624).[1] This modification is not a direct reaction but is mediated by secondary radicals, primarily nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻).[1] These radicals abstract a hydrogen atom from the phenolic ring of tyrosine to form a tyrosyl radical, which then rapidly reacts with •NO₂ to yield 3-nitrotyrosine.[1] The addition of a bulky, electron-withdrawing nitro group can have profound consequences for protein structure and function, including:

  • Alteration of Protein Conformation: The nitro group can disrupt hydrogen bonding networks and induce steric hindrance.

  • Inhibition of Tyrosine Phosphorylation: Nitration of a tyrosine residue can prevent its phosphorylation, thereby disrupting signaling pathways that rely on this modification.

  • Gain or Loss of Function: Depending on the protein and the specific tyrosine residue modified, nitration can lead to either an increase or decrease in its biological activity.

Peroxynitrite_Tyrosine_Nitration cluster_formation Peroxynitrite Formation & Radical Generation cluster_nitration Tyrosine Nitration Cascade cluster_consequences Functional Consequences NO NO ONOO- Peroxynitrite (ONOO-) NO->ONOO- + O₂•⁻ O2- O2- O2-->ONOO- NO2_rad •NO₂ ONOO-->NO2_rad + CO₂ CO3_rad •CO₃⁻ ONOO-->CO3_rad + CO₂ CO2 CO2 Tyrosine Tyrosine Tyrosyl_Radical Tyrosyl Radical Tyrosine->Tyrosyl_Radical Oxidation by •NO₂ or •CO₃⁻ 3_Nitrotyrosine 3-Nitrotyrosine Tyrosyl_Radical->3_Nitrotyrosine + •NO₂ Altered_Structure Altered Protein Structure/Function 3_Nitrotyrosine->Altered_Structure Phosphorylation_Block Inhibition of Phosphorylation 3_Nitrotyrosine->Phosphorylation_Block Signaling_Dysregulation Signaling Pathway Dysregulation Altered_Structure->Signaling_Dysregulation Phosphorylation_Block->Signaling_Dysregulation

Caption: Peroxynitrite-mediated protein tyrosine nitration pathway.

Oxidation of Thiol Groups

Cysteine residues, with their reactive thiol (-SH) groups, are major targets for peroxynitrite. The reaction involves the oxidation of the thiolate anion (RS⁻) by this compound, leading to the formation of sulfenic acid (RSOH).[1] This initial oxidation product can undergo further reactions, including the formation of disulfides (RSSR) or more highly oxidized species.[1] The oxidation of critical cysteine residues can modulate protein function in several ways:

  • Inactivation of Enzymes: Many enzymes rely on cysteine residues in their active sites for catalytic activity. Their oxidation by peroxynitrite can lead to irreversible inactivation.

  • Disruption of Zinc Fingers: Zinc finger motifs, which are crucial for the DNA-binding activity of many transcription factors, are stabilized by cysteine residues. Their oxidation can lead to the release of zinc and loss of DNA-binding capacity.

  • Modulation of Redox-Sensitive Signaling: The reversible oxidation of specific cysteine residues is an important mechanism for redox signaling. Peroxynitrite can participate in and disrupt these signaling pathways.

Peroxynitrite_Thiol_Oxidation cluster_formation Peroxynitrite Formation cluster_oxidation Thiol Oxidation Cascade cluster_consequences Functional Consequences NO NO ONOO- Peroxynitrite (ONOO-) NO->ONOO- + O₂•⁻ O2- O2- O2-->ONOO- ONOOH This compound (ONOOH) ONOO-->ONOOH + H⁺ Thiol Protein Thiol (R-SH) Sulfenic_Acid Sulfenic Acid (R-SOH) Thiol->Sulfenic_Acid Oxidation by ONOOH Disulfide Disulfide (R-S-S-R) Sulfenic_Acid->Disulfide + R-SH Redox_Signaling_Alteration Altered Redox Signaling Sulfenic_Acid->Redox_Signaling_Alteration Enzyme_Inactivation Enzyme Inactivation Disulfide->Enzyme_Inactivation Zinc_Finger_Disruption Zinc Finger Disruption Disulfide->Zinc_Finger_Disruption

Caption: Peroxynitrite-mediated oxidation of protein thiol groups.

Lipid Peroxidation

Peroxynitrite and its derived radicals can initiate the peroxidation of polyunsaturated fatty acids in cellular membranes and lipoproteins. This process generates a variety of reactive products, including lipid hydroperoxides and aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). These lipid-derived electrophiles can act as signaling molecules themselves, propagating the initial oxidative insult and modulating the activity of various proteins through covalent adduction. The consequences of lipid peroxidation include:

  • Disruption of Membrane Integrity: The oxidative degradation of lipids can compromise the structure and function of cellular membranes, leading to increased permeability and loss of cellular homeostasis.

  • Formation of Reactive Aldehydes: MDA and 4-HNE can form adducts with proteins, altering their function and contributing to cellular dysfunction.

  • Modulation of Signaling Pathways: Lipid peroxidation products can activate stress-activated protein kinase pathways and other signaling cascades involved in inflammation and apoptosis.

Peroxynitrite_Lipid_Peroxidation ONOO- Peroxynitrite Radicals •OH, •NO₂ ONOO-->Radicals Homolysis PUFA Polyunsaturated Fatty Acids (PUFA) Radicals->PUFA H• abstraction Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O₂ Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + LH Reactive_Aldehydes Reactive Aldehydes (MDA, 4-HNE) Lipid_Hydroperoxide->Reactive_Aldehydes Decomposition Cellular_Damage Membrane Damage & Signaling Alteration Reactive_Aldehydes->Cellular_Damage Adduction to Proteins

Caption: Peroxynitrite-initiated lipid peroxidation cascade.

Experimental Protocols for Studying Peroxynitrite-Mediated Signaling

Accurate and reliable methods are essential for elucidating the role of peroxynitrite in cellular signaling. This section provides detailed protocols for key experiments used to detect and quantify the major downstream effects of peroxynitrite.

Detection of Protein Tyrosine Nitration

This protocol describes the detection of 3-nitrotyrosine in protein samples using Western blotting, a widely used technique for identifying nitrated proteins.[8]

Materials:

  • Protein samples (cell lysates, tissue homogenates)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-3-nitrotyrosine antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Positive control: Peroxynitrite-treated protein lysate or nitrated BSA[9]

  • Negative control: Untreated protein lysate

Procedure:

  • Sample Preparation: Prepare protein lysates in a suitable lysis buffer. Determine protein concentration using a standard assay (e.g., BCA). Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[8]

  • SDS-PAGE and Protein Transfer: Separate protein samples on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the anti-3-nitrotyrosine primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[9]

  • Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

  • Washing: Repeat the washing steps as described above.[8]

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Lysates + Sample Buffer) SDS_PAGE 2. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-3-Nitrotyrosine) Blocking->Primary_Ab Wash1 6. Washing Primary_Ab->Wash1 Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Wash1->Secondary_Ab Wash2 8. Washing Secondary_Ab->Wash2 Detection 9. Chemiluminescent Detection Wash2->Detection

Caption: Experimental workflow for Western blotting of 3-nitrotyrosine.

Mass spectrometry (MS)-based proteomics is the gold standard for identifying the specific tyrosine residues that are nitrated.[10] This protocol outlines a general workflow for the enrichment and identification of nitrated peptides.

Materials:

  • Protein samples

  • Trypsin (MS-grade)

  • Enrichment materials: anti-3-nitrotyrosine antibody conjugated to beads or chemical enrichment reagents

  • LC-MS/MS system

Procedure:

  • Protein Digestion: Digest the protein sample with trypsin to generate peptides.[11]

  • Enrichment of Nitrated Peptides: Due to the low abundance of nitrated proteins, an enrichment step is crucial.[11]

    • Immunoaffinity Enrichment: Use an anti-3-nitrotyrosine antibody to specifically capture nitrated peptides.[11]

    • Chemical Enrichment: Chemically modify the nitro group to an amine, which can then be tagged (e.g., with biotin) for affinity purification.

  • LC-MS/MS Analysis: Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the nitrated peptides and the specific sites of modification. A mass shift of +45 Da on a tyrosine residue is indicative of nitration.

MS_Nitration_Workflow Protein_Extraction 1. Protein Extraction Tryptic_Digest 2. Tryptic Digestion Protein_Extraction->Tryptic_Digest Enrichment 3. Enrichment of Nitrated Peptides (Immunoaffinity or Chemical) Tryptic_Digest->Enrichment LC_MSMS 4. LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis 5. Data Analysis & Site Identification LC_MSMS->Data_Analysis

Caption: Workflow for mass spectrometric identification of nitration sites.

Measurement of Lipid Peroxidation

The TBARS assay is a widely used method for estimating the extent of lipid peroxidation by measuring malondialdehyde (MDA).[12]

Materials:

  • Biological sample (tissue homogenate, plasma, etc.)

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • MDA standard

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation: Homogenize tissues in a suitable buffer.[13]

  • Reaction: Add TBA reagent to the sample and incubate at high temperature (90-100°C) under acidic conditions.[12] MDA reacts with TBA to form a pink-colored adduct.

  • Measurement: After cooling, measure the absorbance of the MDA-TBA adduct at approximately 532 nm or its fluorescence (Ex/Em ~532/553 nm).[12]

  • Quantification: Determine the MDA concentration in the samples by comparing their absorbance or fluorescence to a standard curve generated with known concentrations of MDA.[12]

TBARS_Assay_Workflow Sample_Prep 1. Sample Preparation (e.g., Tissue Homogenization) TBA_Reaction 2. Reaction with TBA Reagent (Acidic, 90-100°C) Sample_Prep->TBA_Reaction Measurement 3. Spectrophotometric or Fluorometric Measurement (~532 nm) TBA_Reaction->Measurement Quantification 4. Quantification using MDA Standard Curve Measurement->Quantification

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

This protocol describes the quantification of 4-HNE protein adducts using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Protein samples

  • 4-HNE-BSA standard

  • ELISA plate pre-coated with 4-HNE conjugate

  • Primary antibody: anti-4-HNE antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Standard and Sample Addition: Add 4-HNE standards and protein samples to the wells of the 4-HNE conjugate coated plate.

  • Primary Antibody Incubation: Add the anti-4-HNE primary antibody to each well. The antibody will bind to either the 4-HNE on the plate or the 4-HNE adducts in the sample.

  • Washing: Wash the plate to remove unbound antibody and sample components.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, which will bind to the primary antibody that is bound to the plate.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of 4-HNE in the sample.

  • Measurement and Quantification: Stop the reaction and measure the absorbance at the appropriate wavelength. Calculate the concentration of 4-HNE adducts in the samples based on the standard curve.

HNE_ELISA_Workflow Add_Samples 1. Add Standards and Samples to 4-HNE Coated Plate Primary_Ab 2. Add anti-4-HNE Primary Antibody Add_Samples->Primary_Ab Wash1 3. Wash Primary_Ab->Wash1 Secondary_Ab 4. Add HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 5. Wash Secondary_Ab->Wash2 Substrate 6. Add Substrate Wash2->Substrate Measure 7. Stop Reaction & Measure Absorbance Substrate->Measure Quantify 8. Quantify using Standard Curve Measure->Quantify

Caption: Workflow for 4-HNE adduct competitive ELISA.

Detection of Intracellular Peroxynitrite

Fluorescent probes offer a powerful tool for the real-time detection of peroxynitrite in living cells.[14]

Materials:

  • Live cells

  • Fluorescent probe for peroxynitrite (e.g., boronate-based probes)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells under desired conditions and treat with experimental agents.

  • Probe Loading: Load the cells with the peroxynitrite-sensitive fluorescent probe according to the manufacturer's instructions.

  • Imaging or Measurement: Visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader. An increase in fluorescence indicates the presence of peroxynitrite.[14]

  • Data Analysis: Quantify the changes in fluorescence intensity to determine the relative levels of intracellular peroxynitrite.

Conclusion and Future Directions

This compound is a pivotal molecule in cellular signaling, with its effects ranging from targeted modifications of signaling proteins to widespread oxidative damage. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate roles of peroxynitrite in health and disease.

Future research should focus on:

  • Developing more specific and sensitive probes for the real-time detection of peroxynitrite in different subcellular compartments.

  • Expanding the quantitative understanding of how peroxynitrite fluxes translate into specific signaling outcomes.

  • Identifying novel therapeutic strategies that selectively target the detrimental effects of peroxynitrite while preserving its potential beneficial signaling roles.

By continuing to unravel the complexities of peroxynitrite biochemistry and biology, the scientific community can pave the way for innovative diagnostic and therapeutic approaches for a wide range of human diseases.

References

Peroxynitrous Acid in Atmospheric Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxynitrous acid (ONOOH), a reactive nitrogen species, plays a significant, albeit complex and often overlooked, role in atmospheric chemistry. As an isomer of nitric acid, it serves as a temporary reservoir for hydroxyl (OH) and nitrogen dioxide (NO₂) radicals, thereby influencing the cycling of HOₓ and NOₓ, which are central to tropospheric ozone formation and the overall oxidative capacity of the atmosphere. This guide provides a comprehensive technical overview of the atmospheric chemistry of this compound, including its formation, decomposition, and photochemical pathways. It summarizes the available quantitative kinetic data, details relevant experimental methodologies, and presents key atmospheric reaction pathways through structured diagrams. This document is intended to be a core resource for researchers in atmospheric science and related fields where the chemistry of reactive nitrogen species is pertinent.

Core Chemical and Physical Properties

This compound is the conjugate acid of the peroxynitrite anion (ONOO⁻). In the context of atmospheric chemistry, it is a transient gas-phase species.

PropertyValueReference(s)
Chemical Formula HOONO[1]
Molar Mass 63.01 g/mol [1]
pKa (aqueous) ~6.8[1]

Atmospheric Chemistry of this compound

The atmospheric significance of ONOOH lies in its role as an intermediate in the HO₂ + NO reaction, its thermal and photochemical decomposition to produce radicals, and its isomerization to the more stable nitric acid (HNO₃).

Formation Pathways

The primary formation route for this compound in the gas phase is the association reaction of the hydroperoxyl radical (HO₂) and nitric oxide (NO). This reaction proceeds on a complex potential energy surface, with the main channel leading to the formation of hydroxyl radical (OH) and nitrogen dioxide (NO₂). However, a smaller, pressure-dependent channel leads to the formation of the ONOOH adduct.[2][3]

Primary Formation Reaction: HO₂ + NO + M → ONOOH + M

Ab initio molecular orbital studies have elucidated the potential energy surface for the HO₂ + NO reaction, confirming the formation of the ONOOH adduct as a key intermediate.[2][3] The branching ratio between the two product channels (OH + NO₂ vs. ONOOH) is dependent on temperature and pressure, though specific, experimentally determined rate constants for the ONOOH formation channel under various atmospheric conditions are not well-established.

Another potential formation pathway is the reaction of hydroxyl radicals (OH) with nitrogen dioxide (NO₂), which also forms nitric acid (HNO₃).

Secondary Formation Reaction: OH + NO₂ + M → ONOOH + M

The branching ratio for this reaction also depends on pressure, with the formation of ONOOH being a minor channel compared to HNO₃ formation.

Decomposition and Isomerization

Once formed, this compound is unstable and undergoes two primary unimolecular decay pathways in the gas phase: isomerization to nitric acid and homolytic cleavage of the O-O bond.

  • Isomerization to Nitric Acid (HNO₃): This is the dominant thermal decomposition pathway.[1] ONOOH → HNO₃ The rate constant for this isomerization is approximately 1.2 s⁻¹ .[1]

  • Homolysis to OH and NO₂ Radicals: A smaller fraction of ONOOH decomposes to form hydroxyl and nitrogen dioxide radicals.[1][4] ONOOH → OH + NO₂ The branching ratio for this pathway is estimated to be up to 5% .[1] Even at this small percentage, it can be a source of these crucial radicals.

Photochemistry

Photolysis is a significant loss process for this compound, especially in the upper troposphere. Theoretical calculations have shown that ONOOH can absorb UV radiation, leading to its dissociation.

Photolysis Reaction: ONOOH + hν → Products (e.g., OH + NO₂)

The photolysis rate constant (J) has been computed to be approximately 6 x 10⁻⁴ s⁻¹ near the tropopause, which corresponds to an atmospheric lifetime of about 30 minutes .[5] This rapid photolysis makes it an important process to include in atmospheric models.

Reactions with Other Atmospheric Species

Direct experimental data on the gas-phase reactions of ONOOH with other key atmospheric species is scarce due to its instability.

  • Reaction with OH: The reaction of ONOOH with OH is a potential sink. However, kinetic data for this specific reaction is not available.

  • Reaction with O₃: The reaction with ozone is also a possible loss pathway, but rate constants have not been experimentally determined.

  • Reaction with Alkanes: Studies on the gas-phase oxidation of alkanes by this compound suggest that the reaction is primarily driven by the OH radicals produced from the decomposition of ONOOH, rather than a direct reaction with the ONOOH molecule itself.[6]

Heterogeneous Chemistry

The uptake of this compound onto atmospheric aerosols (e.g., sulfate, sea salt, dust, soot) could be a potential sink for ONOOH and a source of other nitrogen and hydrogen-containing species on the particle surface. However, specific uptake coefficients or reaction probabilities for ONOOH on various aerosol types have not been experimentally determined. Research on related species like HONO suggests that heterogeneous processes on aerosol surfaces can be significant.[7]

Quantitative Data

The following tables summarize the available quantitative data for the key reactions of this compound in atmospheric chemistry. It is important to note that there are significant gaps in the experimental data for gas-phase ONOOH.

Table 1: Unimolecular and Photochemical Reactions of ONOOH

ReactionRate Constant / ParameterTemperature (K)PressureNotesReference(s)
ONOOH → HNO₃k = 1.2 s⁻¹298Not specifiedDominant thermal decay pathway.[1]
ONOOH → OH + NO₂Branching Ratio: up to 5%298Not specifiedMinor thermal decay pathway.[1]
ONOOH + hν → ProductsJ ≈ 6 x 10⁻⁴ s⁻¹Not specifiedNear tropopauseTheoretical calculation. Corresponds to a lifetime of ~30 minutes.[5]

Table 2: Bimolecular Reactions Involving ONOOH

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)NotesReference(s)
HO₂ + NO + M → ONOOH + MNot well-established-Minor channel of the HO₂ + NO reaction. Rate is pressure and temperature dependent.[2][3]
OH + NO₂ + M → ONOOH + MNot well-established-Minor channel of the OH + NO₂ reaction.-
ONOOH + OH → ProductsData not available-Expected to be a sink for ONOOH.-
ONOOH + O₃ → ProductsData not available-Possible but likely slow.-

Experimental Protocols

Direct experimental studies of gas-phase this compound kinetics are challenging due to its high reactivity and thermal instability. No standardized protocol has been established. The following outlines a conceptual experimental workflow adapted from general gas-phase kinetic studies and the known aqueous-phase synthesis of its precursor, peroxynitrite.

Protocol 1: Generation of Gaseous this compound (Conceptual)

This protocol describes a potential method for generating a flow of gaseous ONOOH for kinetic studies. It is based on the acidification of a peroxynitrite solution followed by rapid volatilization.

Materials:

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Manganese dioxide (MnO₂) (for H₂O₂ quenching)

  • Inert carrier gas (e.g., N₂, He)

  • Flow tube reactor

  • Mass flow controllers

  • Pressure gauges

  • Detection system (e.g., Chemical Ionization Mass Spectrometer - CIMS, Laser-Induced Fluorescence - LIF)

Procedure:

  • Synthesis of Peroxynitrite (ONOO⁻) Solution: Prepare a stock solution of peroxynitrite by the rapid mixing of an acidic solution of H₂O₂ with a solution of NaNO₂, followed by quenching with NaOH. This is a standard aqueous-phase synthesis.[8]

  • Removal of Excess H₂O₂: Treat the peroxynitrite solution with MnO₂ to catalytically decompose unreacted H₂O₂. Filter to remove the MnO₂.

  • Generation of Gaseous ONOOH:

    • Use a syringe pump to deliver the peroxynitrite solution at a constant, low flow rate to a nebulizer or a heated inlet system.

    • Simultaneously, introduce a flow of a weak acid vapor (e.g., formic acid) diluted in an inert carrier gas to protonate the peroxynitrite to form ONOOH at the gas-liquid interface.

    • The volatile ONOOH will then be carried into the main flow of the reactor.

  • Kinetic Measurements:

    • Introduce the gaseous ONOOH into a temperature and pressure-controlled flow tube reactor.

    • Introduce the reactant gas (e.g., O₃, OH precursor) at a known concentration.

    • Monitor the decay of ONOOH or the formation of products along the length of the flow tube using a suitable detection method.

    • The OH radicals can be generated in situ via photolysis of a precursor like H₂O₂ or O₃/H₂O.

Challenges and Considerations:

  • The yield of gaseous ONOOH is likely to be low and difficult to quantify.

  • The presence of impurities from the synthesis (e.g., water vapor, HNO₃ from isomerization) can interfere with kinetics measurements.

  • Wall losses of the highly reactive ONOOH in the reactor can be significant.

Visualization of Atmospheric Pathways

The following diagrams, generated using the DOT language, illustrate the central role of this compound in atmospheric HOₓ and NOₓ cycling.

Peroxynitrous_Acid_Cycle HO2 HO₂ ONOOH ONOOH (this compound) HO2->ONOOH + M NO NO NO->ONOOH + M NO2 NO₂ NO->NO2 + O₃ HNO3 HNO₃ (Nitric Acid) ONOOH->HNO3 Isomerization (k ≈ 1.2 s⁻¹) OH OH ONOOH->OH Homolysis (<5%) ONOOH->OH Photolysis (J) ONOOH->NO2 Homolysis (<5%) ONOOH->NO2 Photolysis (J) OH->HO2 + VOC, CO NO2->NO + hν O3 O₃ VOC VOC, CO hv

Caption: Core atmospheric cycle of this compound (ONOOH).

ONOOH_HOx_NOx_Coupling cluster_HOx HOₓ Cycle cluster_NOx NOₓ Cycle OH OH HO2 HO₂ OH->HO2 + O₃, CO, VOCs ONOOH ONOOH Reservoir OH->ONOOH + NO₂ HO2->OH + NO HO2->ONOOH + NO NO NO NO2 NO₂ NO->NO2 + O₃ O3_prod O₃ Production NO2->NO + hν ONOOH->OH Decomposition/ Photolysis ONOOH->NO2 Decomposition/ Photolysis HNO3 HNO₃ Sink ONOOH->HNO3 Isomerization

References

Peroxynitrous Acid: A Double-Edged Sword in Cellular Signaling and Pathology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) at the crossroads of cellular signaling and oxidative stress. Formed from the near diffusion-controlled reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), peroxynitrite plays a multifaceted role in a host of physiological and pathological processes, including cardiovascular diseases, neurodegeneration, and inflammation.[1] Its high reactivity and short half-life at physiological pH present both a challenge and an opportunity for researchers seeking to understand and modulate its effects. This guide provides a comprehensive overview of the core chemical and biological properties of this compound, detailed experimental protocols for its study, and a summary of its impact on cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a relatively stable anion in the absence of direct targets; however, its protonated form, this compound, rapidly decays.[2] The equilibrium between peroxynitrite and this compound is governed by a pKa of approximately 6.8, meaning that both species coexist at physiological pH.[3][4] This pH-dependent equilibrium is a critical determinant of its biological activity, as the two forms exhibit different reactivity and diffusion capacities.[5]

Formation and Decomposition

The primary route of peroxynitrite formation in vivo is the reaction between nitric oxide and superoxide radicals.[2] This reaction can be faster than the dismutation of superoxide by superoxide dismutase (SOD), particularly when nitric oxide concentrations are sufficiently high.[2]

Once formed, this compound has two main decomposition pathways:

  • Isomerization: Approximately 70% of this compound isomerizes to form the stable nitrate (B79036) anion (NO₃⁻).[6]

  • Homolytic Cleavage: The remaining ~30% undergoes homolytic cleavage of the O-O bond to generate highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[2][7] This homolysis is a significant source of the downstream oxidative and nitrative stress associated with peroxynitrite.

The decomposition of peroxynitrite is highly dependent on pH. In acidic conditions, it decomposes to nitrate, while at neutral to slightly basic pH, the products are nitrite (B80452) and oxygen.[8]

Reactivity

Peroxynitrite and its decomposition products can react with a wide array of biological molecules, leading to oxidation, nitration, and nitrosation. Key reactions include:

  • Reaction with Carbon Dioxide: In biological systems, a major and rapid reaction of peroxynitrite is with carbon dioxide (CO₂), which is present at relatively high concentrations.[2] This reaction forms a transient nitrosoperoxocarbonate adduct (ONOOCO₂⁻) that rapidly decomposes into carbonate (CO₃•⁻) and nitrogen dioxide (•NO₂) radicals, both of which are potent oxidants.[2][5]

  • Oxidation of Thiols: Peroxynitrite readily oxidizes thiol groups in amino acids (like cysteine) and proteins.[9] This can lead to the formation of disulfides and other oxidized sulfur species, potentially altering protein structure and function.

  • Tyrosine Nitration: The reaction of peroxynitrite-derived radicals, particularly nitrogen dioxide, with tyrosine residues in proteins results in the formation of 3-nitrotyrosine.[10][11] This post-translational modification is often used as a biomarker of peroxynitrite-induced damage and can modulate protein function and signaling.[12]

  • Reaction with Metal Centers: Peroxynitrite can directly oxidize transition metal centers in proteins, such as iron-sulfur clusters and heme groups, with high rate constants.[2][13] This can lead to enzyme inactivation and disruption of electron transport chains.

  • DNA Damage: Peroxynitrite and its radical products can induce DNA strand breaks and base modifications, such as the formation of 8-oxoguanine and 8-nitroguanine, contributing to genomic instability.[6][14]

  • Lipid Peroxidation: Peroxynitrite can initiate and propagate lipid peroxidation in cell membranes, leading to membrane damage and the formation of reactive lipid-derived products.[5]

Quantitative Data

The following tables summarize key quantitative data related to the properties and reactivity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueConditionsReference(s)
pKa~6.837 °C[3][4]
Half-life (ONOOH)< 1 secondpH 7.4[2][8]
Molar Absorptivity (ONOO⁻)1670 M⁻¹cm⁻¹302 nm (alkaline pH)[15]
Isomerization Rate Constant (k)1.2 s⁻¹[3]
Radical Yield from Homolysis~30%[2]
Radical Yield from Reaction with CO₂~34%[2]

Table 2: Second-Order Rate Constants for Key Biological Reactions

ReactantRate Constant (M⁻¹s⁻¹)ConditionsReference(s)
Nitric Oxide (•NO) + Superoxide (O₂•⁻)4 – 16 x 10⁹[2][15]
Peroxynitrite + CO₂4.6 x 10⁴pH 7.4, 37 °C[2]
Peroxynitrite + Glutathione (GSH)5.9 x 10³pH 7.4, 37 °C[9]
Peroxynitrite + Cysteine5.9 x 10³pH 7.4, 37 °C[9]
Peroxynitrite + Human Serum Albumin (HSA) Thiol3.8 x 10³pH 7.4, 37 °C[9]
Peroxynitrite + Heme Proteins10⁴ - 10⁷[2]
Peroxynitrite + Iron-Sulfur Centers> 10⁵[13]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying the multifaceted nature of this compound. Below are detailed protocols for its synthesis and quantification.

Synthesis of Peroxynitrite

Method 1: Acidified Hydrogen Peroxide and Nitrite

This is a common and rapid method for generating high concentrations of peroxynitrite.[1][16][17]

  • Materials:

    • Sodium nitrite (NaNO₂)

    • Hydrogen peroxide (H₂O₂) (30% w/v)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Manganese dioxide (MnO₂), activated

    • Syringe pump (recommended for reproducibility)

    • Ice bath

  • Procedure:

    • Prepare Solutions (on ice):

      • Solution A: 0.6 M NaNO₂ in deionized water.

      • Solution B: 0.7 M H₂O₂ and 0.6 M HCl in deionized water.

      • Solution C: 1.5 M NaOH in deionized water.

    • Reaction: Using a syringe pump, rapidly and simultaneously mix equal volumes of ice-cold Solution A and Solution B into a vigorously stirred, ice-cold vessel.

    • Quenching: Immediately (within 1-2 seconds) quench the reaction by adding an equal volume of ice-cold Solution C. The solution will turn a characteristic pale yellow, indicating the formation of peroxynitrite.

    • Removal of Excess H₂O₂: Add a small amount of activated MnO₂ to the peroxynitrite solution and stir for 20-30 minutes on ice to decompose unreacted hydrogen peroxide.[16]

    • Quantification and Storage: Centrifuge the solution to remove the MnO₂. Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring the absorbance at 302 nm in an alkaline solution (e.g., 0.1 M NaOH), using a molar extinction coefficient of 1670 M⁻¹cm⁻¹. Store aliquots at -80°C.

Method 2: Ozonation of Sodium Azide (B81097)

This method yields peroxynitrite solutions free of hydrogen peroxide.[1]

  • Materials:

    • Sodium azide (NaN₃)

    • Ozone (O₃) gas (~5% in oxygen) from an ozone generator

    • Gas dispersion tube

    • Ice bath (0-4 °C)

    • pH meter

  • Procedure:

    • Prepare a solution of sodium azide (0.02-0.2 M) in deionized water.

    • Adjust the pH of the solution to 12 with a strong base (e.g., NaOH).

    • Place the azide solution in an ice bath and maintain the temperature between 0-4 °C.

    • Bubble ozone gas through the solution using a gas dispersion tube.

    • Monitor the reaction progress by periodically measuring the absorbance at 302 nm.

    • Continue ozonation until the desired concentration of peroxynitrite is reached.

    • Quantify the final concentration as described in Method 1 and store aliquots at -80°C.

Quantification of Peroxynitrite

The concentration of a peroxynitrite stock solution is typically determined by UV-Vis spectrophotometry.

  • Procedure:

    • Dilute an aliquot of the peroxynitrite stock solution in 0.1 M NaOH.

    • Measure the absorbance of the diluted solution at 302 nm.

    • Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (1670 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Signaling Pathways and Logical Relationships

Peroxynitrite is not merely a damaging agent but also a modulator of various cell signaling pathways.[12] Its effects are often concentration- and cell-type dependent.[12]

Tyrosine Nitration and Kinase Signaling

One of the most well-characterized effects of peroxynitrite is the nitration of tyrosine residues. This can have profound effects on signaling cascades that are regulated by tyrosine phosphorylation.[12] For example, nitration of tyrosine residues within protein kinases or their substrates can alter their activity, leading to either up- or downregulation of signaling pathways such as the MAP kinase pathway.[12]

Tyrosine_Nitration_Signaling ONOO Peroxynitrite (ONOO⁻) Radicals •NO₂ / CO₃•⁻ ONOO->Radicals Reaction AlteredKinase Altered Kinase Activity ONOO->AlteredKinase Oxidation/ Nitration AlteredPhosphatase Altered Phosphatase Activity ONOO->AlteredPhosphatase Oxidation/ Nitration CO2 CO₂ CO2->Radicals Reaction NitroTyr 3-Nitrotyrosine Radicals->NitroTyr Nitration Tyr Protein Tyrosine Residue Tyr->NitroTyr Signaling Downstream Signaling NitroTyr->Signaling Altered Phosphorylation Kinase Tyrosine Kinase Kinase->AlteredKinase Phosphatase Phosphatase Phosphatase->AlteredPhosphatase AlteredKinase->Signaling Modulation AlteredPhosphatase->Signaling Modulation

Caption: Peroxynitrite-mediated tyrosine nitration and modulation of kinase/phosphatase activity.

NF-κB Signaling Pathway

Peroxynitrite has been shown to influence the Nuclear Factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[12] The effects can be complex, with reports of both activation and inhibition depending on the cellular context.

NFkB_Signaling ONOO Peroxynitrite (ONOO⁻) IKK IKK Complex ONOO->IKK Modulates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB Release of IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription NFkB->Gene Binds DNA

Caption: Modulation of the NF-κB signaling pathway by peroxynitrite.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in understanding the logical sequence of steps involved in peroxynitrite research.

Peroxynitrite Synthesis and Purification Workflow

Synthesis_Workflow start Start prep Prepare Reactant Solutions on Ice start->prep mix Rapid Mixing of Reactants prep->mix quench Quench with NaOH mix->quench perox Peroxynitrite Solution (Yellow) quench->perox remove_h2o2 Add MnO₂ to Remove H₂O₂ perox->remove_h2o2 centrifuge Centrifuge to Remove MnO₂ remove_h2o2->centrifuge quantify Quantify via Absorbance at 302 nm centrifuge->quantify store Store Aliquots at -80°C quantify->store end End store->end

Caption: Workflow for the synthesis and purification of peroxynitrite.

Detection of Protein Tyrosine Nitration

Nitration_Detection_Workflow start Start treat Treat Cells/Tissues with Peroxynitrite or Stimulus start->treat lyse Lyse Cells/Tissues and Extract Proteins treat->lyse separate Separate Proteins (e.g., SDS-PAGE) lyse->separate transfer Transfer Proteins to Membrane separate->transfer block Block Membrane transfer->block probe Probe with Primary Antibody (Anti-3-Nitrotyrosine) block->probe wash1 Wash probe->wash1 secondary Incubate with Secondary Antibody wash1->secondary wash2 Wash secondary->wash2 detect Detect Signal (e.g., Chemiluminescence) wash2->detect end End detect->end

Caption: Western blot workflow for detecting protein tyrosine nitration.

Conclusion

This compound is a pivotal molecule in redox biology, acting as both a toxicant and a signaling molecule. Its formation and reactivity are tightly controlled by the cellular redox environment. A thorough understanding of its chemical properties, biological reactions, and effects on signaling pathways is essential for researchers in both basic science and drug development. The methodologies and data presented in this guide provide a solid foundation for investigating the complex roles of this compound in health and disease. Future research will likely focus on developing more specific inhibitors and scavengers of peroxynitrite, as well as elucidating the precise molecular mechanisms by which it modulates cellular signaling.

References

An In-depth Technical Guide to Peroxynitrous Acid and its Conjugate Base, Peroxynitrite: Properties, Reactions, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) deeply implicated in a wide spectrum of physiological and pathological processes. Formed from the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), peroxynitrite is a transient yet highly reactive molecule that can inflict significant oxidative and nitrosative stress. Its dual capacity as a powerful oxidant and a nitrating agent underpins its complex biological effects, which range from signaling molecule to cytotoxic agent. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its investigation, and visualizations of its interactions with key cellular signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a weak acid with a pKa of approximately 6.8.[1][2][3][4][5][6] This value is crucial as it dictates that at physiological pH (around 7.4), it exists predominantly as the peroxynitrite anion (ONOO⁻).[1][3] However, the protonated form, this compound, is considered the more reactive species in many of its reactions.[1] The pKa can be influenced by the buffer composition; for instance, increasing concentrations of phosphate (B84403) buffer can shift the pKa to higher values.[7]

Formation and Decomposition

This compound is primarily formed in biological systems through the reaction of nitric oxide and superoxide radicals.[1] Once formed, it is unstable and undergoes two main decomposition pathways: isomerization to nitrate (B79036) (NO₃⁻) and homolytic cleavage of the O-O bond to form hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[1][2] The homolysis pathway is a significant source of highly reactive radicals that can subsequently modify a wide range of biomolecules.[1] The isomerization of this compound to nitric acid occurs with a rate constant of k = 1.2 s⁻¹, a process that can yield up to 5% hydroxyl and nitrogen dioxide radicals.[2]

Spectroscopic Properties

The peroxynitrite anion possesses a characteristic UV-Vis absorption spectrum with a maximum absorbance at 302 nm in alkaline solutions (pH > 12).[1][6] This property is fundamental for its quantification.[1]

Data Summary
ParameterValueReference(s)
pKa~6.8[1][2][3][4][5][6]
Molar Extinction Coefficient (at 302 nm, pH > 12)1670 M⁻¹ cm⁻¹[1][6]
Isomerization Rate Constant (ONOOH to HNO₃)1.2 s⁻¹[2]
Biological Half-life of Peroxynitrite~5–20 ms[3]

Reactivity and Biological Significance

Peroxynitrite is a potent oxidant and nitrating agent that can react with a wide array of biological molecules, including DNA, proteins, and lipids.[4][6] This reactivity underlies its role in both physiological signaling and pathological conditions.

Reactions with Biomolecules

Peroxynitrite can induce one- and two-electron oxidations.[3] It readily reacts with thiols, leading to their two-electron oxidation.[3] Furthermore, peroxynitrite can nitrate tyrosine residues on proteins, a post-translational modification that can alter protein function and has been implicated in various diseases.[8] In the presence of carbon dioxide, which is abundant in biological systems, peroxynitrite rapidly forms a nitrosoperoxycarbonate adduct (ONOOCO₂⁻). This adduct can homolyze to generate nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals, which are potent oxidants.[4][6][8]

Role in Signaling Pathways

Peroxynitrite is not merely a damaging agent; it also functions as a signaling molecule that can modulate various cellular pathways. It has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathways and has a dual regulatory role in NF-κB signaling.[1][9][10] By modifying key signaling proteins, peroxynitrite can influence cellular responses such as inflammation, apoptosis, and proliferation.[9] However, the overproduction of peroxynitrite can disrupt these signaling pathways, contributing to cellular dysfunction and the pathology of various diseases, including cardiovascular and neurodegenerative disorders.[11][12]

Implications for Drug Development

The multifaceted role of peroxynitrite in disease makes it a significant target for therapeutic intervention.[11] Strategies to mitigate the harmful effects of peroxynitrite include the development of compounds that can scavenge peroxynitrite, inhibit its formation, or catalytically decompose it.[11][13] The design of peroxynitrite-activated drug delivery systems is another promising area of research, where therapeutic agents are released in response to the elevated levels of peroxynitrite found in pathological tissues.[14]

Experimental Protocols

Synthesis and Quantification of Peroxynitrite

Protocol 1: Synthesis of Peroxynitrite

Peroxynitrite can be synthesized in the laboratory by reacting acidified hydrogen peroxide with a solution of sodium nitrite (B80452), followed by rapid quenching with a strong base.[4][15][16]

  • Materials: Sodium nitrite (NaNO₂), hydrogen peroxide (H₂O₂), hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), manganese dioxide (MnO₂).

  • Procedure:

    • Prepare an acidic solution of hydrogen peroxide.

    • Prepare a solution of sodium nitrite.

    • Rapidly mix the two solutions. A quenched-flow reactor can be used for this step.[15]

    • Quench the reaction with a concentrated solution of sodium hydroxide.

    • Treat the solution with manganese dioxide to remove unreacted hydrogen peroxide.[16]

    • Filter the solution under a vacuum to remove the MnO₂.[1]

    • Divide the resulting peroxynitrite solution into small aliquots and store them at -20°C.[1]

Protocol 2: Quantification of Peroxynitrite

The concentration of a peroxynitrite stock solution can be determined spectrophotometrically.[1]

  • Procedure:

    • Dilute an aliquot of the peroxynitrite stock solution in 0.1 M NaOH.

    • Measure the absorbance at 302 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration using the Beer-Lambert law with a molar extinction coefficient of 1670 M⁻¹ cm⁻¹.[1][6]

Kinetic Analysis of Peroxynitrite Reactions

Protocol 3: Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a rapid-mixing technique ideal for studying the kinetics of fast reactions involving peroxynitrite.[1][3]

  • Experimental Setup: A stopped-flow spectrophotometer equipped with a UV-Vis detector, two drive syringes, a mixing chamber, and a data acquisition system.[1]

  • Procedure:

    • Load a freshly prepared and quantified peroxynitrite solution into one syringe.

    • Load a solution of the target molecule (e.g., an amino acid, thiol, or protein) in the desired reaction buffer into the other syringe.[1]

    • Initiate the stopped-flow experiment to rapidly mix the reactants.

    • Monitor the decay of the peroxynitrite absorbance at 302 nm over time.

    • Fit the absorbance decay to a single exponential function to obtain the pseudo-first-order rate constant (k_obs).[1]

    • Repeat the experiment at various concentrations of the target molecule.

    • Plot k_obs versus the concentration of the target molecule. The slope of this plot will yield the second-order rate constant for the reaction.[1]

Visualization of Signaling Pathways and Workflows

Peroxynitrite_Formation_and_Decomposition NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO k ≈ 6.7 x 10⁹ M⁻¹s⁻¹ O2_superoxide Superoxide (O₂•⁻) O2_superoxide->ONOO ONOOH This compound (ONOOH) ONOO->ONOOH pKa ≈ 6.8 H_ion H⁺ Nitrate Nitrate (NO₃⁻) ONOOH->Nitrate Isomerization Radicals •OH + •NO₂ ONOOH->Radicals Homolysis

Caption: Formation and decomposition pathways of peroxynitrite.

Peroxynitrite_Signaling_MAPK Peroxynitrite Peroxynitrite ASK1 ASK1 Peroxynitrite->ASK1 ERK ERK Peroxynitrite->ERK Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Cellular_Response Cellular Response (Inflammation, Apoptosis) p38->Cellular_Response JNK->Cellular_Response ERK->Cellular_Response

Caption: Peroxynitrite activates MAPK signaling pathways.

Experimental_Workflow_Stopped_Flow cluster_prep Solution Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis Prep_ONOO 1. Prepare & Quantify Peroxynitrite Solution Load_Syringes 3. Load Syringes Prep_ONOO->Load_Syringes Prep_Target 2. Prepare Target Molecule Solution Prep_Target->Load_Syringes Mixing 4. Rapid Mixing Load_Syringes->Mixing Data_Acquisition 5. Monitor Absorbance Decay at 302 nm Mixing->Data_Acquisition Fit_Curve 6. Fit to Exponential Decay (get k_obs) Data_Acquisition->Fit_Curve Plot_kobs 7. Plot k_obs vs. [Target] Fit_Curve->Plot_kobs Calc_k2 8. Determine Second-Order Rate Constant (slope) Plot_kobs->Calc_k2

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

References

An In-depth Technical Guide on the Isomerization of Peroxynitrous Acid to Nitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxynitrous acid (ONOOH), a potent reactive nitrogen species (RNS), is a critical intermediate in biochemical pathways involving nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). As the conjugate acid of peroxynitrite (ONOO⁻), it exists in a pH-dependent equilibrium and is implicated in a wide range of pathophysiological processes. The intrinsic instability of this compound leads to its rapid conversion to nitric acid (HNO₃), a process that is central to its biological effects and detoxification. This document provides a comprehensive technical overview of the isomerization of this compound, detailing the underlying reaction mechanisms, kinetics, key chemical intermediates, and catalytic influences. It includes structured quantitative data and detailed experimental protocols to support advanced research and therapeutic development.

Core Reaction Pathways and Mechanisms

At physiological pH, this compound (pKa ≈ 6.8) coexists with its conjugate base, peroxynitrite.[1][2] The protonated form, ONOOH, is highly unstable and spontaneously decays through two primary, competing pathways:

  • Unimolecular Isomerization to Nitric Acid: A direct intramolecular rearrangement to form the stable nitric acid (HNO₃). This is considered a major detoxification pathway, converting the highly reactive ONOOH into a relatively inert product.[2]

  • Homolytic Cleavage to Radical Species: Homolysis of the weak peroxide (O-O) bond to yield a hydroxyl radical (•OH) and a nitrogen dioxide radical (•NO₂).[3][4]

A significant debate exists regarding the precise mechanism of isomerization. The prevailing models are:

  • Caged Radical Mechanism: This model proposes that ONOOH first undergoes homolytic cleavage to form a solvent-caged radical pair, [•OH •NO₂]cage.[5] This pair can either recombine within the cage to form nitric acid (major pathway, ~70%) or diffuse apart as free, highly reactive radicals (minor pathway, ~30%).[5][6] This mechanism accounts for both the formation of nitric acid and the potent, hydroxyl radical-like oxidative capacity of this compound.[3]

  • Intramolecular Rearrangement: Some evidence, particularly from studies showing a small activation volume for the reaction, contradicts a simple bond homolysis mechanism.[3] This has led to the proposal of a concerted intramolecular rearrangement, possibly involving a high-energy, distorted trans-isomer of ONOOH as a transition state.[1]

Computational studies using density functional theory (DFT) have shown that the planar cis-cis conformer of ONOOH is the most stable ground-state structure.[7] The isomerization process is believed to be initiated by vibrations of the terminal hydroxyl group, leading to the transition state for either rearrangement or bond cleavage.[8]

Caption: Formation of this compound and its competing decay pathways.

Quantitative Data Presentation

The kinetic and thermodynamic parameters governing the isomerization of this compound are critical for modeling its behavior in biological and chemical systems. The data below have been compiled from various studies.

Table 1: Physicochemical and Kinetic Parameters for this compound (ONOOH)

ParameterValueConditionsReference(s)
pKₐ~6.825-37 °C, aqueous solution[1][2]
Isomerization Rate (k_iso)1.2 s⁻¹25 °C, neutral pH[1][9]
Isomerization Rate (k_iso)0.1 s⁻¹ (6 min⁻¹)0 °C[10]
Activation Enthalpy (ΔH‡)4 ± 2 kcal/molAqueous solution[6][11]
Activation Volume (ΔV‡)9.7 ± 1.4 cm³/molAqueous solution, supports homolysis[3]
Homolysis Yield~30%Neutral pH[5][8]
Homolysis Rate (k_hom)~0.6 s⁻¹ (upper limit)25 °C, calculated[6]

Visualization of Reaction Mechanisms

To clarify the complex steps involved in the decomposition of this compound, the following diagrams illustrate the key mechanistic proposals.

// Nodes ONOOH_cis [label="cis-ONOOH\n(Ground State)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TS [label="Transition State\n[ONOOH]‡", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cage [label="[•OH •NO₂]cage\n(Solvent-Caged Radical Pair)", style="filled,dashed", color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; HNO3_recomb [label="HNO₃\n(Nitric Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Radicals_free [label="•OH + •NO₂\n(Free Radicals)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Biological Targets\n(e.g., Tyrosine, Thiols)"];

// Edges ONOOH_cis -> TS [label="Activation\n(Vibration/Distortion)", color="#5F6368"]; TS -> Cage [label="O-O Bond Homolysis", color="#EA4335"]; Cage -> HNO3_recomb [label="In-Cage Recombination\n(~70% Yield)", color="#34A853"]; Cage -> Radicals_free [label="Radical Escape\n(~30% Yield)", color="#EA4335"]; Radicals_free -> Target [label="Oxidation &\nNitration", color="#5F6368"];

// Ranks {rank=same; ONOOH_cis} {rank=same; TS} {rank=same; Cage} {rank=same; HNO3_recomb; Radicals_free} {rank=same; Target} } }

Caption: Mechanism of ONOOH decay via the caged radical pair intermediate.

Experimental Protocols

Accurate and reproducible experimental results depend on standardized protocols for the synthesis and handling of peroxynitrite, the precursor to this compound.

Protocol 1: Synthesis of Peroxynitrite (ONOO⁻) Stock Solution

This protocol describes the widely used quenched-flow method for producing peroxynitrite, which is stable in alkaline solutions.[12][13][14][15]

Materials:

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Manganese dioxide (MnO₂, activated)

  • Syringe pump or quenched-flow reactor

  • Ice bath

  • Spectrophotometer

Procedure:

  • Prepare Reactant Solutions (on ice):

    • Solution A: 0.6 M NaNO₂ in deionized water.

    • Solution B: 0.7 M H₂O₂ in 0.6 M HCl.

    • Solution C: 1.5 M NaOH.

    • Ensure all solutions are pre-chilled to 0-4 °C.

  • Synthesis:

    • Using a syringe pump or quenched-flow apparatus, rapidly mix equal volumes of Solution A and Solution B.[16][17] The reaction forms this compound (ONOOH).

    • Within 1-2 seconds of mixing, immediately quench the reaction by adding an equal volume of ice-cold Solution C.

    • Successful synthesis is indicated by the formation of a characteristic pale yellow solution of peroxynitrite (ONOO⁻).

  • Purification:

    • Unreacted H₂O₂ can interfere with subsequent experiments and must be removed.

    • Add a small amount of activated MnO₂ to the peroxynitrite solution and stir for 20-30 minutes on ice to catalyze H₂O₂ decomposition.[13]

    • Pellet the MnO₂ by centrifugation at low speed.

    • Carefully collect the supernatant containing the purified peroxynitrite.

  • Quantification and Storage:

    • Determine the concentration of the peroxynitrite stock by measuring its absorbance at 302 nm in an alkaline solution (e.g., 0.1 M NaOH), using a molar extinction coefficient (ε₃₀₂) of 1670-1705 M⁻¹cm⁻¹.[14][18]

    • Store aliquots of the purified stock solution at -80 °C, where they remain stable for several months.

// Nodes start [label="Start: Prepare Solutions A, B, C on Ice", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; mix [label="Rapidly Mix Solution A (NaNO₂) \nand Solution B (H₂O₂/HCl)\n(Forms ONOOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Immediately Quench with\nSolution C (NaOH)\n(Forms stable ONOO⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Add MnO₂ to Remove\nExcess H₂O₂", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="Centrifuge to Pellet MnO₂", fillcolor="#F1F3F4", fontcolor="#202124"]; collect [label="Collect Supernatant\n(Purified ONOO⁻)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Quantify Concentration\n(Absorbance at 302 nm)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; store [label="Store Aliquots at -80 °C", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> mix; mix -> quench [label="< 2 seconds"]; quench -> purify; purify -> centrifuge [label="Stir 20-30 min"]; centrifuge -> collect; collect -> quantify; quantify -> store; } }

Caption: Experimental workflow for the synthesis of peroxynitrite.

Protocol 2: Kinetic Analysis of ONOOH Isomerization via Stopped-Flow Spectrophotometry

This protocol allows for the measurement of the rapid decay of this compound.

Materials:

  • Purified peroxynitrite stock solution (from Protocol 5.1)

  • Acidic buffer (e.g., 0.1 M phosphate (B84403) or acetate (B1210297) buffer, pH < 6.0)

  • Stopped-flow spectrophotometer with a photodiode array or photomultiplier tube detector[19][20]

Procedure:

  • Instrument Setup:

    • Set up the stopped-flow instrument and thermostat the cell to the desired temperature (e.g., 25 °C).

    • Set the spectrophotometer to monitor the absorbance decay at 302 nm, the λ_max of the peroxynitrite anion (ONOO⁻).[21]

  • Loading Syringes:

    • Load one drive syringe with the peroxynitrite stock solution, diluted in 0.5 mM NaOH to a suitable starting concentration.

    • Load the second drive syringe with the acidic buffer. The buffer concentration should be sufficient to rapidly lower the pH of the mixed solution into the desired range (e.g., pH 4-6), ensuring complete protonation of ONOO⁻ to ONOOH.

  • Data Acquisition:

    • Initiate the drive mechanism to rapidly mix the contents of the two syringes. This mixing instantly generates ONOOH, and its decay begins.

    • Record the absorbance at 302 nm as a function of time. The decay curve represents the consumption of ONOO⁻ as it is protonated and subsequently isomerizes.

  • Data Analysis:

    • Fit the resulting kinetic trace (absorbance vs. time) to a single exponential decay function: A(t) = A₀ * exp(-k_obs * t) + C.[19]

    • The observed rate constant (k_obs) represents the rate of this compound isomerization under the specific pH and temperature conditions of the experiment.[9][22]

Conclusion

The isomerization of this compound to nitric acid is a fundamental reaction with profound implications in biology and medicine. It proceeds through complex and competing pathways, primarily involving direct rearrangement and homolytic cleavage to form highly reactive radical intermediates. The dominant mechanism appears to be the formation and subsequent recombination of a caged radical pair, [•OH •NO₂], which accounts for both the formation of nitric acid and the potent oxidative properties of peroxynitrite. A thorough understanding of the kinetics, mechanisms, and experimental methodologies outlined in this guide is essential for researchers and drug development professionals aiming to elucidate the role of peroxynitrite in disease and to design novel therapeutic strategies targeting RNS-mediated cellular damage.

References

Peroxynitrous Acid: A Technical Guide to the Formation of Hydroxyl and Nitrogen Dioxide Radicals and Their Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxynitrous acid (ONOOH), the protonated form of peroxynitrite (ONOO⁻), is a potent and short-lived reactive nitrogen species implicated in a wide array of physiological and pathological processes. A key aspect of its reactivity is its ability to undergo unimolecular decomposition to form highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. This technical guide provides an in-depth exploration of the formation of these radicals from this compound, detailing the underlying chemical mechanisms, kinetics, and the experimental methodologies used for their study. Furthermore, it elucidates the significant downstream biological consequences of •OH and •NO₂ radical production, including their roles in cellular signaling, oxidative damage, and their implications for drug development.

Introduction

Peroxynitrite is formed in biological systems through the diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). In physiological conditions, with a pKa of approximately 6.8, peroxynitrite exists in equilibrium with its conjugate acid, this compound. While peroxynitrite itself is a potent nucleophile and oxidant, the decomposition of this compound into hydroxyl and nitrogen dioxide radicals represents a major pathway for its cytotoxic and signaling functions.[1][2][3] The hydroxyl radical is an extremely reactive species that can indiscriminately oxidize a vast range of biomolecules, whereas the nitrogen dioxide radical is a more selective oxidant and a key mediator of nitration reactions.[3] Understanding the dynamics of this decomposition is therefore crucial for elucidating the role of peroxynitrite in health and disease.

The Chemistry of this compound Decomposition

The primary pathway for the generation of hydroxyl and nitrogen dioxide radicals from this compound is through the homolytic cleavage of the oxygen-oxygen (O-O) bond.[3]

ONOOH → •OH + •NO₂

This unimolecular decomposition is a first-order reaction, and its rate is highly dependent on pH and temperature. The yield of free radicals from this homolysis is estimated to be around 30-40%, with the remainder of the this compound isomerizing to the much more stable nitrate (B79036) (NO₃⁻).[3]

Quantitative Data on this compound Decomposition

The following tables summarize key quantitative data related to the decomposition of this compound and its reactivity.

ParameterValueConditionsReference(s)
pKa (ONOOH/ONOO⁻) 6.837 °C[1]
Rate Constant (k) for ONOOH Homolysis 0.9 s⁻¹37 °C, pH 7.4[3]
0.26 s⁻¹25 °C, pH 7.4[3]
Radical Yield (•OH and •NO₂) from Homolysis ~30%Aqueous solution[3]
ReactionSecond-Order Rate Constant (k)ConditionsReference(s)
•NO + O₂•⁻ → ONOO⁻ ~1.6 x 10¹⁰ M⁻¹s⁻¹Aqueous solution[1]
ONOO⁻ + CO₂ → ONOOCO₂⁻ 4.6 x 10⁴ M⁻¹s⁻¹37 °C, pH 7.4[3]
ONOOCO₂⁻ → •NO₂ + CO₃•⁻ (Yield ~34%)Aqueous solution[3]

Experimental Protocols

The study of the transient and highly reactive species involved in this compound decomposition requires specialized experimental techniques.

Synthesis of Peroxynitrite

A common and reliable method for the laboratory synthesis of peroxynitrite involves the reaction of an acidified solution of hydrogen peroxide with a solution of sodium nitrite (B80452), followed by quenching with a strong base.

Materials:

  • Sodium nitrite (NaNO₂)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Manganese dioxide (MnO₂)

  • Ice bath

  • Stir plate and stir bar

  • Filtration apparatus

Procedure: [4][5]

  • Prepare the following ice-cold solutions: 0.6 M NaNO₂, 0.6 M H₂O₂ in 0.7 M HCl, and 3 M NaOH.

  • Place the 0.6 M NaNO₂ solution in a beaker on a stir plate within an ice bath and begin stirring.

  • Rapidly add the acidified H₂O₂ solution to the stirring NaNO₂ solution.

  • Almost immediately, add the 3 M NaOH solution to quench the reaction. The solution will turn a characteristic yellow color, indicating the formation of peroxynitrite.

  • To remove unreacted hydrogen peroxide, which can interfere with subsequent experiments, add a small amount of MnO₂ (approximately 0.1 g/mL) and stir until oxygen evolution ceases.

  • Filter the solution to remove the MnO₂. The resulting peroxynitrite solution should be stored on ice and its concentration determined spectrophotometrically by measuring its absorbance at 302 nm in a basic solution (extinction coefficient ε₃₀₂ = 1670 M⁻¹cm⁻¹).

Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of fast reactions in solution, making it ideal for monitoring the rapid decay of this compound.

General Protocol:

  • Reactant Preparation: Prepare a solution of peroxynitrite of known concentration in a basic buffer (e.g., NaOH). Prepare a second solution containing the acidic buffer (e.g., phosphate (B84403) buffer) at the desired final pH and temperature.

  • Instrument Setup: Use a stopped-flow spectrophotometer equipped with a UV-Vis detector. Set the detection wavelength to 302 nm to monitor the disappearance of the peroxynitrite anion.

  • Data Acquisition: The two solutions are rapidly mixed in the stopped-flow apparatus, and the change in absorbance at 302 nm is recorded over time (typically on the millisecond to second timescale).

  • Data Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to a first-order exponential decay function to determine the observed rate constant (k_obs) for peroxynitrite decomposition under the specific experimental conditions.

Electron Paramagnetic Resonance (EPR) Spin Trapping

EPR spectroscopy is the most direct method for detecting and identifying free radicals. Due to the extremely short half-life of the hydroxyl radical, a technique called spin trapping is employed.

Principle: A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be detected by EPR. A commonly used spin trap for hydroxyl radicals is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).

General Protocol: [6][7][8]

  • Sample Preparation: In an EPR-compatible tube, prepare a solution containing the spin trap (e.g., 50-100 mM DMPO) in a buffer at the desired pH.

  • Reaction Initiation: Add a solution of peroxynitrite to the spin trap solution and mix rapidly.

  • EPR Measurement: Immediately place the sample in the cavity of the EPR spectrometer and record the spectrum.

  • Spectral Analysis: The resulting EPR spectrum is analyzed to identify the characteristic signal of the DMPO-OH adduct, which is a 1:2:2:1 quartet of lines. The intensity of the signal is proportional to the amount of hydroxyl radical trapped.

Biological Implications and Signaling Pathways

The generation of •OH and •NO₂ radicals from this compound has profound biological consequences, contributing to both cellular damage and the modulation of signaling pathways.

Lipid Peroxidation

Hydroxyl radicals are potent initiators of lipid peroxidation, a chain reaction that damages cell membranes and generates a variety of reactive byproducts.[9][10][11]

Lipid_Peroxidation ONOOH This compound (ONOOH) OH_rad Hydroxyl Radical (•OH) ONOOH->OH_rad Homolysis L_rad Lipid Radical (L•) OH_rad->L_rad H abstraction PUFA Polyunsaturated Fatty Acid (LH) LOO_rad Lipid Peroxyl Radical (LOO•) L_rad->LOO_rad + O₂ O2 Oxygen (O₂) LOOH Lipid Hydroperoxide (LOOH) LOO_rad->LOOH + LH Chain_Reaction Chain Reaction Propagation LOO_rad->Chain_Reaction LH_new Another PUFA (LH) Membrane_Damage Membrane Damage LOOH->Membrane_Damage Chain_Reaction->L_rad DNA_Damage_PARP ONOOH This compound (ONOOH) radicals •OH and •NO₂ Radicals ONOOH->radicals Homolysis DNA_damage DNA Damage (Strand Breaks, Base Modifications) radicals->DNA_damage Oxidative Attack PARP PARP Activation DNA_damage->PARP Sensing of Damage NAD_depletion NAD⁺ Depletion PARP->NAD_depletion Poly(ADP-ribosyl)ation ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Energy Crisis Cell_Death Cell Death (Necrosis/Apoptosis) ATP_depletion->Cell_Death NFkB_Pathway ONOOH This compound (ONOOH) radicals •OH and •NO₂ Radicals ONOOH->radicals Homolysis IKK IKK radicals->IKK Activation IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylation pIkBa Phosphorylated IκBα NFkB_active Active NF-κB pIkBa->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Peroxynitrite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable synthesis of peroxynitrite (ONOO⁻) is crucial for studying its role in various physiological and pathological processes. Peroxynitrite is a potent oxidizing and nitrating agent implicated in a range of conditions, including cardiovascular diseases and neurodegenerative disorders.[1] It is formed in biological systems from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) radicals.[1][2]

Due to its high reactivity and short half-life at physiological pH (pKa ≈ 6.8), careful and standardized synthesis and handling procedures are essential for reproducible experimental outcomes.[1][3][4] In acidic conditions, it exists as the highly reactive peroxynitrous acid (ONOOH), while the anion form (ONOO⁻) is more stable in alkaline solutions.[2][5] This document provides a detailed protocol for a common laboratory synthesis method, a comparative summary of key methods, and diagrams illustrating the synthesis workflow and biological context.

Comparative Summary of Synthesis Methods

The choice of synthesis method depends on the desired concentration, purity, and the specific experimental application. The following table summarizes the key quantitative aspects of common laboratory synthesis methods for peroxynitrite.[1]

MethodReactantsTypical Final ConcentrationKey AdvantagesPotential Contaminants
Acidified H₂O₂ and Nitrite (B80452) Sodium Nitrite (NaNO₂), Hydrogen Peroxide (H₂O₂), Hydrochloric Acid (HCl), Sodium Hydroxide (B78521) (NaOH)~180 mM[1][6]Rapid, high yield, scalable[1]Hydrogen peroxide, Nitrite, Sodium chloride[1][6]
Ozonation of Azide Sodium Azide (NaN₃), Ozone (O₃)Up to 80 mM[1]Yields H₂O₂-free solutions, low ionic strength[1]Residual azide[1][5]
Two-Phase System Isoamyl nitrite, Hydrogen Peroxide (H₂O₂)Up to 1 M[5]High concentration, low nitrite contamination[5]Isoamyl alcohol, residual H₂O₂[5]

Detailed Experimental Protocol: Synthesis via Acidified Hydrogen Peroxide and Nitrite

This is a widely used and relatively simple method for producing peroxynitrite in the laboratory.[2] The protocol involves the rapid mixing of an acidified solution of hydrogen peroxide with a solution of sodium nitrite, followed by quenching with a strong base to stabilize the peroxynitrite anion.[2][5]

Materials
  • Sodium nitrite (NaNO₂)

  • Hydrogen peroxide (H₂O₂) (30% w/v)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Manganese dioxide (MnO₂), activated[2]

  • Syringe pump or quenched-flow reactor (recommended for reproducibility)[2]

  • Ice bath

  • Spectrophotometer

Procedure

1. Preparation of Reactant Solutions (on ice)

  • Solution A: 0.6 M Sodium Nitrite (NaNO₂) in deionized water.[2]

  • Solution B: A mixture of 0.6 M Hydrochloric Acid (HCl) and 0.7 M Hydrogen Peroxide (H₂O₂).[2][5]

  • Solution C: 1.5 M Sodium Hydroxide (NaOH).[2][5]

  • It is critical to cool all solutions in an ice bath before proceeding.

2. Synthesis of Peroxynitrite

  • Using a syringe pump or by rapid manual mixing, mix equal volumes of the ice-cold Solution A and Solution B.[1]

  • Immediately after mixing (within 1-2 seconds), quench the reaction by adding an equal volume of ice-cold Solution C.[2]

  • A characteristic pale yellow color indicates the formation of peroxynitrite.[2]

3. Purification to Remove Excess Hydrogen Peroxide

  • Unreacted hydrogen peroxide can interfere with experimental results and must be removed.[2] This is achieved by treatment with manganese dioxide (MnO₂).[2][6]

  • Add a small amount of activated MnO₂ (e.g., 0.1 g/mL) to the peroxynitrite solution and stir for 20-30 minutes on ice.[2][7] The decomposition of H₂O₂ is indicated by oxygen gas evolution.[1]

  • Centrifuge the solution at a low speed to pellet the MnO₂.[2]

  • Carefully collect the supernatant containing the purified peroxynitrite.[2]

4. Quantification

  • The concentration of the peroxynitrite stock solution should be determined spectrophotometrically immediately before use.[2]

  • Dilute an aliquot of the stock solution in 0.1 M NaOH.[2][7]

  • Measure the absorbance at 302 nm.[2][7]

  • Calculate the concentration using the Beer-Lambert law. The molar extinction coefficient (ε) for peroxynitrite at 302 nm in alkaline solution is 1670 M⁻¹cm⁻¹.[2][8]

5. Storage and Stability

  • Peroxynitrite is relatively stable in alkaline solutions.[5] Store the purified stock solution in small aliquots at -80°C.[1]

  • Under these conditions, it is stable for at least three months.[8] The half-life at physiological pH (7.4) is only a few seconds.[2][8]

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation (on ice) cluster_synth 2. Synthesis cluster_purify 3. Purification cluster_quant 4. Quantification & Storage A Solution A: 0.6 M NaNO₂ Mix Rapid Mixing of A and B A->Mix B Solution B: 0.7 M H₂O₂ + 0.6 M HCl B->Mix C Solution C: 1.5 M NaOH Quench Immediate Quenching with C Mix->Quench < 2 sec Add_MnO2 Add MnO₂ to remove H₂O₂ Quench->Add_MnO2 Filter Centrifuge & Collect Supernatant Add_MnO2->Filter Quant Quantify at 302 nm (ε = 1670 M⁻¹cm⁻¹) Filter->Quant Store Aliquot & Store at -80°C Quant->Store biological_pathway cluster_formation Biological Formation cluster_reaction Reactions at Physiological pH cluster_damage Cellular Damage NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂•⁻) O2->ONOO ONOOH This compound (ONOOH) ONOO->ONOOH pKa ~6.8 Radicals •NO₂ + •OH (Radical Formation) ONOOH->Radicals Decomposition Nitration Protein Nitration & Oxidation Radicals->Nitration Lipid Lipid Peroxidation Radicals->Lipid DNA DNA Damage Radicals->DNA

References

Application Notes and Protocols: In Situ Generation of Peroxynitrous Acid for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) implicated in a wide array of physiological and pathophysiological processes. Formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), peroxynitrite is a powerful oxidant and nitrating agent that can induce cellular damage and modulate critical signaling pathways.[1] Due to its extremely short half-life of less than one second under physiological conditions, studying the effects of peroxynitrite in cell culture presents a significant challenge.[1][2] This document provides detailed application notes and protocols for the in situ generation of this compound for cell culture experiments, enabling researchers to investigate its biological effects in a controlled manner.

Two primary methods for exposing cells to peroxynitrite are discussed: the use of peroxynitrite donors, which release the reactive species over time, and the direct application of a pre-formed peroxynitrite solution.

Methods for In Situ Peroxynitrite Generation

Peroxynitrite Donors

Peroxynitrite donors are compounds that decompose in solution to generate nitric oxide and superoxide simultaneously, which then rapidly combine to form peroxynitrite.[1] This method allows for a sustained and more predictable concentration of peroxynitrite within the experimental system.[3]

a) 3-morpholinosydnonimine (SIN-1)

SIN-1 is a widely used peroxynitrite donor that spontaneously decomposes in physiological solutions.[1] It first isomerizes to its open-ring form, SIN-1A, which then reduces molecular oxygen to yield superoxide and a SIN-1 cation radical. The cation radical subsequently decomposes to release nitric oxide.[1] The co-generation of superoxide and nitric oxide in close proximity leads to the rapid formation of peroxynitrite.[1]

b) PAPA/NONOate + Xanthine/Xanthine Oxidase

This system allows for the controlled and independent modulation of nitric oxide and superoxide fluxes.[3] PAPA/NONOate serves as the nitric oxide donor, while the xanthine/xanthine oxidase system generates superoxide.[2][3]

Authentic Peroxynitrite Solution

Direct addition of a synthesized peroxynitrite solution provides a rapid bolus of the reactive species. However, it is highly unstable, and its decomposition is pH-dependent, requiring careful handling and immediate use.[3]

Experimental Protocols

Protocol 1: Using SIN-1 as a Peroxynitrite Donor in Cell Culture

This protocol provides a general framework for inducing peroxynitrite-mediated stress in a cell culture model using SIN-1.

Materials:

  • Cells of interest

  • Appropriate cell culture medium and plates

  • 3-morpholinosydnonimine (SIN-1)

  • Sterile, cell culture-grade DMSO or ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates at a density that ensures they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.[1]

  • Preparation of SIN-1 Stock Solution:

    • Allow the SIN-1 vial to equilibrate to room temperature before opening.[1]

    • Prepare a concentrated stock solution (e.g., 100 mM) in a sterile, cell culture-grade solvent like DMSO or ethanol.[1]

    • Aliquot the stock solution and store it at -20°C, protected from light.[1]

  • Preparation of Treatment Media:

    • On the day of the experiment, thaw an aliquot of the SIN-1 stock solution.

    • Prepare fresh treatment media by diluting the SIN-1 stock to the final desired concentration (e.g., 0.1-1 mM) in pre-warmed culture medium.[4]

    • Crucially, prepare the SIN-1 dilution immediately before use , as it begins to decompose and generate peroxynitrite upon dilution in an aqueous buffer.[1]

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the freshly prepared SIN-1 containing treatment media to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the experimental endpoint.

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, protein analysis, or fluorescence microscopy.

Protocol 2: Preparation and Use of Authentic Peroxynitrite Solution

This protocol describes the preparation of a peroxynitrite solution for the direct treatment of cells.

Materials:

Procedure:

  • Preparation of Peroxynitrite Solution:

    • Prepare a solution of 0.6 M sodium nitrite in water.

    • Prepare a solution of 0.7 M H₂O₂ and 0.6 M HCl in water.

    • On an ice bath, rapidly mix the sodium nitrite solution with the acidified hydrogen peroxide solution.[5]

    • Immediately quench the reaction by adding an equal volume of 1.5 M NaOH.[5]

    • Remove any excess H₂O₂ by adding a small amount of MnO₂ and then filtering.[6]

  • Concentration Determination: Determine the concentration of the peroxynitrite solution by measuring its absorbance at 302 nm in a UV-Vis spectrophotometer (extinction coefficient ε = 1670 M⁻¹cm⁻¹ in 0.1 M NaOH).[6]

  • Storage and Use:

    • Store the peroxynitrite solution at -20°C for short-term storage.[6]

    • For cell treatment, thaw the solution and dilute it to the desired final concentration in the cell culture medium immediately before use. Due to its high reactivity, the final concentration and exposure time must be carefully optimized.

Data Presentation

Table 1: Effects of Peroxynitrite Donors on Cell Viability

Cell TypePeroxynitrite DonorConcentrationExposure TimeEffect on Cell ViabilityReference
Bovine Pulmonary Artery Endothelial Cells (BPAEC)SIN-10.01-2.5 µM/min2 hoursLoss of viability after 18 hours[7]
Rat Type II Epithelial CellsSIN-10.01-2.5 µM/min2 hoursConcentration-dependent loss of viability within 8 hours[7]
Mixed Cortical Cell CultureSIN-1Concentration-dependentNot specifiedIncreased cell injury[8]
SH-SY5Y Human Neuroblastoma CellsSIN-11 mM20 minutesInhibition of choline (B1196258) uptake[4]
PC12 CellsPeroxynitrite0.5 mMNot specified~40% cell death[9]

Signaling Pathways and Experimental Workflows

Peroxynitrite-Mediated Signaling

Peroxynitrite can modulate various cellular signaling pathways, primarily through oxidative and nitrative stress.[6] These modifications can alter protein function and lead to a cascade of downstream effects, including apoptosis and necrosis.[10][11] A key mechanism is the nitration of tyrosine residues on proteins to form 3-nitrotyrosine, which can alter protein structure and function.[1]

Peroxynitrite_Signaling cluster_generation Peroxynitrite Generation cluster_effects Cellular Effects NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂•⁻) O2->ONOO ProteinNitration Protein Tyrosine Nitration ONOO->ProteinNitration LipidPeroxidation Lipid Peroxidation ONOO->LipidPeroxidation DNA_Damage DNA Damage ONOO->DNA_Damage CellSignaling Alteration of Cell Signaling ProteinNitration->CellSignaling Apoptosis Apoptosis LipidPeroxidation->Apoptosis DNA_Damage->Apoptosis CellSignaling->Apoptosis

Caption: Peroxynitrite generation and its downstream cellular effects.

Experimental Workflow for Studying Peroxynitrite Effects

The following diagram illustrates a typical workflow for investigating the effects of in situ generated peroxynitrite on cultured cells.

Experimental_Workflow start Start cell_culture Culture Cells to Desired Confluency start->cell_culture prepare_donor Prepare Peroxynitrite Donor Solution (e.g., SIN-1) cell_culture->prepare_donor treat_cells Treat Cells with Peroxynitrite Donor prepare_donor->treat_cells incubation Incubate for Defined Period treat_cells->incubation analysis Downstream Analysis (e.g., Viability, Western Blot, Microscopy) incubation->analysis end End analysis->end

Caption: General experimental workflow for cell culture experiments.

SIN-1 Decomposition and Peroxynitrite Formation

This diagram details the mechanism of peroxynitrite generation from the donor molecule SIN-1.

SIN1_Decomposition SIN1 SIN-1 SIN1A SIN-1A (Open-ring form) SIN1->SIN1A Isomerization O2_sup Superoxide (O₂•⁻) SIN1A->O2_sup e⁻ transfer to O₂ SIN1_cation SIN-1 Cation Radical SIN1A->SIN1_cation O2_mol O₂ ONOO Peroxynitrite (ONOO⁻) O2_sup->ONOO NO Nitric Oxide (•NO) SIN1_cation->NO Decomposition NO->ONOO

Caption: Mechanism of peroxynitrite formation from SIN-1.

Conclusion

The in situ generation of this compound is a critical technique for studying its diverse roles in cell biology. The choice between a peroxynitrite donor and an authentic solution depends on the specific experimental requirements, such as the need for a sustained release versus a rapid bolus. By following the detailed protocols and understanding the underlying chemical and biological principles, researchers can effectively utilize this powerful tool to advance our understanding of redox signaling and cellular stress responses.

References

Application Notes and Protocols for the Detection and Quantification of Peroxynitrous Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) formed from the diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1][2] Peroxynitrite is a powerful oxidizing and nitrating agent that plays a crucial role in a variety of physiological and pathological processes, including cell signaling, inflammation, and apoptosis.[2][3] However, its high reactivity and short half-life make its detection and quantification in biological samples a significant challenge.[1][4]

These application notes provide detailed protocols for various methods to detect and quantify peroxynitrite, catering to different experimental needs and sample types. The methodologies covered include the use of fluorescent probes, high-performance liquid chromatography (HPLC), and chemiluminescence. Additionally, protocols for the preparation of peroxynitrite standards and the induction of peroxynitrite production in cell culture are provided.

Methods for the Detection and Quantification of Peroxynitrite

A variety of methods are available for the detection and quantification of peroxynitrite, each with its own advantages and limitations. The choice of method depends on factors such as the biological system under investigation, the required sensitivity and specificity, and the available instrumentation.[1]

Quantitative Comparison of Peroxynitrite Detection Methods
MethodPrincipleTypical Sample TypesDetection LimitLinear RangeResponse TimeKey AdvantagesPotential Limitations
Fluorescent Probes (e.g., Boronate-based) Reaction with peroxynitrite leads to a fluorescent product.[5][6]Live cells, tissue homogenates, in vivo imaging.[7][8]Nanomolar to low micromolar range.[3][9]Varies by probe.Seconds to minutes.[8]High sensitivity, real-time imaging, suitable for live cells.[10]Can have specificity issues with other ROS/RNS.[11]
HPLC with UV/Electrochemical Detection Quantification of stable biomarkers of peroxynitrite damage, such as 3-nitrotyrosine (B3424624).[12][13]Protein hydrolysates from cells and tissues, biological fluids.[12]Microgram per liter (µg/L) range.[12]Typically linear over several orders of magnitude.[12]Not real-time; reflects cumulative damage.High specificity and reproducibility for a stable marker.[13]Indirect method, requires sample processing.[14]
Chemiluminescence (e.g., Luminol-based) Oxidation of a chemiluminescent substrate by peroxynitrite produces light.[1]Cell suspensions, purified systems.[15]Low micromolar range.Varies by substrate.Rapid.High sensitivity.[1]Can be prone to interference from other oxidants.[15]
Electrochemical Sensors Direct electrochemical oxidation or reduction of peroxynitrite at a modified electrode surface.[16]Cell culture supernatant, in vitro solutions.[16]Nanomolar range.[16]Micromolar range.[16]Seconds.[16]Real-time detection, high sensitivity.[16]Sensor fouling can be an issue in complex biological media.

Experimental Protocols

Protocol 1: Preparation of Peroxynitrite Stock Solution

This protocol describes the synthesis of a peroxynitrite stock solution for use as a standard in various assays.[17][18]

Materials:

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrogen peroxide (H₂O₂) (30% w/v)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Manganese dioxide (MnO₂), activated

  • Ice bath

  • Spectrophotometer

Procedure:

  • Preparation of Reactant Solutions (on ice):

    • Solution A: 0.6 M Sodium Nitrite (NaNO₂) in deionized water.

    • Solution B: A mixture of 0.6 M Hydrochloric Acid (HCl) and 0.7 M Hydrogen Peroxide (H₂O₂).

    • Solution C: 1.5 M Sodium Hydroxide (NaOH).

  • Synthesis:

    • Rapidly mix equal volumes of Solution A and Solution B. A quenched-flow reactor or syringe pump is recommended for reproducibility.[4]

    • Immediately after mixing (within 1-2 seconds), quench the reaction by adding an equal volume of ice-cold Solution C. The solution will turn a characteristic pale yellow, indicating the presence of peroxynitrite.[4]

  • Purification:

    • To remove excess hydrogen peroxide, add a small amount of activated MnO₂ to the peroxynitrite solution and stir for 20-30 minutes on ice.[4][17]

    • Centrifuge the solution at a low speed to pellet the MnO₂.

    • Carefully collect the supernatant containing the purified peroxynitrite.

  • Quantification:

    • Determine the concentration of the peroxynitrite stock solution spectrophotometrically by measuring the absorbance at 302 nm in 0.1 M NaOH. The molar extinction coefficient (ε) is 1670 M⁻¹cm⁻¹.[17]

    • Note: Peroxynitrite stock solutions are not stable and should be prepared fresh or stored at ≤ -80°C for a maximum of 2-4 weeks.[17]

Protocol 2: Induction of Peroxynitrite Production in Cell Culture

This protocol provides two methods for inducing peroxynitrite formation in cultured cells.

A. Using 3-morpholinosydnonimine (SIN-1) [19]

SIN-1 is a chemical donor that spontaneously decomposes in aqueous solution to release both nitric oxide and superoxide simultaneously, leading to the formation of peroxynitrite.

Materials:

  • SIN-1

  • DMSO

  • Cell culture medium

  • Cultured cells

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Preparation of SIN-1 Stock Solution: Prepare a fresh stock solution of SIN-1 (e.g., 100 mM in DMSO) immediately before use. Protect the solution from light.[19]

  • Treatment: Dilute the SIN-1 stock solution in cell culture medium to the desired final concentration (e.g., 0.2 µM to 200 µM, depending on the cell type).[19]

  • Incubation: Add the SIN-1 containing medium to the cells and incubate for the desired period (e.g., 24 hours).[19]

B. Using Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) in Macrophages [19][20]

This method is suitable for inducing peroxynitrite production in macrophage cell lines (e.g., RAW 264.7).

Materials:

  • LPS

  • IFN-γ

  • Cell culture medium

  • Macrophage cells (e.g., RAW 264.7)

Procedure:

  • Cell Seeding: Seed macrophage cells and allow them to adhere.

  • Stimulation: Treat the cells with a combination of LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 U/mL) in complete culture medium.[19]

  • Incubation: Incubate the cells for a period sufficient to induce inducible nitric oxide synthase (iNOS) and subsequent peroxynitrite production (e.g., 24 hours).[19]

Protocol 3: Fluorometric Detection of Intracellular Peroxynitrite

This protocol is based on the use of a commercially available fluorescent probe, such as "Peroxynitrite Sensor Green".[21][22]

Materials:

  • Peroxynitrite Assay Kit (e.g., Abcam ab233468 or AAT Bioquest Cell Meter™) containing a fluorescent probe and necessary buffers.[21][22]

  • Cultured cells

  • Test compounds (optional)

  • Fluorescence microplate reader or fluorescence microscope

Procedure (Microplate Reader Format):

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Reagent Preparation: Prepare the Peroxynitrite Sensor Green working solution according to the manufacturer's instructions. This typically involves diluting a stock solution in an assay buffer.[22]

  • Staining and Treatment:

    • Co-incubation: Add the Peroxynitrite Sensor Green working solution and test compounds to the cells simultaneously. Incubate at 37°C for the desired period, protected from light.[22]

    • Pre-incubation: Alternatively, pre-incubate the cells with the Peroxynitrite Sensor Green working solution for 1 hour at 37°C in the dark. Remove the probe solution and then add the test compounds.[22]

  • Fluorescence Measurement: Monitor the fluorescence intensity at Ex/Em = 490/530 nm using a fluorescence microplate reader.[22]

Protocol 4: Quantification of 3-Nitrotyrosine by HPLC

This protocol outlines a method for the quantification of 3-nitrotyrosine, a stable biomarker of peroxynitrite-induced damage, in biological samples.[12][23]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Acid for hydrolysis (e.g., trifluoroacetic acid - TFA)

  • HPLC system with a C18 column and UV or electrochemical detector

  • Mobile phase (e.g., 0.5% acetic acid:methanol:water, 15:15:70 v/v/v)[12]

  • 3-nitrotyrosine and tyrosine standards

Procedure:

  • Sample Preparation (Acid Hydrolysis):

    • Homogenize the cell or tissue sample.

    • Add 15% TFA to the homogenate.

    • Sonicate the sample.

    • Centrifuge to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Elute with the mobile phase at a flow rate of 1 mL/min.[12]

    • Detect 3-nitrotyrosine at a wavelength of 356 nm.[12]

  • Quantification:

    • Prepare a standard curve using known concentrations of 3-nitrotyrosine.

    • Quantify the amount of 3-nitrotyrosine in the sample by comparing its peak area to the standard curve.

Signaling Pathways and Experimental Workflows

Peroxynitrite Formation and Cellular Effects

The following diagram illustrates the formation of peroxynitrite from nitric oxide and superoxide and its subsequent reactions with key cellular components, leading to various signaling events and cellular damage.

Peroxynitrite_Formation_and_Effects NO Nitric Oxide (•NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Reaction O2 Superoxide (O₂•⁻) O2->Peroxynitrite Reaction Proteins Proteins Peroxynitrite->Proteins Nitration & Oxidation Lipids Lipids Peroxynitrite->Lipids Peroxidation DNA DNA Peroxynitrite->DNA Damage Signaling Alteration of Signaling Pathways Proteins->Signaling Nitrotyrosine 3-Nitrotyrosine Formation Proteins->Nitrotyrosine OxidativeDamage Oxidative Damage & Cell Death Lipids->OxidativeDamage DNA->OxidativeDamage

Caption: Formation of peroxynitrite and its downstream cellular targets and consequences.

General Experimental Workflow for Peroxynitrite Detection

This diagram outlines a typical workflow for studying peroxynitrite in a biological sample, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_detection Detection Method cluster_analysis Data Analysis CellCulture Cell Culture/ Tissue Sample Induction Induction of Peroxynitrite (e.g., SIN-1, LPS) CellCulture->Induction FluorescentProbes Fluorescent Probes Induction->FluorescentProbes HPLC HPLC (3-NT) Induction->HPLC Chemiluminescence Chemiluminescence Induction->Chemiluminescence Quantification Quantification FluorescentProbes->Quantification HPLC->Quantification Chemiluminescence->Quantification Interpretation Interpretation of Biological Significance Quantification->Interpretation

Caption: A generalized workflow for the detection and quantification of peroxynitrite.

Logical Relationship of Detection Methods

This diagram illustrates the relationship between direct and indirect methods for peroxynitrite detection.

Detection_Logic cluster_direct Direct Detection cluster_indirect Indirect Detection Peroxynitrite Peroxynitrite (ONOO⁻) - Short-lived - Highly reactive DirectProbes Fluorescent Probes (e.g., Boronate) Peroxynitrite->DirectProbes Direct Reaction Electrochem Electrochemical Sensors Peroxynitrite->Electrochem Direct Measurement Biomarkers Biomarker Analysis (e.g., 3-Nitrotyrosine via HPLC) Peroxynitrite->Biomarkers Causes Formation of

Caption: Relationship between direct and indirect methods for peroxynitrite detection.

References

Application Notes and Protocols: Fluorescent Probes for Real-Time Imaging of Peroxynitrous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) formed from the rapid reaction between nitric oxide (•NO) and superoxide (B77818) radicals (O₂•⁻).[1][2] These species are implicated in a wide range of physiological and pathological processes, including immune responses, neurotransmission, and the progression of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[1][3][4] The ability to detect and quantify peroxynitrite in real-time within biological systems is crucial for understanding its complex roles in health and disease and for the development of novel therapeutics.

Fluorescent probes have emerged as indispensable tools for the real-time imaging of peroxynitrite in living cells and organisms due to their high sensitivity, selectivity, and spatiotemporal resolution.[1][4][5] This document provides detailed application notes and protocols for the use of fluorescent probes in the real-time imaging of this compound, aimed at researchers, scientists, and professionals in drug development.

Principle of Detection

The majority of fluorescent probes for peroxynitrite are designed based on specific chemical reactions that lead to a change in their fluorescence properties.[5] These "turn-on" or ratiometric probes often employ a recognition moiety that reacts selectively with peroxynitrite, triggering a change in the electronic structure of an associated fluorophore. Common reaction mechanisms include the oxidation of boronates, hydrazides, and thioethers, or the cleavage of specific linkers.[1] This reaction results in a significant increase in fluorescence intensity or a shift in the emission wavelength, allowing for the sensitive detection of peroxynitrite.

Commercially Available and Reported Fluorescent Probes

A variety of fluorescent probes with different photophysical properties and targeting capabilities have been developed. The choice of probe depends on the specific application, instrumentation available, and the biological system under investigation. Below is a summary of key characteristics for several representative probes.

Probe NameExcitation (nm)Emission (nm)Limit of Detection (LOD)Key Features & Applications
Red-PN ~560~5854.3 nMRed-emitting, rapid response (< 5s), suitable for live cell and in vivo (zebrafish) imaging.[1]
TL ~650~667-Long-wavelength, mitochondrial-targeting, for imaging in human hepatoma cells.[1]
4-MB 330385 -> 450-Ratiometric probe, demonstrated in murine macrophages and human umbilical vein endothelial cells.[1]
TP-KA Two-photon (780)-25 nMTwo-photon probe for deep tissue imaging, used for detecting drug-induced hepatotoxicity.[1]
NpRh-ONOO Two-photon (780)505 -> 578-Two-photon, lysosomal-targeting, ratiometric probe.[1]
Cy-OH-ONOO NIR~705-Near-infrared probe with ultrafast response (< 30s), used in living cells and breast cancer mice models.[4][6]
AN-DP ~650~67053 nMColorimetric and near-infrared probe, suitable for imaging in HepG2 cells.[7]
LW-OTf 360 / Two-photon (720)461 / NIR-Dual-channel probe for simultaneous detection of superoxide and peroxynitrite in drug-induced liver injury models.[8]

Experimental Protocols

I. In Vitro Characterization of Fluorescent Probes

This protocol outlines the steps for characterizing the response of a fluorescent probe to peroxynitrite in a cell-free system.

Materials:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Peroxynitrite (ONOO⁻) solution (commercial or freshly synthesized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS.

  • To a cuvette or a well of a microplate, add the probe solution.

  • Record the initial fluorescence spectrum or intensity at the appropriate excitation and emission wavelengths.

  • Add a known concentration of peroxynitrite to the probe solution and mix quickly.

  • Immediately record the fluorescence spectrum or intensity at different time points to determine the reaction kinetics.

  • Repeat steps 4 and 5 with varying concentrations of peroxynitrite to generate a dose-response curve and determine the limit of detection.

  • To assess selectivity, repeat the experiment using other reactive oxygen and nitrogen species (e.g., H₂O₂, •OH, NO, O₂•⁻) instead of peroxynitrite.

II. Real-Time Imaging of Peroxynitrite in Living Cells

This protocol provides a general guideline for imaging endogenous or exogenous peroxynitrite in cultured cells.

Materials:

  • Cultured cells (e.g., RAW 264.7 macrophages, HeLa cells, HepG2 cells)

  • Cell culture medium

  • Fluorescent probe

  • Peroxynitrite donor (e.g., SIN-1) or inducer of oxidative stress (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), phorbol (B1677699) myristate acetate (B1210297) (PMA))[9][10]

  • Confocal laser scanning microscope or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with the fluorescent probe (e.g., 1-10 µM in serum-free medium or PBS) for a specified time (e.g., 30 minutes) at 37°C.

    • Wash the cells twice with PBS to remove the excess probe.

  • Induction of Peroxynitrite Production (for endogenous detection):

    • Treat the probe-loaded cells with an inducer of oxidative stress. For example, incubate RAW 264.7 cells with LPS (1 µg/mL) and IFN-γ (100 ng/mL) for several hours to stimulate the production of •NO and O₂•⁻, leading to the formation of peroxynitrite.[3]

  • Exogenous Peroxynitrite Treatment:

    • Alternatively, to visualize the probe's response to exogenous peroxynitrite, add a peroxynitrite donor like SIN-1 to the probe-loaded cells immediately before imaging.

  • Fluorescence Imaging:

    • Mount the dish or coverslip on the microscope stage.

    • Acquire images using the appropriate excitation and emission filters for the specific probe.

    • For real-time imaging, perform time-lapse acquisitions to monitor the changes in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).

    • For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission wavelengths.

III. In Vivo Imaging of Peroxynitrite

This protocol is a general guide for imaging peroxynitrite in animal models, such as zebrafish or mice.

Materials:

  • Animal model (e.g., zebrafish larvae, mouse model of a specific disease)

  • Fluorescent probe formulated for in vivo use

  • Anesthetic for the animal model

  • In vivo imaging system (e.g., whole-body imager, two-photon microscope)

Procedure:

  • Probe Administration: Administer the fluorescent probe to the animal via an appropriate route (e.g., intraperitoneal injection, tail vein injection, or direct addition to the medium for zebrafish).

  • Anesthesia: Anesthetize the animal according to approved protocols.

  • Induction of Peroxynitrite: If studying a disease model, peroxynitrite may be endogenously produced. Alternatively, an inflammatory stimulus can be administered to induce its formation.

  • In Vivo Imaging:

    • Position the animal in the imaging system.

    • Acquire fluorescence images at the appropriate wavelengths. For deep tissue imaging, a two-photon microscope is recommended.[1][3]

  • Image Analysis: Analyze the fluorescence signal in the region of interest to assess the levels of peroxynitrite.

Signaling Pathways and Workflows

Peroxynitrite_Formation_and_Detection ONOO ONOO Probe_inactive Probe_inactive ONOO->Probe_inactive Reacts with Probe_active Probe_active Signal Fluorescence Signal Probe_active->Signal Emits Light

Experimental_Workflow Incubate Incubate Wash1 Wash1 Incubate->Wash1 Wash2 Wash2 Induce Induce Wash2->Induce Image Image Quantify Quantify Image->Quantify

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Insufficient probe concentration or loading time.- Low levels of peroxynitrite.- Incorrect filter sets on the microscope.- Optimize probe concentration and incubation time.- Use a positive control (e.g., a peroxynitrite donor).- Verify the excitation and emission spectra of the probe and match with the microscope's filters.
High background fluorescence - Incomplete removal of excess probe.- Autofluorescence from cells or medium.- Increase the number of washes after probe loading.- Use a phenol (B47542) red-free medium for imaging.- Acquire a background image of unstained cells and subtract it from the probe-loaded images.
Phototoxicity or photobleaching - High laser power or long exposure times.- Reduce laser power and exposure time.- Use a more photostable probe if available.- For live-cell imaging, minimize the frequency of image acquisition.
Probe does not respond to stimulus - The stimulus is not effectively generating peroxynitrite in the specific cell type.- The probe is not localized to the site of peroxynitrite production.- Confirm peroxynitrite production using an alternative method (e.g., Griess assay for nitrite, a stable end-product).- Use a probe with a specific subcellular targeting moiety (e.g., mitochondria-targeting).

Conclusion

Fluorescent probes are powerful tools for the real-time imaging of this compound in various biological contexts. Careful selection of the probe and optimization of the experimental protocol are essential for obtaining reliable and meaningful data. These application notes and protocols provide a foundation for researchers to effectively utilize these probes to investigate the roles of peroxynitrite in health and disease, and to aid in the development of new therapeutic strategies.

References

Application Notes: 3-Nitrotyrosine as a Biomarker for Peroxynitrous Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) formed from the diffusion-limited reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1][2] In biological systems, the overproduction of these species leads to nitrosative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][3] Due to the extremely short half-life of peroxynitrite, its direct measurement in biological samples is not feasible.[4] Consequently, stable downstream products are used as surrogate markers of its formation and activity.

3-Nitrotyrosine (B3424624) (3-NT), formed by the nitration of tyrosine residues in proteins by peroxynitrite, is a widely accepted and stable biomarker of nitrosative stress.[1][5] The detection and quantification of 3-NT in biological fluids and tissues provide a reliable method to assess the extent of peroxynitrite-mediated damage, offering valuable insights for researchers, scientists, and drug development professionals.[3][5]

Mechanism of 3-Nitrotyrosine Formation

The primary pathway for 3-NT formation involves the reaction of nitric oxide with superoxide to generate peroxynitrite.[1] This highly reactive species can then nitrate (B79036) the ortho position of the phenolic ring of tyrosine residues, both in free amino acids and within proteins.[1][5] This post-translational modification can alter protein structure and function, potentially affecting cellular signaling cascades.[3][4]

G cluster_upstream Upstream Cellular Events cluster_enzymes Enzyme Activity cluster_species Reactive Species Formation cluster_target Target Molecule cluster_product Final Product Inflammation Inflammation NOS Nitric Oxide Synthase (NOS) Inflammation->NOS Ischemia Ischemia Ischemia->NOS Oxidative_Stress Oxidative Stress NADPH_Oxidase NADPH Oxidase Oxidative_Stress->NADPH_Oxidase NO Nitric Oxide (•NO) NOS->NO L-Arginine O2 Superoxide (O₂•⁻) NADPH_Oxidase->O2 O₂ ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2->ONOO 3NT 3-Nitrotyrosine (3-NT) ONOO->3NT Nitration Tyrosine Tyrosine Residues (Free or in Proteins) Tyrosine->3NT

Signaling pathway for the formation of 3-Nitrotyrosine.[1]

Quantitative Data Summary

The concentration of 3-NT can vary significantly depending on the biological matrix, the analytical method used, and the pathological state. Chromatographic methods coupled with mass spectrometry generally offer the highest sensitivity and specificity.[6]

Table 1: Comparison of Common 3-Nitrotyrosine Detection Methods

Method Principle Typical Limit of Detection (LOD) Advantages Disadvantages
ELISA Competitive Immunoassay ~1 ng/mL[7] High throughput, relatively inexpensive, easy to use. Potential for cross-reactivity, may require specific antibodies for different sample types.[8]
HPLC-ECD Chromatographic separation followed by electrochemical detection ~20 fmol per injection[4] High sensitivity and specificity, versatile for various sample types. Requires specialized equipment, can be time-consuming.[4][9]

| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry | <100 pg/mL[10] | "Gold standard" for specificity and sensitivity, allows for isotopic dilution for absolute quantification.[11] | High instrument cost, requires significant expertise, potential for matrix effects.[11] |

Table 2: Reported Levels of 3-Nitrotyrosine in Various Biological Samples

Sample Type Condition Method Reported Concentration Reference
Human Platelets Normal (Intact) GC-MS 1.4 ± 0.6 ng/mg protein [12]
Rat Plasma Normal HPLC-ECD 0-1 residues per 10⁶ Tyr [13]
Rat Brain Microvessels Normal (Basal) LC-MS/MS 1.2 ng/mg (3-NT/Tyr mass ratio) [10]
Human Plasma Coronary Artery Disease LC/ESI/MS/MS Increased nitration of ApoA-1, ApoB-100, Fibrinogen [14]
Human Blood Young adults with obesity ELISA 60% higher than non-obese controls [15]
Human Serum Systemic Lupus Erythematosus (SLE) Not Specified Median: 5.9 ng/mL [16]

| Human Hippocampus | Mild Cognitive Impairment (MCI) | Slot Blot | Significantly higher than controls |[17] |

Experimental Protocols

Accurate quantification of 3-NT is highly dependent on the chosen methodology and meticulous sample handling to prevent artifactual nitration.[1] Below are generalized protocols for the most common analytical techniques.

Protocol 1: Quantification of 3-Nitrotyrosine by Competitive ELISA

This protocol is based on the competitive enzyme-linked immunosorbent assay technique, where 3-NT in the sample competes with a fixed amount of labeled 3-NT for binding to a pre-coated antibody.[18][19]

Materials:

  • 96-well microplate pre-coated with anti-3-NT antibody

  • 3-NT Standard

  • Sample or Standard Diluent

  • Biotinylated Detection Antibody (specific for 3-NT)

  • HRP-conjugated Streptavidin (or Avidin)

  • Wash Buffer

  • TMB Substrate

  • Stop Solution (e.g., 0.16 M H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Create a standard curve by performing serial dilutions of the 3-NT standard.

  • Sample Incubation: Add 50 µL of standard or sample to each well.[18] Add 50 µL of Biotinylated Detection Antibody. Incubate for 1-2 hours at room temperature or 37°C.[18][20]

  • Washing: Aspirate the liquid from each well and wash 2-3 times with 1X Wash Buffer.[20][21]

  • Conjugate Incubation: Add 100 µL of HRP-conjugate working solution to each well. Incubate for 30-60 minutes at 37°C.[18][21]

  • Washing: Aspirate and wash the wells 3-5 times with 1X Wash Buffer.[18][21]

  • Substrate Reaction: Add 90-100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at 37°C in the dark.[20][21]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the optical density (OD) at 450 nm within 10 minutes of adding the Stop Solution.

  • Calculation: Calculate the concentration of 3-NT in the samples by comparing their OD values to the standard curve. The concentration is inversely proportional to the OD.

G start Start prep Prepare Standards and Samples start->prep add_sample Add 50µL Standard/Sample and 50µL Biotin-Ab to Wells prep->add_sample incubate1 Incubate (e.g., 2h at RT) add_sample->incubate1 wash1 Wash Wells (2x) incubate1->wash1 add_hrp Add 50µL HRP-Conjugate wash1->add_hrp incubate2 Incubate (e.g., 1h at RT) add_hrp->incubate2 wash2 Wash Wells (3x) incubate2->wash2 add_tmb Add 100µL TMB Substrate wash2->add_tmb develop Incubate (15 min) for Color Development add_tmb->develop add_stop Add 50µL Stop Solution develop->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate calculate Calculate 3-NT Concentration read_plate->calculate end_node End calculate->end_node

Workflow for a typical 3-Nitrotyrosine competitive ELISA.[20]
Protocol 2: Quantification of 3-Nitrotyrosine by HPLC with Electrochemical Detection (HPLC-ECD)

This method offers high sensitivity and is suitable for a variety of biological matrices.[22][23] The protocol involves protein precipitation, extraction, and chromatographic separation.[24]

Materials:

  • Acetonitrile (B52724) (ice-cold)

  • Nitrogen gas supply

  • Centrifuge (refrigerated)

  • HPLC system with an electrochemical detector and a C18 column

  • Mobile Phase (e.g., 0.5% Acetic Acid:Methanol:Water (15:15:70 v/v/v))[22]

  • 3-NT standard

Procedure:

  • Sample Preparation (Serum/Plasma):

    • To 200 µL of serum or plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.[24]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[24]

    • Carefully collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[24]

  • HPLC Analysis:

    • Set the HPLC flow rate to 1 mL/min.[22]

    • Maintain the column temperature at 25°C.[22]

    • Inject 20-50 µL of the prepared sample or standard.

    • Detect 3-NT using the electrochemical detector set at an appropriate potential (e.g., +800 mV).[9]

  • Quantification:

    • Generate a standard curve by injecting known concentrations of 3-NT.

    • Quantify 3-NT in the samples by comparing the peak area to the standard curve.

G start Start: Serum/Plasma Sample (200µL) precipitate Add 400µL Ice-Cold Acetonitrile start->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in 100µL Mobile Phase evaporate->reconstitute inject Inject into HPLC-ECD reconstitute->inject analyze Chromatographic Separation & Electrochemical Detection inject->analyze quantify Quantify Peak Area Against Standard Curve analyze->quantify end_node End quantify->end_node

Workflow for 3-NT analysis in serum/plasma by HPLC-ECD.[24]
Protocol 3: Quantification of Protein-Bound 3-Nitrotyrosine by LC-MS/MS

This is the most specific and sensitive method, particularly when using a stable isotope-labeled internal standard. It requires enzymatic or acid hydrolysis to release 3-NT from proteins.[1][11]

Materials:

  • Stable isotope-labeled 3-NT (e.g., ¹³C₆-3-nitrotyrosine) as an internal standard.[12]

  • Pronase (or other proteases/acid for hydrolysis).

  • Buffer for hydrolysis (e.g., 0.1 M NaOAc, pH 7.2).[13]

  • Acetonitrile for protein precipitation.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

  • Protein Preparation:

    • Take a known amount of tissue homogenate or plasma.

    • Precipitate proteins using acetonitrile and wash the pellet to remove free amino acids.[13]

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled 3-NT internal standard to the protein pellet.

  • Protein Hydrolysis:

    • Resuspend the pellet in a suitable buffer.

    • Add pronase (a mixture of proteases) and incubate at an optimal temperature (e.g., 37-50°C) for 12-24 hours to digest the proteins into free amino acids.[9]

    • Alternatively, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24h), but be aware this can cause artifactual nitration. Enzymatic hydrolysis is generally preferred.

  • Sample Cleanup: After hydrolysis, perform a final protein precipitation/centrifugation step to remove the proteases. The supernatant containing the free amino acids is collected for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate 3-NT from other amino acids using a C18 column.

    • Detect 3-NT and the internal standard using Multiple Reaction Monitoring (MRM) in the mass spectrometer. The specific parent-to-daughter ion transitions for native and labeled 3-NT will be monitored for high specificity.[10]

  • Quantification: Calculate the concentration of 3-NT by determining the ratio of the peak area of endogenous 3-NT to the peak area of the known amount of internal standard.

G start Start: Biological Sample (Plasma, Tissue) precipitate Protein Precipitation (e.g., Acetonitrile) start->precipitate add_is Spike with Isotope-Labeled Internal Standard precipitate->add_is hydrolysis Enzymatic Hydrolysis (e.g., Pronase, 24h) add_is->hydrolysis cleanup Sample Cleanup (Centrifugation) hydrolysis->cleanup supernatant Collect Supernatant (Free Amino Acids) cleanup->supernatant inject Inject into LC-MS/MS supernatant->inject analyze MRM Analysis of 3-NT and Internal Standard inject->analyze quantify Quantify using Peak Area Ratios analyze->quantify end_node End quantify->end_node

Generalized workflow for protein-bound 3-NT analysis by LC-MS/MS.

References

Application Note and Protocols for the Spectrophotometric Determination of Peroxynitrous Acid Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent oxidizing and nitrating agents formed in biological systems from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) radicals.[1][2][3] Due to their high reactivity, they are implicated in a variety of physiological and pathological processes, including cellular signaling, inflammation, and neurodegenerative diseases.[1][4] Accurate quantification of peroxynitrite concentration is therefore crucial for research in these areas. This application note provides detailed protocols for the spectrophotometric determination of peroxynitrite concentration using both direct and indirect methods.

Data Presentation

Quantitative data for the spectrophotometric determination of peroxynitrite are summarized in the table below for easy reference and comparison.

ParameterDirect MethodIndirect Method (o-Phenylenediamine)Reference
Wavelength of Maximum Absorbance (λmax) 302 nm492 nm[2][4]
Molar Extinction Coefficient (ε) 1670 M⁻¹ cm⁻¹Not directly applicable[2]
Solvent/Buffer 0.1 M NaOH (pH > 12)pH 1.0–2.5 (KCl-HCl buffer)[2][4]
Linear Range Dependent on spectrophotometer4.4 x 10⁻⁷ – 8.0 x 10⁻⁶ M[1][4][5]
Detection Limit Dependent on spectrophotometer1.7 x 10⁻⁷ M[1][4][5]
pKa (this compound) ~6.8~6.8[2][4]

Experimental Protocols

Protocol 1: Direct Spectrophotometric Determination of Peroxynitrite

This method relies on the characteristic absorbance of the peroxynitrite anion (ONOO⁻) in alkaline solutions.[2]

1. Materials

  • Peroxynitrite stock solution (synthesized or commercially available)

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Method

  • Preparation of Standards and Samples:

    • Prepare a fresh 0.1 M NaOH solution.

    • Dilute the peroxynitrite stock solution in ice-cold 0.1 M NaOH to the desired concentration range. It is crucial to keep the solution alkaline (pH > 12) to ensure the stability of peroxynitrite.[2]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to read absorbance at 302 nm.

    • Use 0.1 M NaOH as a blank to zero the instrument.

    • Measure the absorbance of the diluted peroxynitrite solution.

  • Calculation of Concentration:

    • Use the Beer-Lambert law to calculate the concentration of peroxynitrite: Concentration (M) = Absorbance / (ε × l) Where:

      • ε (molar extinction coefficient) = 1670 M⁻¹ cm⁻¹[2]

      • l (path length) = 1 cm

Workflow for Direct Spectrophotometric Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Prepare 0.1 M NaOH B Dilute Peroxynitrite Stock in 0.1 M NaOH (ice-cold) A->B C Set Spectrophotometer to 302 nm B->C D Blank with 0.1 M NaOH C->D E Measure Absorbance of Sample D->E F Apply Beer-Lambert Law (ε = 1670 M⁻¹ cm⁻¹) E->F G Determine Peroxynitrite Concentration F->G

Caption: Workflow for direct spectrophotometric determination of peroxynitrite.

Protocol 2: Indirect Spectrophotometric Determination using o-Phenylenediamine (B120857) (OPDA)

This method is based on the oxidation of the colorless o-phenylenediamine by peroxynitrite to a colored product.[1][4][5]

1. Materials

  • Peroxynitrite stock solution

  • o-Phenylenediamine (OPDA) solution

  • Buffer solution (e.g., KCl-HCl buffer, pH 1.0-2.5)[4]

  • UV-Vis Spectrophotometer

  • 1 cm path length cuvettes

2. Method

  • Preparation of Reagents:

    • Prepare a stock solution of OPDA in the chosen buffer. The final concentration of OPDA in the reaction mixture should be optimized, but a concentration in the millimolar range is a good starting point.

    • Prepare the appropriate buffer solution (e.g., KCl-HCl, pH 1.0-2.5). The reaction is pH-dependent, with higher absorbance increments at lower pH.[4]

  • Reaction Procedure:

    • In a cuvette, mix the OPDA solution with the buffer.

    • Add a known volume of the peroxynitrite sample to initiate the reaction.

    • Incubate the reaction mixture at room temperature for a set period (e.g., 30 minutes) to allow for color development.[4]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to read absorbance at 492 nm.[4]

    • Use a blank solution containing the buffer and OPDA without peroxynitrite.

    • Measure the absorbance of the reaction mixture.

  • Quantification:

    • Create a standard curve by reacting known concentrations of peroxynitrite with OPDA and measuring the resulting absorbance at 492 nm.

    • The absorbance increase is linearly related to the peroxynitrite concentration in the range of approximately 4.4 x 10⁻⁷ to 8.0 x 10⁻⁶ M.[1][4][5]

    • Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.

Signaling Pathways and Logical Relationships

Formation and Decomposition of this compound

This compound is formed from the reaction of nitric oxide and superoxide.[1][2] At physiological pH, it exists in equilibrium with its conjugate base, peroxynitrite.[2] this compound is unstable and can isomerize to nitrate (B79036) or undergo homolytic cleavage to form highly reactive hydroxyl and nitrogen dioxide radicals.[2]

G cluster_formation Formation cluster_equilibrium Equilibrium (pKa ~6.8) cluster_decomposition Decomposition NO Nitric Oxide (•NO) PN_formation Peroxynitrite (ONOO⁻) NO->PN_formation O2 Superoxide (O₂•⁻) O2->PN_formation PNA This compound (ONOOH) PN_formation->PNA Nitrate Nitrate (NO₃⁻) PNA->Nitrate Isomerization Radicals Hydroxyl Radical (•OH) + Nitrogen Dioxide Radical (•NO₂) PNA->Radicals Homolytic Cleavage

References

Application Notes and Protocols: Peroxynitrous Acid in Oxidative and Nitrative Stress Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) at the center of cellular oxidative and nitrative stress.[1] Formed by the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), peroxynitrite is a short-lived yet highly reactive molecule.[1][2] Its dual capacity as a powerful oxidant and a nitrating agent underpins its complex biological effects, which range from signaling to cytotoxicity.[1] An imbalance in the production of reactive oxygen and nitrogen species leads to oxidative/nitrative stress, implicating peroxynitrite in the pathophysiology of various diseases, including neurodegenerative and cardiovascular conditions.[3][4]

At physiological pH, this compound exists in equilibrium with the peroxynitrite anion (pKa ≈ 6.8).[1] While the anion is more stable, the protonated form is often the more reactive species.[1] Peroxynitrite can directly oxidize biomolecules or decompose into highly reactive radicals like hydroxyl (•OH) and nitrogen dioxide (•NO₂), which then induce cellular damage.[1][5] This reactivity allows peroxynitrite to modify lipids, DNA, and proteins, thereby altering their function and disrupting cellular homeostasis.[6]

These application notes provide a comprehensive guide to utilizing this compound in laboratory settings to study oxidative and nitrative stress. Included are key protocols for the preparation and quantification of peroxynitrite, its application in cell-based assays, and methods for its detection, alongside quantitative data and visualizations of relevant signaling pathways.

Data Presentation

Table 1: Physicochemical and Kinetic Properties of this compound
ParameterValueReference
pKa~6.8[1]
UV-Vis Absorbance Maximum (ONOO⁻)302 nm (in alkaline solution)[1]
Molar Extinction Coefficient at 302 nm1670 M⁻¹ cm⁻¹ (in 0.1 M NaOH)[1]
Half-life at physiological pH~10 ms[3]
Rate constant for reaction with thiols1 x 10³ to 6 x 10³ M⁻¹·s⁻¹[7]
Rate constant for reaction with Cu,Zn superoxide dismutase~10⁵ M⁻¹·s⁻¹[7]
Table 2: Peroxynitrite-Induced Cellular Effects
Cell TypePeroxynitrite ConcentrationObserved EffectReference
H9C2 Cardiomyocytes50–500 μMApoptosis (DNA fragmentation, caspase-3 activation, PARP cleavage)[8]
Chinese Hamster Ovary (CHO-AA8)0-9 mM NO' (generates ONOO⁻)Inhibition of DNA synthesis, cell cycle arrest, apoptosis[9]
Human Lymphoblastoid (TK6)0-9 mM NO' (generates ONOO⁻)Higher susceptibility to toxicity, DNA synthesis inhibition, apoptosis[9]

Experimental Protocols

Protocol 1: Synthesis and Quantification of Peroxynitrite

This protocol describes a common method for preparing a peroxynitrite stock solution for experimental use.

Materials:

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Manganese dioxide (MnO₂)

  • Ice bath

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Acidified Peroxide: In an ice bath, mix equal volumes of 0.6 M NaNO₂ and 0.7 M H₂O₂.

  • Synthesis: To the nitrite/peroxide mixture, add an equal volume of 1.2 M HCl with vigorous mixing. The solution will turn a transient yellow-orange, indicating the formation of this compound.

  • Stabilization: Immediately after the color change, add an equal volume of 1.5 M NaOH to quench the reaction and stabilize the peroxynitrite.

  • Purification: Add a small amount of manganese dioxide to the solution to remove excess hydrogen peroxide. The solution should be mixed for several minutes until bubbling ceases.

  • Filtration: Filter the solution under a vacuum to remove the MnO₂.

  • Storage: Divide the resulting peroxynitrite solution into small aliquots and store them at -20°C.[1]

Quantification:

  • Prepare a 0.1 M NaOH solution.

  • Dilute an aliquot of the peroxynitrite stock solution in the 0.1 M NaOH.

  • Measure the absorbance of the diluted solution at 302 nm using a spectrophotometer.[1]

  • Calculate the concentration using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 1670 M⁻¹ cm⁻¹.[1]

Protocol 2: Induction of Oxidative and Nitrative Stress in Cell Culture

This protocol outlines the application of peroxynitrite to cultured cells to induce oxidative and nitrative stress.

Materials:

  • Cultured cells of interest (e.g., H9C2, HeLa, RAW 264.7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Peroxynitrite stock solution (from Protocol 1)

  • Cell viability assay kit (e.g., MTT, LDH release)

  • Apoptosis detection kit (e.g., Annexin V/PI staining)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or DNA analysis) and allow them to adhere and grow to the desired confluency.

  • Preparation of Peroxynitrite Working Solution: Immediately before use, thaw an aliquot of the peroxynitrite stock solution and dilute it to the desired final concentration in the appropriate buffer or serum-free medium. Note: Peroxynitrite is unstable at physiological pH, so dilutions should be made just prior to application.

  • Cell Treatment:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the peroxynitrite working solution to the cells. A typical exposure time is 20-30 minutes.[8]

    • For control wells, add the same volume of buffer or medium without peroxynitrite.

  • Post-Treatment Incubation: After the exposure time, remove the peroxynitrite-containing medium, wash the cells with PBS, and replace it with a complete culture medium.

  • Assessment of Cellular Damage: At various time points post-treatment (e.g., 4, 12, 24 hours), assess cellular responses such as:

    • Cell Viability: Using an MTT assay to measure metabolic activity or an LDH release assay to quantify membrane damage.[8]

    • Apoptosis/Necrosis: Using Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.[8]

    • DNA Damage: Detecting DNA fragmentation via a TUNEL assay or comet assay.[8][9]

    • Protein Nitration: Detecting 3-nitrotyrosine (B3424624) formation via Western blotting or immunocytochemistry.[8][10]

Protocol 3: Detection of Intracellular Peroxynitrite Using Fluorescent Probes

This protocol describes the use of fluorescent probes to detect peroxynitrite generation within living cells. Boronate-based probes are recommended due to their direct and rapid reaction with peroxynitrite.[10]

Materials:

  • Cultured cells (e.g., RAW 264.7 macrophages)

  • Cell culture medium

  • Fluorescent probe for peroxynitrite (e.g., a boronate-based probe)

  • Inducers of oxidative stress (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ))

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Stimulation: Seed cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes). To induce endogenous peroxynitrite production, cells can be stimulated with agents like LPS and IFN-γ for a specific duration.[11]

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the probe stock solution to the final working concentration in a serum-free medium or an appropriate buffer.

    • Remove the culture medium from the cells and wash with buffer.

    • Incubate the cells with the probe-containing solution for the time recommended by the manufacturer, typically at 37°C.

  • Washing: After incubation, remove the probe solution and wash the cells several times with buffer to remove any excess, non-internalized probe.

  • Fluorescence Imaging/Measurement:

    • Acquire fluorescence images using a microscope equipped with the appropriate filter sets for the specific probe's excitation and emission wavelengths.[11]

    • Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.

    • For ratiometric probes, acquire signals at two different emission wavelengths to determine the ratio of fluorescence intensities, which can provide a more quantitative measure of peroxynitrite levels.[11]

  • Data Analysis: Analyze the fluorescence intensity or the ratiometric signal to determine the relative levels of peroxynitrite in control versus treated cells.

Visualization of Signaling Pathways and Workflows

Peroxynitrite-Induced Cell Death Pathways

Peroxynitrite_Cell_Death PN This compound (ONOOH) Stress Oxidative & Nitrative Stress PN->Stress DNA_Damage DNA Damage Stress->DNA_Damage Mito_Dys Mitochondrial Dysfunction Stress->Mito_Dys MAPK MAPK Activation (JNK/p38) Stress->MAPK PARP PARP Activation DNA_Damage->PARP CytC Cytochrome c Release Mito_Dys->CytC ATP_Dep ATP Depletion PARP->ATP_Dep Apoptosis Apoptosis PARP->Apoptosis Cleavage & Inactivation Necrosis Necrosis ATP_Dep->Necrosis Caspase Caspase Activation Caspase->Apoptosis Bax Bax Translocation MAPK->Bax Bax->Mito_Dys CytC->Caspase

Experimental Workflow for Studying Peroxynitrite Effects

Experimental_Workflow Start Start: Seed Cells Treat Treat with Peroxynitrite Start->Treat Incubate Post-Treatment Incubation Treat->Incubate Assess Assess Cellular Endpoints Incubate->Assess Viability Cell Viability (MTT/LDH) Assess->Viability Apoptosis Apoptosis (Annexin V/TUNEL) Assess->Apoptosis Nitration Protein Nitration (3-NT) Assess->Nitration Data Data Analysis & Interpretation Viability->Data Apoptosis->Data Nitration->Data

Applications in Drug Development

The study of peroxynitrite-mediated damage is crucial for the development of therapeutics targeting conditions associated with oxidative and nitrative stress.[4] High-throughput screening methods using fluorescent probes can be employed to identify antioxidant drug candidates that can scavenge peroxynitrite or inhibit its formation.[12][13] For instance, natural products can be screened for their ability to reduce peroxynitrite levels in cells, potentially through the activation of protective signaling pathways like the Sirt1-Nrf2-HO-1 pathway.[12]

The protocols and information provided here serve as a foundational resource for researchers and drug development professionals to investigate the multifaceted roles of this compound in health and disease, and to explore novel therapeutic strategies to mitigate its detrimental effects.

References

Investigating the Effects of Peroxynitrous Acid on Protein Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) formed from the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) radicals.[1] In biological systems, the formation of peroxynitrite can outcompete the dismutation of superoxide by superoxide dismutase, particularly when nitric oxide concentrations are elevated.[1] With a pKa of approximately 6.8, both this compound and the peroxynitrite anion coexist at physiological pH, contributing to a diverse range of cellular effects.[2][3]

Peroxynitrite is a powerful oxidant and nitrating agent that can modify various biomolecules, including lipids, DNA, and proteins.[4][5] Its high reactivity leads to significant alterations in protein structure and function through the oxidation of amino acid residues like cysteine and methionine, and the nitration of tyrosine and tryptophan.[6][7] These modifications can lead to enzyme inactivation, altered protein aggregation, and disruption of cellular signaling pathways, implicating peroxynitrite in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[4][8][9]

These application notes provide a comprehensive guide for researchers investigating the multifaceted effects of this compound on protein function. Included are detailed protocols for the synthesis and quantification of peroxynitrite, methods for detecting protein nitration and oxidation, and assays for assessing changes in enzyme activity. Additionally, key signaling pathways modulated by peroxynitrite-mediated protein modifications are illustrated.

Data Presentation

Table 1: Physicochemical Properties and Reactivity of this compound
PropertyValueConditionsReference(s)
pKa~6.837 °C[2][3]
Molar Extinction Coefficient (ε₃₀₂)1670 M⁻¹cm⁻¹In 0.1 M NaOH[2][10]
Half-life of ONOOH0.9 s⁻¹pH 7.4, 37 °C[2][11]
Half-life of ONOOH0.26 s⁻¹25 °C[2][11]
Table 2: Second-Order Rate Constants for Reactions with Biomolecules
ReactantRate Constant (M⁻¹ s⁻¹)ConditionsReference(s)
Nitric Oxide (•NO) + Superoxide (O₂•⁻)4 – 16 x 10⁹[2]
Glutathione (GSH)1.65 ± 0.01 x 10³pH 7.35, 37 °C[2]
Human Serum Albumin (HSA)9.7 ± 1.1 x 10³pH 7.4, 37 °C[2]
Ascorbic Acid (AH⁻)236 ± 14Reaction with ground-state ONOOH[2]
Carbon Dioxide (CO₂) (ONOO⁻ reaction)4.6 x 10⁴[2]
Methionine>100 times higher than other amino acids[2][12]

Experimental Protocols

Protocol 1: Synthesis of Peroxynitrite

This protocol describes a common laboratory method for synthesizing a stock solution of peroxynitrite.[2][10]

Materials:

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Manganese dioxide (MnO₂)

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Prepare the following ice-cold solutions: 0.6 M NaNO₂, 0.6 M HCl, 0.7 M H₂O₂, and 1.5 M NaOH.[10]

  • Place the 0.6 M NaNO₂ solution in a beaker on a stir plate within an ice bath and begin stirring.

  • Immediately before the next step, mix the 0.6 M HCl and 0.7 M H₂O₂ solutions.

  • Rapidly add the acidified H₂O₂ solution to the stirring NaNO₂ solution. The reaction to form this compound is instantaneous.[10]

  • Immediately quench the reaction by adding the 1.5 M NaOH solution. A characteristic yellow color will form, indicating the presence of the peroxynitrite anion (ONOO⁻).[10]

  • To remove unreacted hydrogen peroxide, add a small amount of granular MnO₂ and stir for 15-20 minutes, or until oxygen evolution ceases.[10]

  • Filter the solution to remove the MnO₂.[10]

  • Divide the resulting peroxynitrite solution into small aliquots and store them at -80°C for long-term stability.[13]

Quantification:

The concentration of the peroxynitrite stock solution can be determined spectrophotometrically. Measure the absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient of 1670 M⁻¹ cm⁻¹.[2][10]

Protocol 2: Detection of Protein Nitration by Western Blot

This protocol provides a method for the immunochemical detection of 3-nitrotyrosine, a stable marker of peroxynitrite-induced protein modification.[14]

Materials:

  • Protein samples (treated and untreated with peroxynitrite)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-3-nitrotyrosine antibody

  • Secondary antibody: HRP-conjugated anti-primary antibody species

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-3-nitrotyrosine antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the signal using an appropriate imaging system.

Protocol 3: Quantification of Protein Carbonyls (DNPH Assay)

Protein oxidation by peroxynitrite can lead to the formation of carbonyl groups on amino acid side chains. This protocol describes a common spectrophotometric method for their quantification.[15]

Materials:

Procedure:

  • To your protein sample, add an equal volume of 10 mM DNPH in 2.5 M HCl. For the blank, add 2.5 M HCl alone.

  • Incubate the samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.

  • Precipitate the proteins by adding an equal volume of 20% TCA and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the proteins.

  • Discard the supernatant and wash the protein pellet three times with ethanol/ethyl acetate to remove any free DNPH.

  • Resuspend the protein pellet in 6 M guanidine hydrochloride.

  • Measure the absorbance of the samples at 370 nm.

  • Calculate the carbonyl content using the molar extinction coefficient for DNPH (22,000 M⁻¹cm⁻¹).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Peroxynitrite_Formation_and_Reactivity Biological Formation and Reactivity of Peroxynitrite cluster_formation Formation cluster_reactivity Reactions at Physiological pH cluster_damage Cellular Damage Nitric Oxide (•NO) Nitric Oxide (•NO) Peroxynitrite (ONOO⁻) Peroxynitrite (ONOO⁻) Nitric Oxide (•NO)->Peroxynitrite (ONOO⁻) Superoxide (O₂•⁻) Superoxide (O₂•⁻) Superoxide (O₂•⁻)->Peroxynitrite (ONOO⁻) This compound (ONOOH) This compound (ONOOH) Peroxynitrite (ONOO⁻)->this compound (ONOOH) pKa ~6.8 ONOOCO₂⁻ ONOOCO₂⁻ Peroxynitrite (ONOO⁻)->ONOOCO₂⁻ Carbon Dioxide (CO₂) •NO₂ + •OH / CO₃•⁻ •NO₂ + •OH / CO₃•⁻ This compound (ONOOH)->•NO₂ + •OH / CO₃•⁻ ONOOCO₂⁻->•NO₂ + •OH / CO₃•⁻ Protein Nitration & Oxidation Protein Nitration & Oxidation •NO₂ + •OH / CO₃•⁻->Protein Nitration & Oxidation Lipid Peroxidation Lipid Peroxidation •NO₂ + •OH / CO₃•⁻->Lipid Peroxidation DNA Damage DNA Damage •NO₂ + •OH / CO₃•⁻->DNA Damage

Caption: Biological formation and reactivity of peroxynitrite.

Synthesis_Workflow Workflow for Peroxynitrite Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product & Storage 0.6 M NaNO₂ 0.6 M NaNO₂ Rapid Mixing on Ice Rapid Mixing on Ice 0.6 M NaNO₂->Rapid Mixing on Ice 0.7 M H₂O₂ + 0.6 M HCl 0.7 M H₂O₂ + 0.6 M HCl 0.7 M H₂O₂ + 0.6 M HCl->Rapid Mixing on Ice Quenching Quenching Rapid Mixing on Ice->Quenching 1.5 M NaOH Add MnO₂ to remove H₂O₂ Add MnO₂ to remove H₂O₂ Quenching->Add MnO₂ to remove H₂O₂ Filter MnO₂ Filter MnO₂ Add MnO₂ to remove H₂O₂->Filter MnO₂ Quantify at 302 nm Quantify at 302 nm Filter MnO₂->Quantify at 302 nm Aliquot & Store at -80°C Aliquot & Store at -80°C Quantify at 302 nm->Aliquot & Store at -80°C

Caption: Workflow for the synthesis of peroxynitrite.

MAPK_Signaling This compound's Impact on MAPK Signaling Pathways cluster_mapk MAPK Cascades This compound This compound ERK ERK This compound->ERK JNK JNK This compound->JNK p38 p38 This compound->p38 Cellular Responses Cellular Responses ERK->Cellular Responses Proliferation, Differentiation JNK->Cellular Responses Apoptosis, Inflammation p38->Cellular Responses Stress Response, Inflammation NFkB_Signaling This compound's Dual Regulation of NF-κB Signaling This compound This compound IκBα Nitration IκBα Nitration This compound->IκBα Nitration IκB Kinase (IKK) Activation IκB Kinase (IKK) Activation This compound->IκB Kinase (IKK) Activation NF-κB Inhibition NF-κB Inhibition IκBα Nitration->NF-κB Inhibition Prevents Phosphorylation & Degradation NF-κB Activation NF-κB Activation IκB Kinase (IKK) Activation->NF-κB Activation Phosphorylates IκBα

References

Application Notes and Protocols for Assessing the Role of Peroxynitrous Acid in Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Role of Peroxynitrous Acid in Lipid Peroxidation

This compound (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) radicals.[1][2] At physiological pH (pKa ≈ 6.8), both species coexist and play a critical role in a variety of pathological conditions by inducing oxidative and nitrative stress.[3] One of the key targets of peroxynitrite-mediated damage is the polyunsaturated fatty acids (PUFAs) in cellular membranes and lipoproteins, leading to a process known as lipid peroxidation.[1][2]

The mechanism of lipid peroxidation initiated by this compound is multifaceted. The protonated form, this compound, can undergo homolytic cleavage to produce highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[1][2] These radicals can abstract a hydrogen atom from a PUFA, initiating a free-radical chain reaction that propagates lipid peroxidation.[2] This process leads to the formation of lipid hydroperoxides (LOOH), which are unstable and can decompose into a variety of secondary products, including reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which are commonly used as biomarkers of oxidative stress.[1][4]

Furthermore, the nitrogen dioxide radical can react with lipid-derived radicals to form nitrated fatty acids, adding another layer of complexity to the damage induced by peroxynitrite.[2] Understanding the role of this compound in lipid peroxidation is crucial for research in areas such as inflammation, neurodegenerative diseases, and cardiovascular conditions, as well as for the development of therapeutic agents that can mitigate this damage.

These application notes provide an overview of the mechanisms and common assays used to evaluate this compound-induced lipid peroxidation, along with detailed protocols for researchers.

Mechanisms of this compound-Induced Lipid Peroxidation

This compound initiates lipid peroxidation through several key pathways, primarily driven by its decomposition into highly reactive radical species.

Peroxynitrite_Lipid_Peroxidation cluster_formation Formation of Peroxynitrite cluster_acid_base Acid-Base Equilibrium cluster_decomposition Radical Formation cluster_peroxidation Lipid Peroxidation Cascade NO Nitric Oxide (•NO) ONOO_anion Peroxynitrite (ONOO⁻) NO->ONOO_anion O2_superoxide Superoxide (O₂•⁻) O2_superoxide->ONOO_anion ONOO_anion2 Peroxynitrite (ONOO⁻) H_ion H⁺ ONOOH This compound (ONOOH) H_ion->ONOOH ONOOH2 This compound (ONOOH) ONOO_anion2->ONOOH pKa ≈ 6.8 OH_radical Hydroxyl Radical (•OH) ONOOH2->OH_radical Homolytic Cleavage NO2_radical Nitrogen Dioxide (•NO₂) ONOOH2->NO2_radical Homolytic Cleavage OH_radical2 OH_radical2 NO2_radical2 NO2_radical2 PUFA Polyunsaturated Fatty Acid (PUFA) L_radical Lipid Radical (L•) LOO_radical Lipid Peroxyl Radical (LOO•) LOOH Lipid Hydroperoxide (LOOH) Aldehydes MDA, 4-HNE O2 O₂

Experimental Assays for Measuring Lipid Peroxidation

Several methods can be employed to quantify the extent of lipid peroxidation induced by this compound. The choice of assay depends on the specific product being measured and the experimental system. Below is a generalized workflow for such an experiment.

Experimental_Workflow cluster_prep Sample Preparation cluster_induction Induction of Peroxidation cluster_assay Quantification cluster_analysis Data Analysis start Prepare Lipid Substrate (e.g., Liposomes, Plasma, Cell Lysate) induce Add Peroxynitrite (ONOO⁻) Incubate under controlled conditions (Time, Temperature, pH) start->induce assay Select Assay induce->assay tbars TBARS Assay (Measures MDA) assay->tbars Secondary Products cd Conjugated Dienes Assay assay->cd Primary Products fox Lipid Hydroperoxides Assay (FOX Method) assay->fox Primary Products hplc HPLC/MS Analysis (Specific Products) assay->hplc Specific Products measure Spectrophotometric or Fluorometric Measurement tbars->measure cd->measure fox->measure quantify Quantify Peroxidation Products (Standard Curve) hplc->quantify measure->quantify end Data Interpretation quantify->end

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) (TMP) for standard curve

  • Lipid sample (e.g., liposomes, cell lysate, plasma)

  • Peroxynitrite solution

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer or plate reader

Procedure:

  • Sample Preparation: Prepare the lipid sample in phosphate buffer (pH 7.4). For example, phosphatidylcholine liposomes can be prepared at a concentration of 1-2 mg/mL.

  • Induction of Lipid Peroxidation: Add peroxynitrite to the lipid sample to a final concentration of 0.5-1 mM.[5] Incubate at 37°C for a specified time (e.g., 15-60 minutes). A control sample without peroxynitrite should be run in parallel.

  • TBARS Reaction:

    • To 0.5 mL of the sample, add 1.0 mL of a solution containing 15% TCA and 0.25 N HCl.

    • Add 1.0 mL of 0.375% TBA solution.

    • Vortex the mixture thoroughly.

    • Heat the samples in a boiling water bath for 15 minutes.[6]

    • Cool the tubes on ice for 5 minutes.

    • Centrifuge at 1000 x g for 10 minutes to pellet any precipitate.

  • Measurement: Transfer the supernatant to a cuvette or a 96-well plate and measure the absorbance at 532 nm.[7]

  • Quantification: Prepare a standard curve using MDA or TMP. Calculate the concentration of MDA in the samples, expressed as nmol/mg of lipid or protein.

ParameterValue/RangeReference
Peroxynitrite Conc. 0.5 - 1.0 mM[5]
Incubation Time 15 - 60 min
Incubation Temp. 37 °C[5]
TBA Concentration 0.375% - 0.67%[6]
Reaction Temp. 90 - 100 °C[6]
Reaction Time 10 - 60 min[6][8]
Wavelength 532 nm[7]

Protocol 2: Conjugated Dienes Assay

This method measures the formation of conjugated dienes, which are primary products of lipid peroxidation. The rearrangement of double bonds in PUFAs during peroxidation results in a characteristic absorbance at 234 nm.

Materials:

  • Lipid sample (e.g., liposomes)

  • Peroxynitrite solution

  • Phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare liposomes (e.g., from soybean phosphatidylcholine) at a concentration of 1 mg/mL in phosphate buffer (pH 7.4).[1]

  • Induction and Measurement:

    • Place the liposome (B1194612) suspension in a quartz cuvette.

    • Add peroxynitrite to a final concentration of 0.5-1 mM.[5]

    • Immediately monitor the increase in absorbance at 234 nm over time using the kinetic mode of the spectrophotometer.[9]

    • A control sample without peroxynitrite should be monitored in parallel.

  • Quantification: The formation of conjugated dienes can be quantified using the molar extinction coefficient of hydroperoxides (ε = 29,500 M⁻¹cm⁻¹).

ParameterValue/RangeReference
Peroxynitrite Conc. 0.5 - 1.0 mM[5]
Liposome Conc. 1 mg/mL[1]
Wavelength 234 nm[9]
Molar Extinction Coeff. 29,500 M⁻¹cm⁻¹N/A

Protocol 3: Lipid Hydroperoxides Assay (FOX Method)

The Ferrous Oxidation-Xylenol Orange (FOX) assay measures lipid hydroperoxides (LOOHs), which are primary products of lipid peroxidation. In this assay, LOOHs oxidize Fe²⁺ to Fe³⁺, which then forms a colored complex with xylenol orange.

Materials:

  • FOX Reagent:

    • Solution A: 25 mM ammonium (B1175870) ferrous sulfate (B86663) in 2.5 M H₂SO₄.

    • Solution B: 100 µM xylenol orange and 4 mM butylated hydroxytoluene (BHT) in 90% methanol.

    • Working FOX reagent: Mix 1 volume of Solution A with 100 volumes of Solution B. Prepare fresh.

  • Lipid sample

  • Peroxynitrite solution

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer or plate reader

Procedure:

  • Sample Preparation: Prepare the lipid sample in phosphate buffer (pH 7.4).

  • Induction of Lipid Peroxidation: Add peroxynitrite to the lipid sample to a final concentration of 0.5-1 mM. Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • FOX Reaction:

    • To 50 µL of the sample, add 950 µL of the working FOX reagent.

    • Vortex and incubate at room temperature for 30 minutes in the dark.

  • Measurement: Measure the absorbance at 560 nm.[10]

  • Quantification: Prepare a standard curve using hydrogen peroxide or a known concentration of a lipid hydroperoxide (e.g., cumene (B47948) hydroperoxide).

ParameterValue/RangeReference
Peroxynitrite Conc. 0.5 - 1.0 mM[5]
Xylenol Orange Conc. 100 µM[11]
Ferrous Sulfate Conc. 250 µM (in final reagent)[11]
Reaction Time 30 min[10]
Wavelength 560 nm[10]

Protocol 4: HPLC Analysis of Specific Lipid Peroxidation Products

For a more detailed and specific analysis of lipid peroxidation products, such as specific hydroxy and hydroperoxy fatty acids, High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the method of choice.[12][13]

Materials:

  • Lipid sample

  • Peroxynitrite solution

  • Organic solvents (e.g., methanol, acetonitrile, chloroform, hexane)

  • Internal standards (e.g., deuterated fatty acids)

  • HPLC system with a C18 reverse-phase column

  • UV detector or Mass Spectrometer

Procedure:

  • Induction of Lipid Peroxidation: Treat the lipid sample with peroxynitrite as described in the previous protocols.

  • Lipid Extraction:

    • Extract total lipids from the sample using a method like the Bligh-Dyer extraction (chloroform/methanol/water).

    • Evaporate the organic solvent under a stream of nitrogen.

  • Hydrolysis (Optional): To analyze fatty acids from complex lipids, perform alkaline hydrolysis (saponification) to release the free fatty acids.[12]

  • Sample Preparation for HPLC: Reconstitute the dried lipid extract in the mobile phase.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Separate the lipid peroxidation products using a suitable gradient of mobile phases (e.g., acetonitrile/water/acetic acid).[12]

    • Detect conjugated dienes at 236 nm with a UV detector.[12]

    • For more specific identification and quantification, use a mass spectrometer to detect the specific mass-to-charge ratio of the target molecules.

  • Quantification: Use internal standards and create standard curves for the specific lipid peroxidation products of interest for absolute quantification.

ParameterValue/RangeReference
Column C18 reverse-phase[12]
Mobile Phase Example Acetic acid-acetonitrile-tetrahydrofuran (52:30:18, v/v)[12]
Detection (UV) 236 nm (for conjugated dienes)[12]
Detection (MS) Specific m/z for target analytes[14]

Concluding Remarks

The study of this compound-induced lipid peroxidation is essential for understanding its role in various disease states. The choice of assay should be guided by the specific research question. The TBARS assay is a simple and widely used method for assessing overall lipid peroxidation, but it may lack specificity. The conjugated dienes and FOX assays provide a measure of primary peroxidation products. For the most detailed and specific information, HPLC-based methods are recommended. By using these protocols, researchers can effectively investigate the mechanisms of peroxynitrite-induced cellular damage and evaluate the efficacy of potential therapeutic interventions.

References

Application Notes and Protocols: Peroxynitrous Acid as a Tool for Inducing Cellular Damage Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) generated from the diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1] In biological systems, peroxynitrite is a key mediator of oxidative and nitrative stress, implicated in a wide range of pathologies including neurodegenerative diseases, cardiovascular disorders, and inflammation.[2][3] Its high reactivity and ability to damage a broad spectrum of biomolecules—including proteins, lipids, and DNA—make it a valuable tool for inducing controlled cellular damage in vitro, thereby creating robust models for studying disease mechanisms and for the screening and development of novel therapeutic agents.[4][5]

These application notes provide detailed protocols for the synthesis and application of this compound to establish cellular damage models. We also present methods for the quantification of resultant cellular injury and visualize the key signaling pathways involved.

Chemical Properties and Mechanism of Action

This compound is a weak acid with a pKa of approximately 6.8. At physiological pH, it exists in equilibrium with its anionic form, peroxynitrite.[6] Peroxynitrite directly reacts with various biological molecules, leading to:

  • Protein Oxidation and Nitration: A hallmark of peroxynitrite-induced damage is the nitration of tyrosine residues to form 3-nitrotyrosine (B3424624), which can alter protein structure and function.[5][7]

  • Lipid Peroxidation: Peroxynitrite initiates lipid peroxidation, damaging cellular membranes and generating reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[8][9][10]

  • DNA Damage: It can cause DNA strand breaks and base modifications, such as the formation of 8-oxoguanine, contributing to genomic instability and cell death.[4][11][12]

These damaging effects trigger various cellular signaling pathways, ultimately leading to distinct modes of cell death, primarily apoptosis and necrosis. Low concentrations of peroxynitrite tend to induce apoptosis, while higher concentrations often lead to necrotic cell death.[4][13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of peroxynitrite from acidified hydrogen peroxide and sodium nitrite (B80452).[6][14][15][16][17]

Materials:

  • Sodium nitrite (NaNO₂)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Manganese dioxide (MnO₂)

  • Ice bath

  • Syringe pump or quenched-flow reactor

Procedure:

  • Prepare Solutions:

    • Solution A: 0.6 M NaNO₂ in deionized water.

    • Solution B: 0.7 M H₂O₂ in 0.6 M HCl.

    • Quenching Solution: 1.5 M NaOH.

  • Reaction Setup: Cool all solutions in an ice bath. Use a syringe pump or a quenched-flow reactor for rapid mixing.

  • Synthesis: Rapidly mix equal volumes of ice-cold Solution A and Solution B.

  • Quenching: Immediately quench the reaction by adding an equal volume of the ice-cold Quenching Solution. The formation of a characteristic yellow color indicates the presence of peroxynitrite.

  • Removal of Excess H₂O₂: Add a small amount of MnO₂ to the solution to decompose unreacted H₂O₂.

  • Quantification: Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring the absorbance at 302 nm in a 0.1 M NaOH solution (molar extinction coefficient ε₃₀₂ = 1670 M⁻¹cm⁻¹).

  • Storage: Store peroxynitrite in small aliquots at -80°C.

Protocol 2: Induction of Cellular Damage

This protocol outlines the application of peroxynitrite or a peroxynitrite donor, such as 3-morpholinosydnonimine (SIN-1), to cultured cells.

Materials:

  • Cultured cells of interest

  • Peroxynitrite stock solution (from Protocol 1) or SIN-1

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.

  • Treatment Preparation:

    • Peroxynitrite: Thaw the peroxynitrite stock solution on ice immediately before use. Dilute to the desired final concentration in the cell culture medium.

    • SIN-1: Prepare a stock solution of SIN-1 in an appropriate solvent (e.g., DMSO or PBS). Dilute to the final desired concentration in cell culture medium.

  • Cell Treatment:

    • Remove the existing cell culture medium.

    • Add the medium containing the desired concentration of peroxynitrite or SIN-1 to the cells.

    • Incubate the cells for the desired exposure time (e.g., 20 minutes to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Post-Treatment: After the incubation period, remove the treatment medium and proceed with the desired downstream analysis as described in the following protocols.

Quantification of Cellular Damage

The following tables summarize quantitative data from various studies using peroxynitrite to induce cellular damage.

Table 1: Peroxynitrite and SIN-1 Concentrations for Inducing Cell Death

Cell TypeAgentConcentration Range (µM)OutcomeReference(s)
H9C2 CardiomyocytesPeroxynitrite50 - 500Apoptosis[18]
Rat Cortical NeuronsSIN-1200 - 500Neuronal Death[19]
Rat Forebrain NeuronsSIN-11000Severe Neurotoxicity[8]
PC12 CellsPeroxynitriteNot SpecifiedApoptosis/Necrosis[2]
Primary Neuronal CellsSIN-1Not SpecifiedCell Death[20]

Table 2: Quantification of 3-Nitrotyrosine Formation

Sample TypeTreatment3-Nitrotyrosine (nM)Fold Change vs. ControlReference(s)
Healthy Control Rat Heart-33.8 ± 4.51.0[21][22]
Diabetic Rat Heart-42.9 ± 5.11.3[21][22]
Diabetic Rat Heart + SIN-1SIN-184.8 ± 9.22.5[21][22]
Human Prostacyclin SynthasePeroxynitrite (10 µM)Not Specified1 nitrated Tyr/protein[5]
Human Prostacyclin SynthasePeroxynitrite (50-100 µM)Not Specified2 nitrated Tyr/protein[5]
Protocol 3: Quantification of 3-Nitrotyrosine by HPLC

This protocol details the measurement of 3-nitrotyrosine, a stable biomarker of peroxynitrite-induced protein damage, using High-Performance Liquid Chromatography (HPLC).[21][22]

Materials:

  • Treated and control cells/tissues

  • Lysis buffer

  • Pronase

  • Trichloroacetic acid (TCA)

  • HPLC system with a C18 column and UV or electrochemical detector

  • 3-Nitrotyrosine standard

Procedure:

  • Sample Preparation:

    • Lyse cells or homogenize tissue samples.

    • Perform enzymatic hydrolysis of proteins using pronase.

    • Precipitate remaining proteins with TCA.

    • Collect the supernatant and filter it through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the filtered supernatant into the HPLC system.

    • Separate 3-nitrotyrosine using a C18 reverse-phase column.

    • Detect 3-nitrotyrosine using a UV/DAD or electrochemical detector.

  • Quantification:

    • Generate a standard curve using known concentrations of 3-nitrotyrosine.

    • Quantify the amount of 3-nitrotyrosine in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the total protein content of the sample.

Protocol 4: Assessment of Lipid Peroxidation

This protocol describes the measurement of malondialdehyde (MDA), a common marker of lipid peroxidation, using a colorimetric assay.[23][24]

Materials:

  • Treated and control cells/tissues

  • Ice-cold PBS or Tris buffer

  • Butylated hydroxytoluene (BHT)

  • N-methyl-2-phenylindole (chromogenic reagent)

  • 12 N HCl

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold buffer.

    • Add BHT to prevent further oxidation.

    • Centrifuge to remove debris.

  • Assay:

    • Add the chromogenic reagent to the supernatant.

    • Add HCl and incubate at 45°C for 60 minutes.

    • Centrifuge to obtain a clear supernatant.

  • Measurement:

    • Measure the absorbance of the supernatant at 586 nm.

    • Quantify MDA levels by comparing the absorbance to a standard curve prepared with an MDA standard.

Protocol 5: Detection of Apoptosis via Caspase-3 Activity Assay

This protocol outlines the measurement of caspase-3 activity, a key executioner caspase in apoptosis.[25][26][27][28]

Materials:

  • Treated and control cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Assay:

    • Add the cell lysate to a microplate well.

    • Add the caspase-3 substrate.

    • Incubate at 37°C to allow for substrate cleavage.

  • Measurement:

    • Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) using a microplate reader.

    • The signal is proportional to the caspase-3 activity in the sample.

Protocol 6: Detection of Apoptosis via PARP Cleavage by Western Blot

This protocol describes the detection of the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, using Western blotting.[29][30][31][32]

Materials:

  • Treated and control cells

  • Lysis buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against PARP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells and quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • The presence of the 89 kDa fragment indicates apoptosis.

Signaling Pathways and Visualizations

Peroxynitrite-induced cellular damage activates several key signaling pathways that regulate cell fate. The following diagrams illustrate these pathways.

Peroxynitrite_Signaling Peroxynitrite Peroxynitrite ROS_RNS Oxidative & Nitrative Stress Peroxynitrite->ROS_RNS DNA_Damage DNA Damage ROS_RNS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS_RNS->Lipid_Peroxidation Protein_Modification Protein Modification (e.g., 3-Nitrotyrosine) ROS_RNS->Protein_Modification MAPK MAPK Pathway (p38, JNK, ERK) ROS_RNS->MAPK PI3K_Akt PI3K/Akt Pathway ROS_RNS->PI3K_Akt NFkB NF-κB Pathway ROS_RNS->NFkB Mitochondria Mitochondrial Dysfunction ROS_RNS->Mitochondria PARP PARP Activation DNA_Damage->PARP ATP_Depletion ATP Depletion PARP->ATP_Depletion Necrosis Necrosis ATP_Depletion->Necrosis Caspase_Activation Caspase Activation MAPK->Caspase_Activation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition/Regulation NFkB->Apoptosis Inhibition/Regulation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Key signaling pathways activated by peroxynitrite-induced cellular stress.

Experimental_Workflow Synthesis Peroxynitrite Synthesis Treatment Treatment with Peroxynitrite or Donor Synthesis->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Damage_Quant Quantification of Cellular Damage Treatment->Damage_Quant Cell_Death_Analysis Cell Death Analysis Treatment->Cell_Death_Analysis Protein_Nitration 3-Nitrotyrosine (HPLC) Damage_Quant->Protein_Nitration Lipid_Perox Lipid Peroxidation (MDA Assay) Damage_Quant->Lipid_Perox DNA_Damage DNA Damage (e.g., 8-oxoG) Damage_Quant->DNA_Damage Caspase_Assay Caspase-3 Activity Cell_Death_Analysis->Caspase_Assay PARP_Cleavage PARP Cleavage (Western Blot) Cell_Death_Analysis->PARP_Cleavage

Caption: General experimental workflow for inducing and assessing peroxynitrite-mediated cellular damage.

Conclusion

The use of this compound provides a versatile and relevant method for establishing cellular damage models. The protocols and data presented here offer a comprehensive guide for researchers to reliably induce and quantify cellular injury, facilitating the investigation of disease pathogenesis and the evaluation of potential therapeutic interventions targeting oxidative and nitrative stress. Careful handling and accurate quantification of peroxynitrite are crucial for obtaining reproducible and meaningful results.

References

Exposing Cell Cultures to Peroxynitrite: A Detailed Guide to Delivery Methods and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in a wide array of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular disease.[1] Formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), its high reactivity and short half-life make studying its biological effects challenging.[2][3] These application notes provide a comprehensive overview of the primary methods for exposing cell cultures to peroxynitrite, enabling researchers to investigate its multifaceted roles in cellular signaling and cytotoxicity.

Two principal strategies are employed to introduce peroxynitrite to cultured cells: the use of chemical donors that generate peroxynitrite in situ, and the direct application of pre-synthesized peroxynitrite. A third method involves stimulating endogenous production in specific cell types. The choice of method depends on the experimental goals, the cell type under investigation, and the desired level of control over peroxynitrite concentration and duration of exposure.

1. Peroxynitrite Donors: 3-morpholinosydnonimine (SIN-1)

SIN-1 is a widely used chemical donor that spontaneously decomposes in aqueous solutions to simultaneously release nitric oxide and superoxide, which then rapidly combine to form peroxynitrite.[2] This method provides a continuous and sustained generation of peroxynitrite, mimicking chronic exposure scenarios.

  • Mechanism of Action: SIN-1 undergoes a multi-step decomposition. It first isomerizes to its open-ring form, which then reduces molecular oxygen to yield superoxide and a cation radical. This radical subsequently decomposes to release nitric oxide.[2] The co-generation of superoxide and nitric oxide in close proximity leads to the efficient formation of peroxynitrite.[2]

  • Advantages:

    • Provides a continuous flux of peroxynitrite.

    • Relatively easy to use and commercially available.

    • Useful for studying the effects of chronic, low-level peroxynitrite exposure.

  • Disadvantages:

    • The rate of peroxynitrite generation can be influenced by buffer composition and pH.[4]

    • SIN-1 can also generate nitric oxide without concomitant superoxide formation in the presence of electron acceptors, potentially confounding results.[5]

    • The simultaneous production of nitric oxide and superoxide can have independent biological effects.

2. Direct Application of Pre-formed Peroxynitrite

This method involves the direct addition of a stabilized peroxynitrite solution to the cell culture medium. This approach allows for precise control over the initial concentration of peroxynitrite, making it suitable for studying acute effects.

  • Advantages:

    • Precise control over the initial concentration of peroxynitrite.

    • Allows for the study of acute, high-concentration exposure.

    • Avoids the confounding effects of precursor molecules from chemical donors.

  • Disadvantages:

    • Peroxynitrite has a very short half-life at physiological pH (<1 second), making it difficult to maintain a stable concentration over time.[2]

    • Requires careful handling and preparation of the peroxynitrite solution immediately before use.

    • The bolus addition can lead to a rapid, non-physiological spike in peroxynitrite concentration.

3. Induction of Endogenous Peroxynitrite Production

In certain cell types, such as macrophages, endogenous peroxynitrite production can be induced by stimulation with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1] This method is valuable for studying peroxynitrite's role in inflammatory contexts.

  • Mechanism of Action: LPS and IFN-γ stimulate the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide. Concurrently, cellular metabolic activity can increase superoxide production. The co-localization of these two radicals leads to the formation of peroxynitrite.[1]

  • Advantages:

    • Represents a more physiologically relevant model of peroxynitrite production in inflammatory settings.

    • Allows for the study of peroxynitrite's effects in the context of a broader cellular inflammatory response.

  • Disadvantages:

    • The concentration and localization of peroxynitrite are difficult to control and quantify.

    • The observed cellular effects are a result of the entire inflammatory cascade, not just peroxynitrite alone.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the different peroxynitrite delivery methods.

Delivery MethodTypical Concentration RangeDuration of ExposureKey Considerations
SIN-1 (Peroxynitrite Donor) 0.1 - 1 mMMinutes to 24 hoursRate of decomposition and peroxynitrite generation is dependent on buffer conditions.[4][6]
Direct Application 10 µM - 1 mMSeconds to minutes (due to short half-life)Bolus addition results in a rapid concentration spike that quickly decays.[7]
Endogenous Induction (LPS/IFN-γ) Difficult to quantify; estimated in the nanomolar range intracellularly.[8]Hours to daysPeroxynitrite levels are part of a complex inflammatory response.[1]

Experimental Protocols

Protocol 1: Peroxynitrite Exposure Using SIN-1

This protocol describes the use of SIN-1 to expose cultured cells to a continuous flux of peroxynitrite.

Materials:

  • Cells of interest cultured in appropriate plates

  • 3-morpholinosydnonimine (SIN-1)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well plate for viability assays) and allow them to adhere overnight.[1]

  • Preparation of SIN-1 Stock Solution: Prepare a concentrated stock solution of SIN-1 in a suitable solvent (e.g., DMSO) immediately before use. Protect the solution from light.[2]

  • Treatment: Dilute the SIN-1 stock solution to the desired final concentration in pre-warmed cell culture medium.[2] Remove the existing medium from the cells and replace it with the SIN-1-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).[1]

  • Downstream Analysis: Following incubation, the effects of peroxynitrite can be assessed using various assays such as cell viability (MTT assay), measurement of intracellular RNS, or analysis of signaling pathway activation (Western blotting).

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures cell viability following exposure to peroxynitrite.

Materials:

  • Cells treated with peroxynitrite (as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • MTT Addition: After the peroxynitrite treatment, add 10 µL of MTT stock solution to each well of a 96-well plate.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation of signaling pathways, such as the MAPK pathway, following peroxynitrite exposure.

Materials:

  • Cells treated with peroxynitrite

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., against phosphorylated and total p38, JNK, ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Peroxynitrite-Induced Signaling

Peroxynitrite is a potent modulator of various cell signaling pathways, primarily through its ability to induce oxidative and nitrative stress.[9] It can affect key signaling cascades involved in cell survival, apoptosis, and inflammation, such as the MAP kinase and PI3K/Akt pathways.[9][10] A significant mechanism of peroxynitrite-mediated signaling is the nitration of tyrosine residues on proteins, which can alter their function and interfere with phosphorylation-dependent signaling.[10] Furthermore, peroxynitrite-induced DNA damage can activate the nuclear enzyme poly(ADP-ribose) polymerase (PARP), leading to ATP depletion and necrotic cell death.[9]

Peroxynitrite_Signaling cluster_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Peroxynitrite Peroxynitrite Protein_Nitration Protein Tyrosine Nitration Peroxynitrite->Protein_Nitration DNA_Damage DNA Damage Peroxynitrite->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Peroxynitrite->Lipid_Peroxidation MAPK MAPK Pathway (p38, JNK, ERK) Protein_Nitration->MAPK PI3K_Akt PI3K/Akt Pathway Protein_Nitration->PI3K_Akt Altered_Function Altered Protein Function Protein_Nitration->Altered_Function PARP PARP Activation DNA_Damage->PARP Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation PI3K_Akt->Apoptosis NF_kB NF-κB Pathway NF_kB->Inflammation Necrosis Necrosis PARP->Necrosis

Caption: Peroxynitrite-induced cellular signaling pathways.

Experimental Workflow for Studying Peroxynitrite Effects

A typical workflow for investigating the effects of peroxynitrite on cultured cells involves several key steps, from cell preparation and exposure to downstream analysis of cellular responses.

Experimental_Workflow cluster_exposure Exposure A Seed Cells in Culture Plates B Prepare Peroxynitrite Source (e.g., SIN-1 solution) C Expose Cells to Peroxynitrite for a Defined Duration B->C D Cell Viability Assay (e.g., MTT) C->D E Measure Intracellular RNS (Fluorescent Probes) C->E F Analyze Signaling Pathways (e.g., Western Blot) C->F G Assess Apoptosis (e.g., Caspase Assay) C->G

Caption: General experimental workflow for peroxynitrite studies.

SIN-1 Decomposition and Peroxynitrite Formation

The generation of peroxynitrite from SIN-1 is a chemical process that occurs spontaneously in physiological solutions.

SIN1_Decomposition SIN1 SIN-1 SIN1A SIN-1A (Open-ring form) SIN1->SIN1A Isomerization SIN1_cation SIN-1 Cation Radical SIN1A->SIN1_cation O2 O₂ (Molecular Oxygen) Superoxide O₂•⁻ (Superoxide) O2->Superoxide e⁻ from SIN-1A NO •NO (Nitric Oxide) SIN1_cation->NO Decomposition Peroxynitrite ONOO⁻ (Peroxynitrite) Superoxide->Peroxynitrite NO->Peroxynitrite

Caption: Decomposition pathway of SIN-1 to form peroxynitrite.

References

Application Note: Quantification of 3-Nitrotyrosine in Biological Samples Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrotyrosine (3-NT) is a stable biomarker of nitrosative stress, formed by the nitration of tyrosine residues in proteins by reactive nitrogen species (RNS) such as peroxynitrite and nitrogen dioxide.[1][2][3] Increased levels of 3-NT in biological samples are associated with a variety of physiological and pathological conditions, making its accurate quantification crucial for research and drug development.[1][2] Among the various analytical methods for 3-NT detection, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity.[1][4] However, due to the low volatility of 3-NT, a chemical derivatization step is necessary prior to GC-MS analysis.[1][4] This application note provides a detailed protocol for the quantification of 3-NT in biological matrices using GC-MS.

Signaling Pathway: Formation of 3-Nitrotyrosine

cluster_products Products cluster_reactants Reactants Tyrosine Tyrosine Residue (in proteins) Intermediate Tyrosyl Radical Tyrosine->Intermediate Oxidation RNS Reactive Nitrogen Species (e.g., Peroxynitrite ONOO-) RNS->Intermediate Three_NT 3-Nitrotyrosine Intermediate->Three_NT Nitration Nitro_Group NO2 Group Nitro_Group->Three_NT Start Sample Collection (e.g., Plasma, Urine) Protein_Hydrolysis Protein Hydrolysis (for protein-bound 3-NT) Start->Protein_Hydrolysis SPE Solid Phase Extraction (SPE) (Purification & Concentration) Protein_Hydrolysis->SPE Derivatization Chemical Derivatization (to increase volatility) SPE->Derivatization GC_MS GC-MS Analysis (Separation & Detection) Derivatization->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis End Results Data_Analysis->End cluster_0 Derivatization of 3-Nitrotyrosine Three_NT 3-Nitrotyrosine (Non-volatile) Derivative Volatile 3-NT Derivative Three_NT->Derivative Chemical Reaction (e.g., Silylation or Acylation) Reagent Derivatization Reagent (e.g., BSTFA or PFPA) Reagent->Derivative

References

Troubleshooting & Optimization

challenges in handling and storing peroxynitrous acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with handling and storing peroxynitrous acid (ONOOH) solutions. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and visual guides to ensure the safety, stability, and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so challenging to work with?

This compound (ONOOH) is a potent reactive nitrogen species (RNS) formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1] Its utility in research is matched by its inherent instability, making it a challenging reagent to handle and store.[2][3] The primary challenges stem from its short half-life, which is less than a second at physiological pH (7.4), and its propensity to decompose through various pH-dependent pathways.[2][4]

Q2: My peroxynitrite solution has turned yellow. What does this indicate?

A yellow color is characteristic of the peroxynitrite anion (ONOO⁻), the conjugate base of this compound.[1][2] This is normal for a freshly prepared and properly stored stock solution in a highly alkaline buffer (e.g., NaOH). However, if you observe a color change in a solution that is supposed to be this compound (at a lower pH), it could indicate decomposition or the presence of side products.[2] It is crucial to prepare solutions fresh for each experiment to ensure potency.[2]

Q3: How can I confirm the presence and concentration of peroxynitrite in my stock solution?

The concentration of a peroxynitrite stock solution can be determined spectrophotometrically. The peroxynitrite anion (ONOO⁻) has a characteristic maximum absorbance at 302 nm in an alkaline solution (e.g., 0.1 M NaOH).[1] The concentration is calculated using the molar extinction coefficient of 1670 M⁻¹ cm⁻¹.[1][5]

Q4: At what temperature should I store my peroxynitrite stock solution?

Peroxynitrite stock solutions, prepared in a strong alkaline buffer, should be stored at -80°C for long-term stability.[5][6][7] At this temperature, it can be stable for several months.[5][7] For short-term storage, keeping the solution on ice is recommended. Avoid repeated freeze-thaw cycles, as this can lead to decomposition and pressure buildup in the container.

Q5: What are the main decomposition pathways of this compound?

This compound has two primary decomposition pathways.[1] At acidic pH, it predominantly isomerizes to form the stable nitrate (B79036) anion (NO₃⁻).[8][9] The second pathway, which is more significant at neutral to slightly basic pH, involves the homolytic cleavage of the O-O bond to generate highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[1][10][11]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible experimental results. 1. Decomposition of peroxynitrite: Due to its short half-life, the concentration can vary between experiments.[2] 2. Variable experimental conditions: Slight changes in pH, temperature, or the presence of contaminants can significantly alter reactivity.[8][9] 3. Interference from byproducts: Decomposition products or contaminants in the stock solution may affect the experiment.[2]1. Prepare fresh solutions: Always prepare peroxynitrite solutions immediately before use.[2] 2. Control conditions rigorously: Maintain consistent pH, temperature, and buffer composition.[12] 3. Use a "decomposed" control: Prepare a solution and allow it to fully decompose before adding it to your system to differentiate the effects of peroxynitrite from its stable byproducts.[2] 4. Use scavengers: Employ peroxynitrite scavengers (e.g., uric acid) in control experiments to confirm that the observed effects are specific to peroxynitrite.[2]
No reaction observed when peroxynitrite is added. 1. Complete decomposition: The peroxynitrite may have fully decomposed before reaching the target. 2. Incorrect pH: The pH of the reaction medium may not be optimal for the desired reaction. 3. Insufficient concentration: The final concentration of peroxynitrite may be too low to elicit a response.1. Verify solution viability: Check the concentration of your stock solution spectrophotometrically before each experiment.[1] 2. Optimize pH: Ensure the reaction buffer pH is appropriate for your specific experiment. 3. Increase concentration: Consider increasing the initial concentration of the peroxynitrite solution, ensuring it is within a safe and relevant range for your system.[12]
Safety concerns during handling. 1. Formation of toxic gas: Acidification of cyanide, a potential contaminant in some synthesis routes, can produce highly toxic hydrogen cyanide gas.[13] 2. Skin and eye irritation: Peroxynitrite solutions can be corrosive and cause skin and eye irritation. 3. Pressure buildup: Decomposition can lead to gas evolution and pressure buildup in sealed containers.1. Work in a well-ventilated area: Always handle peroxynitrite solutions in a fume hood. 2. Wear appropriate PPE: Use safety goggles, gloves, and a lab coat. 3. Do not store in tightly sealed containers: Use containers that can vent pressure safely. 4. Neutralize spills: Have a plan for neutralizing and cleaning up spills.

Quantitative Data on this compound Stability and Decomposition

The stability of this compound is highly dependent on pH and temperature. The following tables summarize key quantitative data regarding its decomposition.

Table 1: First-Order Rate Constants for this compound Isomerization to Nitrate

pHTemperature (°C)Rate Constant (s⁻¹)
Acidic251.2[8]
7.4370.9[1]
7.4250.26[1]

Table 2: Influence of pH and Temperature on Peroxynitrite Decomposition Pathway [9]

pHTemperature (°C)Initial Peroxynitrite (mM)Decomposition to NO₂⁻ and O₂ (%)Isomerization to NO₃⁻ (%)
< 7< 52.5Low≥ 90
10.05High~80~20
10.045High~90~10
10.2N/A0.05≤ 40≥ 60

Experimental Protocols

Protocol 1: Synthesis of Peroxynitrite Stock Solution

This protocol describes a common laboratory method for synthesizing a stock solution of peroxynitrite.[1][14][15]

Materials:

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Manganese dioxide (MnO₂)

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Prepare the following solutions and cool them in an ice bath:

    • Solution A: 0.6 M NaNO₂ in deionized water.

    • Solution B: 0.7 M H₂O₂ and 0.6 M HCl in deionized water.

    • Solution C: 1.5 M NaOH in deionized water.[14]

  • While stirring vigorously, rapidly mix equal volumes of the cold Solution A and Solution B. This can be done by hand or using a syringe pump.

  • Immediately quench the reaction by adding an equal volume of cold Solution C. A yellow color, indicating the formation of peroxynitrite, should appear.

  • To remove unreacted H₂O₂, add a small amount of MnO₂ (approximately 0.1 g/mL) and stir for about 15 minutes, or until oxygen evolution ceases.[1]

  • Filter the solution under a vacuum to remove the MnO₂.

  • Quantify the concentration of the peroxynitrite solution spectrophotometrically at 302 nm (ε = 1670 M⁻¹ cm⁻¹) using 0.1 M NaOH as a blank.[1]

  • Divide the solution into small aliquots and store at -80°C.[14]

Protocol 2: Measuring the Kinetics of Peroxynitrite Reactions using Stopped-Flow Spectrophotometry

This protocol outlines the use of stopped-flow spectrophotometry to study the kinetics of fast reactions involving peroxynitrite.[1]

Experimental Setup:

  • Stopped-flow spectrophotometer with a UV-Vis detector

  • Two drive syringes

  • Data acquisition system

Procedure:

  • Prepare a fresh solution of peroxynitrite of known concentration in a suitable alkaline buffer (e.g., 0.1 M NaOH).

  • Prepare a solution of the target molecule (e.g., protein, thiol) in the desired reaction buffer (at a specific pH).

  • Load the peroxynitrite solution into one syringe and the reactant solution into the other.

  • Initiate the stopped-flow experiment to rapidly mix the two solutions.

  • Monitor the decay of peroxynitrite absorbance at 302 nm over time.

  • Fit the absorbance decay curve to a single exponential function to obtain the pseudo-first-order rate constant (k_obs).

  • Repeat the experiment at various concentrations of the target molecule.

  • Plot k_obs versus the concentration of the target molecule. The slope of this plot will yield the second-order rate constant for the reaction.

Visualizing this compound Chemistry

Decomposition Pathways of this compound

Decomposition_Pathways cluster_isomerization Isomerization (Acidic pH) cluster_homolysis Homolytic Cleavage (Neutral pH) ONOOH This compound (ONOOH) NO3 Nitrate (NO₃⁻) ONOOH->NO3 k ≈ 1.2 s⁻¹ OH Hydroxyl Radical (•OH) ONOOH->OH Forms reactive radicals NO2 Nitrogen Dioxide (•NO₂) ONOOH->NO2 Forms reactive radicals

Caption: Major decomposition pathways of this compound.

Troubleshooting Workflow for Inconsistent Experimental Results

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Peroxynitrous Acid Stability at Physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of peroxynitrous acid (ONOOH) at physiological pH.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and what does it imply for its state at physiological pH?

A1: this compound is a weak acid with a pKa of approximately 6.8.[1][2] This means that at a physiological pH of 7.4, it exists in equilibrium with its conjugate base, the peroxynitrite anion (ONOO⁻).[3] Specifically, at pH 7.4, about 80% of the species will be in the anionic peroxynitrite form, while the remaining 20% will be the protonated this compound.[3]

Q2: How stable is this compound at physiological pH?

A2: this compound is highly unstable at physiological pH. Its half-life is on the order of milliseconds in biological media, largely due to the presence of carbon dioxide.[4] In the absence of CO₂, the half-life of this compound (ONOOH) is about 0.90 seconds, while its conjugate base peroxynitrite (ONOO⁻) is relatively stable in alkaline solutions.[4]

Q3: What are the main decomposition pathways of this compound at physiological pH?

A3: At physiological pH, this compound has two primary decomposition pathways:

  • Isomerization to Nitrate (B79036): The protonated form (ONOOH) can rearrange to form the stable nitrate anion (NO₃⁻).[1][5] This is considered a major detoxification pathway.[5]

  • Homolytic Cleavage: this compound can undergo homolysis of the O-O bond to form highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[1][6] This pathway is a significant source of oxidative and nitrosative stress.

Q4: How does carbon dioxide (CO₂) affect the stability of peroxynitrite?

A4: Carbon dioxide significantly accelerates the decomposition of peroxynitrite. The peroxynitrite anion (ONOO⁻) reacts rapidly with CO₂ to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻).[5][7] This adduct is unstable and quickly decomposes into nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals, which are potent oxidants.[6][8] This reaction is a dominant decomposition pathway in biological systems due to the high physiological concentrations of bicarbonate/CO₂.[5]

Q5: Can I store peroxynitrite solutions?

A5: Peroxynitrite is stable in alkaline solutions (pH > 12) and can be stored at -80°C.[4] It is crucial to protect it from exposure to acidic or neutral pH and carbon dioxide during storage to prevent decomposition.

Troubleshooting Guide

Issue: Inconsistent results in experiments involving peroxynitrite.

  • Possible Cause 1: Spontaneous Decomposition. Peroxynitrite is highly unstable at neutral or acidic pH. The stock solution may have decomposed if not handled properly.

    • Solution: Always prepare fresh dilutions of your peroxynitrite stock in an alkaline buffer (e.g., 0.1 M NaOH) immediately before use.[1] Keep all solutions on ice to minimize thermal decomposition.

  • Possible Cause 2: Reaction with Buffer Components. Buffers containing primary or secondary amines, or other nucleophilic species, can react with peroxynitrite. Phosphate (B84403) buffers are generally recommended.

    • Solution: Use a buffer system that is known to be non-reactive with peroxynitrite, such as a phosphate buffer.[1] Be aware that even phosphate can influence the pKa of this compound.[9]

  • Possible Cause 3: Contamination with Carbon Dioxide. Atmospheric CO₂ can dissolve in your reaction solutions, leading to rapid decomposition of peroxynitrite.

    • Solution: Degas your buffers and solutions before use. If possible, conduct experiments under an inert atmosphere (e.g., argon or nitrogen).

Issue: Lower than expected yield of nitrated products (e.g., nitrotyrosine).

  • Possible Cause 1: Competing Decomposition Pathways. The isomerization of this compound to nitrate is a competing reaction that does not lead to nitration.

    • Solution: Optimize reaction conditions to favor the desired nitration pathway. The presence of CO₂ can enhance the formation of nitrating species (•NO₂).[6]

  • Possible Cause 2: Scavenging of Reactive Intermediates. Other molecules in your reaction mixture may be scavenging the reactive radicals (•OH, •NO₂) responsible for nitration.

    • Solution: Simplify your reaction mixture as much as possible to identify and eliminate potential scavengers.

Quantitative Data Summary

ParameterValueConditionsReference(s)
pKa (this compound)~6.8[1][2]
Half-life (ONOOH)~0.90 sIn the absence of CO₂[4]
Half-life (Peroxynitrite)MillisecondsPhysiological media (pH 7.4, with CO₂)[4]
Isomerization Rate Constant (k)1.2 s⁻¹[2]
Molar Extinction Coefficient (ε)1670 M⁻¹ cm⁻¹at 302 nm in 0.1 M NaOH[1]

Experimental Protocols

Protocol 1: Synthesis of Peroxynitrite

This protocol describes a common method for synthesizing a peroxynitrite stock solution.

  • Materials:

    • Sodium nitrite (B80452) (NaNO₂)

    • Hydrogen peroxide (H₂O₂)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Manganese dioxide (MnO₂)

    • Ice bath

    • Stir plate and stir bar

  • Procedure:

    • Prepare a solution of 0.6 M NaNO₂ in deionized water.

    • Prepare a solution of 0.7 M HCl and 0.6 M H₂O₂.

    • Cool both solutions in an ice bath with constant stirring.

    • Slowly add the acidic H₂O₂ solution to the NaNO₂ solution while stirring vigorously.

    • Almost immediately, add a solution of 3 M NaOH to the mixture to quench the reaction and stabilize the peroxynitrite (a yellow solution will form).

    • To remove unreacted H₂O₂, add a small amount of MnO₂ (approximately 0.1 g/mL) and stir for about 15 minutes, or until gas evolution ceases.

    • Filter the solution under a vacuum to remove the MnO₂.

    • Divide the resulting peroxynitrite solution into small aliquots and store them at -80°C.[4]

Protocol 2: Quantification of Peroxynitrite Stock Solution

  • Procedure:

    • Dilute an aliquot of the peroxynitrite stock solution in 0.1 M NaOH.

    • Measure the absorbance of the solution at 302 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 1670 M⁻¹ cm⁻¹.[1]

Protocol 3: Kinetic Analysis using Stopped-Flow Spectrophotometry

This protocol is for studying the kinetics of fast reactions involving peroxynitrite.

  • Experimental Setup:

    • Stopped-flow spectrophotometer with a UV-Vis detector.

    • Two drive syringes.

    • Mixing chamber and observation cell.

    • Data acquisition system.

  • Procedure:

    • Prepare a fresh solution of peroxynitrite of known concentration in an alkaline buffer (e.g., 0.1 M NaOH).

    • Prepare a solution of the target molecule in the desired reaction buffer (e.g., phosphate buffer at a specific pH).

    • Load the peroxynitrite solution into one syringe and the reactant solution into the other.

    • Initiate the stopped-flow experiment to rapidly mix the two solutions.

    • Monitor the decay of the peroxynitrite absorbance at 302 nm over time.[1]

    • Fit the absorbance decay to a single exponential function to obtain the pseudo-first-order rate constant (k_obs).

    • Repeat the experiment at various concentrations of the target molecule.

    • Plot k_obs versus the concentration of the target molecule. The slope of this plot will yield the second-order rate constant for the reaction.

Visualizations

DecompositionPathways ONOO_H This compound (ONOOH) NO3_minus Nitrate (NO₃⁻) ONOO_H->NO3_minus Isomerization Radicals •OH + •NO₂ ONOO_H->Radicals Homolysis ONOO_minus Peroxynitrite (ONOO⁻) ONOO_minus->ONOO_H H⁺ (pKa ~6.8) CO2_adduct Nitrosoperoxycarbonate (ONOOCO₂⁻) ONOO_minus->CO2_adduct + CO₂ CO2_radicals •NO₂ + CO₃•⁻ CO2_adduct->CO2_radicals Homolysis

Caption: Decomposition pathways of this compound at physiological pH.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesize Peroxynitrite (Acidified H₂O₂ + NaNO₂) Quantification Quantify Stock Solution (Absorbance at 302 nm) Synthesis->Quantification StoppedFlow Rapid Mixing (Stopped-Flow) Quantification->StoppedFlow ReactantPrep Prepare Reactant Solution in Buffered Media ReactantPrep->StoppedFlow DataAcquisition Monitor Absorbance Decay at 302 nm StoppedFlow->DataAcquisition FitData Fit Decay Curve (Exponential Fit) DataAcquisition->FitData CalcRate Calculate Rate Constant (Plot k_obs vs. [Reactant]) FitData->CalcRate

Caption: Experimental workflow for kinetic analysis of peroxynitrite reactions.

References

Technical Support Center: Peroxynitrous Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peroxynitrous acid research. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help avoid common artifacts and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with peroxynitrite are inconsistent. What are the common causes?

A1: Inconsistent results often stem from the inherent instability of peroxynitrite (ONOO⁻), which has a very short half-life of less than a second at physiological pH (7.4).[1] This rapid decay makes its direct application challenging and highly sensitive to experimental conditions. Key factors influencing stability include pH, temperature, and the presence of carbon dioxide (CO₂) and other scavenging molecules.[1]

Q2: My peroxynitrite donor solution has turned yellow. What does this signify?

A2: A yellow color change often indicates the decomposition of the peroxynitrite donor or the formation of side products.[1] Authentic peroxynitrite solutions are yellow, and their decomposition can lead to the formation of nitrate (B79036) and other byproducts. It is crucial to prepare donor solutions fresh before each experiment to ensure potency and minimize the influence of degradation products.[1]

Q3: How can I be sure that the effects I'm observing are from peroxynitrite and not from contaminants in my preparation?

A3: This is a critical issue, as most synthesis methods yield peroxynitrite contaminated with reactants like hydrogen peroxide (H₂O₂), nitrite (B80452) (NO₂⁻), and its decay product, nitrate (NO₃⁻).[2][3][4] To differentiate the effects of peroxynitrite from its byproducts and contaminants, you should use a "decomposed" control.[1] This involves preparing a solution of the donor and allowing it to fully decompose before adding it to your experimental system. Additionally, using a peroxynitrite scavenger, such as uric acid, in control experiments can help confirm that the observed effects are specifically due to peroxynitrite.[1]

Q4: What are peroxynitrite donors, and how do they function?

A4: Peroxynitrite donors are chemical compounds that decompose under specific conditions (e.g., pH, temperature) to generate peroxynitrite in a controlled manner. This approach is often preferred as it avoids the need to handle highly unstable authentic peroxynitrite solutions. These donors typically work by co-generating nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), which then rapidly react to form peroxynitrite.[1]

Troubleshooting Guide

Issue 1: Low or No Detectable Peroxynitrite

  • Potential Cause: The peroxynitrite donor may have degraded, or the conditions for its decomposition are not optimal.

  • Troubleshooting Steps:

    • Verify Donor Viability: Prepare a fresh stock solution of the donor immediately before use.[1]

    • Check Buffer pH: Ensure the pH of your buffer is optimal for the chosen donor to facilitate decomposition and peroxynitrite formation.[1]

    • Confirm Generation: Use a reliable detection method, such as a fluorescent probe, to confirm that peroxynitrite is being generated in a simplified, cell-free system before proceeding with more complex biological experiments.[1]

Issue 2: High Background Signal or Off-Target Effects

  • Potential Cause: Byproducts from the donor's decomposition may be causing cellular effects independent of peroxynitrite.[1] Additionally, the detection probe you are using might be reacting with other reactive oxygen or nitrogen species (ROS/RNS).[1]

  • Troubleshooting Steps:

    • Use a "Decomposed" Control: As mentioned in the FAQs, prepare a solution of the donor and allow it to fully decompose before adding it to your experiment. This will help distinguish the effects of peroxynitrite from its stable byproducts.[1]

    • Employ Scavengers: In control experiments, use a peroxynitrite scavenger (e.g., uric acid) to verify that the observed effects are specifically due to peroxynitrite.[1]

    • Validate Your Probe: Ensure the fluorescent probe you are using is specific for peroxynitrite under your experimental conditions. Some probes can be oxidized by other reactive species.[1][5]

Data Presentation

Table 1: Comparative Summary of Peroxynitrite Synthesis Methods

MethodReactantsTypical Final ConcentrationKey AdvantagesPotential Contaminants
Acidified H₂O₂ and NitriteSodium Nitrite (NaNO₂), Hydrogen Peroxide (H₂O₂), Hydrochloric Acid (HCl), Sodium Hydroxide (B78521) (NaOH)~180 mM[6][7]Rapid, high yield, scalable.[6]Hydrogen peroxide, Nitrite, Sodium chloride.[6][7]
Ozonation of AzideSodium Azide (NaN₃), Ozone (O₃)Up to 80 mM[6]Yields H₂O₂-free solutions, low ionic strength.[3][6]Residual azide.[3][6]
Two-Phase SystemIsoamyl nitrite, Hydrogen Peroxide (H₂O₂)Up to 1 M[3]Relatively less nitrite contamination.[3]Hydrogen peroxide, Isoamyl alcohol.[3]

Table 2: Decay Rates of this compound (ONOOH)

ConditionHalf-life (t₁₂)Rate Constant (k)
pH 7.4, 37 °C< 1 s[1]1.2 s⁻¹[8]
25 °C-0.26 s⁻¹[9]

Table 3: Second-Order Rate Constants for Reactions with Biomolecules

ReactantRate Constant (M⁻¹ s⁻¹)Conditions
Nitric Oxide (•NO) + Superoxide (O₂•⁻)4 – 16 x 10⁹-
Glutathione (GSH)1.65 ± 0.01 x 10³pH 7.35, 37 °C
Human Serum Albumin (HSA)9.7 ± 1.1 x 10³pH 7.4, 37 °C
Ascorbic Acid (AH⁻)236 ± 14Reaction with ground-state ONOOH
Carbon Dioxide (CO₂) (ONOO⁻ reaction)4.6 x 10⁴[9][10]pH 7.4, 37°C[10]

Experimental Protocols

Protocol 1: Synthesis of Peroxynitrite via Acidified H₂O₂ and Nitrite

This protocol describes a common and rapid method for synthesizing a stock solution of peroxynitrite.[3][6][9]

Safety Precaution: Peroxynitrite is a strong oxidant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.[6]

  • Materials:

    • Sodium nitrite (NaNO₂)

    • Hydrogen peroxide (H₂O₂)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Manganese dioxide (MnO₂)

    • Ice bath

    • Syringe pump

    • Tubing connectors

  • Procedure:

    • Prepare the following solutions:

      • Solution A: 0.6 M NaNO₂ in deionized water.[6]

      • Solution B: A mixture of 0.7 M H₂O₂ and 0.6 M HCl.[6]

    • Cool both solutions in an ice bath.[6]

    • Using a syringe pump, rapidly mix equal volumes of Solution A and Solution B.[6]

    • Immediately quench the reaction by adding an equal volume of 1.5 M NaOH, also pre-cooled on ice. A characteristic yellow color indicates the formation of peroxynitrite.[6]

    • To remove unreacted hydrogen peroxide, add a small amount of MnO₂ (e.g., 0.1 g/mL) and stir the solution. The decomposition of H₂O₂ is indicated by the evolution of oxygen gas.[6][7][9]

    • Filter the solution under a vacuum to remove the MnO₂.[9]

    • Divide the resulting peroxynitrite solution into small aliquots and store them at -20°C.[9]

  • Quantification: The concentration of the peroxynitrite stock solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient of 1670 M⁻¹ cm⁻¹.[9]

Protocol 2: Stopped-Flow Kinetics Experiment

This protocol allows for the measurement of the reaction kinetics between peroxynitrite and a target molecule.

  • Materials:

    • Stopped-flow spectrophotometer

    • Freshly prepared peroxynitrite solution of known concentration

    • Target molecule solution in the desired reaction buffer

    • Syringes for the stopped-flow instrument

    • Data acquisition system

  • Procedure:

    • Prepare a fresh solution of peroxynitrite of known concentration in a suitable alkaline buffer (e.g., 0.1 M NaOH).[9]

    • Prepare a solution of the target molecule (e.g., an amino acid, thiol, or protein) in the desired reaction buffer (e.g., phosphate (B84403) buffer at a specific pH).[9]

    • Load the peroxynitrite solution into one syringe and the reactant solution into the other.[9]

    • Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes, initiating the reaction.[9]

    • Monitor the decay of the peroxynitrite absorbance at 302 nm over time.[9]

Visualizations

Peroxynitrite_Synthesis_Workflow reactant reactant process process product product quench quench purification purification NaNO2 0.6 M NaNO₂ Mix Rapid Mixing (Syringe Pump) NaNO2->Mix H2O2_HCl 0.7 M H₂O₂ 0.6 M HCl H2O2_HCl->Mix Quench Quench with 1.5 M NaOH Mix->Quench Immediate Peroxynitrite_crude Crude Peroxynitrite (Yellow Solution) Quench->Peroxynitrite_crude Add_MnO2 Add MnO₂ Peroxynitrite_crude->Add_MnO2 Stir Stir to Decompose excess H₂O₂ Add_MnO2->Stir Filter Filter Stir->Filter Peroxynitrite_pure Purified Peroxynitrite Stock Filter->Peroxynitrite_pure

Caption: Workflow for the synthesis of peroxynitrite.

Peroxynitrite_Reaction_Pathways reactant reactant intermediate intermediate product product radical radical NO Nitric Oxide (•NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite O2_minus Superoxide (O₂•⁻) O2_minus->Peroxynitrite Peroxynitrous_acid This compound (ONOOH) Peroxynitrite->Peroxynitrous_acid pKa ~6.8 ONOOCO2 ONOOCO₂⁻ Peroxynitrite->ONOOCO2 Nitrate Nitrate (NO₃⁻) Peroxynitrous_acid->Nitrate Isomerization OH_radical Hydroxyl Radical (•OH) Peroxynitrous_acid->OH_radical Homolytic Cleavage NO2_radical Nitrogen Dioxide (•NO₂) Peroxynitrous_acid->NO2_radical Homolytic Cleavage CO2 Carbon Dioxide (CO₂) CO2->ONOOCO2 ONOOCO2->NO2_radical CO3_radical Carbonate Radical (CO₃•⁻) ONOOCO2->CO3_radical

Caption: Key reaction pathways of peroxynitrite.

Troubleshooting_Logic issue issue cause cause solution solution start Inconsistent Results low_signal Low/No Signal start->low_signal high_background High Background/ Off-Target Effects start->high_background cause1 Potential Causes: - Donor degradation - Suboptimal pH low_signal->cause1 cause2 Potential Causes: - Byproduct interference - Non-specific probe high_background->cause2 solution1 Solutions: - Use fresh donor solution - Optimize buffer pH - Confirm generation in cell-free system cause1->solution1 solution2 Solutions: - Use 'decomposed' control - Employ scavengers - Validate probe specificity cause2->solution2

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Peroxynitrous Acid Scavenger Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peroxynitrous acid (ONOO⁻/ONOOH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the use of scavengers in peroxynitrite experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my known peroxynitrite scavenger showing low or no activity in my assay?

A1: Several factors can lead to the apparent lack of scavenger efficacy. These can be broadly categorized into issues with the peroxynitrite solution itself, the experimental conditions, or the scavenger's specific mechanism of action.

  • Peroxynitrite Instability: this compound has a very short half-life of less than a second at physiological pH (7.4), and its stability is highly dependent on pH, temperature, and the presence of CO₂.[1] Ensure your peroxynitrite stock solution is fresh and properly quantified before each experiment.

  • Incorrect Buffer Conditions: The pH of your reaction buffer is critical. While peroxynitrite is more stable at a high pH, the scavenging reaction may have an optimal pH range that is closer to neutral.[2] Additionally, the buffer composition itself can interfere. For instance, physiological concentrations of bicarbonate can significantly alter the reactivity of peroxynitrite and the efficacy of some scavengers.[3]

  • Probe Competition: If you are using a fluorescent or chemiluminescent probe to detect peroxynitrite, your scavenger might be in direct competition with the probe, leading to a reduced signal.[2] This is especially relevant in complex biological samples that may contain endogenous scavengers like glutathione (B108866) and uric acid.[2]

  • Indirect Scavenging Mechanisms: Not all scavengers react directly with peroxynitrite. Some, like ascorbate (B8700270) and urate, may act by scavenging the secondary reactive species produced from peroxynitrite decomposition, which might not be the primary endpoint in your assay.[4]

Q2: I'm observing high background signals or off-target effects in my control experiments. What could be the cause?

A2: High background or off-target effects can arise from the peroxynitrite donor or its byproducts, as well as from the detection probe itself.

  • Donor Byproducts: The decomposition of peroxynitrite donors can produce byproducts that may have biological effects independent of peroxynitrite itself.[1] To account for this, it is crucial to use a "decomposed" control, where the donor is allowed to fully break down before being added to the experimental system.[1]

  • Probe Reactivity: Your detection probe might be reacting with other reactive oxygen or nitrogen species (ROS/RNS) present in your system, leading to a false positive signal.[5] It is essential to test the specificity of your probe against other relevant ROS/RNS like hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•⁻), and nitric oxide (NO).[5]

  • Contaminants in Peroxynitrite Solution: Laboratory synthesis of peroxynitrite can result in contaminants such as hydrogen peroxide, nitrite (B80452), and sodium chloride, which could potentially interfere with your experiment.[6][7]

Q3: How do I select an appropriate scavenger for my experiment?

A3: The ideal peroxynitrite scavenger should possess several key characteristics:[4]

  • High Reactivity: It should react very rapidly with peroxynitrite and/or its reactive intermediates.[4]

  • Contained Reactive Intermediates: The scavenger itself should not produce toxic or interfering byproducts upon reacting with peroxynitrite.[4]

  • Stability and Bioavailability: For cellular studies, the scavenger must be stable under physiological conditions and able to cross cell membranes.[4]

  • Low Toxicity: The scavenger and its metabolic products should be non-toxic.[4]

It is also important to consider the distinction between direct-reacting and indirect-reacting scavengers. Direct scavengers, like thiols (e.g., glutathione), react directly with peroxynitrite, while indirect scavengers target the secondary radicals.[4]

Troubleshooting Guides

Issue 1: Inconsistent Results Between Experimental Repeats

  • Problem: You are observing significant variability in the measured effect of your scavenger across different experimental runs.

  • Troubleshooting Steps:

    • Verify Peroxynitrite Concentration: Always quantify the concentration of your peroxynitrite stock solution immediately before each experiment using UV-Vis spectrophotometry (absorbance at 302 nm in 0.1 M NaOH).[2]

    • Control for Temperature and pH: Peroxynitrite decay is highly sensitive to temperature and pH. Ensure that your buffers are properly prepared and that the temperature is consistent across all experiments.

    • Use Freshly Prepared Solutions: Prepare scavenger and probe solutions fresh for each experiment to avoid degradation.[2]

    • Run Appropriate Controls: Include a "decomposed" donor control to account for the effects of donor byproducts.[1]

Issue 2: My Scavenger Interferes with the Detection Method

  • Problem: The scavenger itself appears to be reacting with the detection probe or quenching its signal.

  • Troubleshooting Steps:

    • Perform a Scavenger-Probe Interaction Test: In a cell-free system, mix your scavenger with the detection probe in the absence of peroxynitrite to check for any direct interaction or signal quenching.

    • Consider an Alternative Assay: If interference is confirmed, you may need to switch to a different detection method. For example, instead of a fluorescent probe, you could measure a downstream marker of peroxynitrite-mediated damage, such as 3-nitrotyrosine (B3424624) formation.

    • Competition Kinetics: For some assays, it's possible to use competition kinetics to quantify the relative antioxidant activities of different compounds.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for common peroxynitrite scavengers to aid in experimental design and comparison.

Table 1: Reaction Rate Constants of Selected Scavengers with Peroxynitrite

ScavengerReaction Rate Constant (k, M⁻¹s⁻¹)Experimental ConditionsReference
Edaravone1.5 x 10⁴pH 7.4[9]
Uric Acid480pH 7.4[9]
Monohydroascorbate1.5 x 10⁶pH 5.8, 37°C[10]
Phenols (general range)0.11 - 1.9 x 10⁸ (with NO₂)Pulse Radiolysis[11]
Phenols (general range)1.9 - 3.4 x 10⁸ (with CO₃⁻)Pulse Radiolysis[11]

Note: The reactivity of phenols is shown with secondary radicals from peroxynitrite decomposition.

Table 2: IC₅₀ Values of Selected Natural Compounds for Peroxynitrite Scavenging

CompoundIC₅₀ (µg/mL)Assay MethodReference
2"-O-caffeoylrutin≤ 1.88Dihydrorhodamine 123[12][13]
Patuletin 3-O-glucoside≤ 1.88Dihydrorhodamine 123[12][13]
Scopolin≤ 1.88Dihydrorhodamine 123[12][13]
Scopoletin≤ 1.88Dihydrorhodamine 123[12][13]
Rutin≤ 1.88Dihydrorhodamine 123[12][13]
3,4-dicaffeoylquinic acid≤ 1.88Dihydrorhodamine 123[12][13]
Chlorogenic acid≤ 1.88Dihydrorhodamine 123[12][13]

Experimental Protocols

Protocol 1: Synthesis of Peroxynitrite via Acidified H₂O₂ and Nitrite

This method can generate high concentrations of peroxynitrite and is suitable for most biochemical laboratories.[7]

  • Materials:

    • Sodium Nitrite (NaNO₂)

    • Hydrogen Peroxide (H₂O₂)

    • Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH)

    • Manganese Dioxide (MnO₂)

    • Syringe pump

    • Ice bath

  • Procedure:

    • Prepare the following solutions and pre-cool them on ice:

      • Solution A: 0.6 M NaNO₂ and 0.6 M HCl

      • Solution B: 0.7 M H₂O₂

    • Using a syringe pump, rapidly mix equal volumes of Solution A and Solution B.

    • Immediately quench the reaction by adding an equal volume of 1.5 M NaOH, also pre-cooled on ice. A characteristic yellow color indicates the formation of peroxynitrite.[6]

    • To remove unreacted hydrogen peroxide, add a small amount of MnO₂ and stir the solution. The decomposition of H₂O₂ is indicated by the evolution of oxygen gas.[6]

    • Centrifuge the solution to remove the MnO₂.

    • Quantify the final concentration of peroxynitrite by measuring the absorbance at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).

    • Store aliquots at -80°C.

Protocol 2: Peroxynitrite Scavenging Assay using Dihydrorhodamine (DHR) 123

This protocol is based on the measurement of highly fluorescent rhodamine 123, which is formed from the oxidation of non-fluorescent DHR 123 by peroxynitrite.[13]

  • Materials:

    • Dihydrorhodamine (DHR) 123

    • Peroxynitrite stock solution

    • Test scavenger compounds

    • Rhodamine buffer (pH 7.4): 50 mM sodium phosphate (B84403) dibasic, 50 mM sodium phosphate monobasic, 90 mM sodium chloride, 5 mM potassium chloride, and 100 µM DTPA.[13]

    • Fluorescence plate reader or fluorometer

  • Procedure:

    • Prepare a working solution of DHR 123 at a final concentration of 5 µM in the rhodamine buffer.[13]

    • In a microplate, add the DHR 123 solution to each well.

    • Add your test scavenger compound at various concentrations to the respective wells. Include a control group with no scavenger.

    • Initiate the reaction by adding a known concentration of peroxynitrite to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for rhodamine 123.

    • Calculate the percentage of scavenging activity for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

G Peroxynitrite Formation and Scavenging Pathways NO Nitric Oxide (NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite O2_superoxide Superoxide (O2⁻) O2_superoxide->Peroxynitrite Direct_Scavengers Direct Scavengers (e.g., Thiols, GSH) Peroxynitrite->Direct_Scavengers Direct Reaction Decomposition_Products Decomposition (NO₂•, •OH, CO₃•⁻) Peroxynitrite->Decomposition_Products pH < 7.4, CO₂ Neutral_Products Neutral Products Direct_Scavengers->Neutral_Products Indirect_Scavengers Indirect Scavengers (e.g., Uric Acid, Ascorbate) Indirect_Scavengers->Neutral_Products Decomposition_Products->Indirect_Scavengers Radical Scavenging Cellular_Damage Cellular Damage (Lipid Peroxidation, Tyrosine Nitration) Decomposition_Products->Cellular_Damage

Caption: Peroxynitrite formation and its interaction with scavengers.

G Troubleshooting Workflow for Low Scavenger Activity Start Low Scavenger Activity Observed Check_ONOO Quantify Peroxynitrite Stock (Abs @ 302 nm) Start->Check_ONOO ONOO_OK Concentration OK? Check_ONOO->ONOO_OK Check_Buffer Verify Buffer pH and Composition (Consider Bicarbonate) Buffer_OK Conditions Optimal? Check_Buffer->Buffer_OK Check_Probe_Interaction Test for Scavenger-Probe Interference Interaction_Present Interference Found? Check_Probe_Interaction->Interaction_Present Run_Controls Include 'Decomposed' Donor Control Investigate_Mechanism Consider Indirect Scavenging Mechanism Run_Controls->Investigate_Mechanism ONOO_OK->Check_Buffer Yes Remake_ONOO Prepare Fresh Peroxynitrite ONOO_OK->Remake_ONOO No Buffer_OK->Check_Probe_Interaction Yes Adjust_Buffer Optimize Buffer Conditions Buffer_OK->Adjust_Buffer No Interaction_Present->Run_Controls No Change_Assay Use Alternative Detection Method Interaction_Present->Change_Assay Yes

Caption: A logical workflow for troubleshooting low scavenger activity.

References

controlling for byproducts of peroxynitrous acid decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling byproducts of peroxynitrous acid decomposition. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing the complexities of working with peroxynitrite and ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is peroxynitrite, and why is it so unstable in experimental settings?

Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the rapid reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). Its instability arises from its conjugate acid, this compound (ONOOH), which has a pKa of approximately 6.8.[1][2] At physiological pH (around 7.4), a significant portion of peroxynitrite is protonated to the highly unstable ONOOH form, which rapidly decomposes.[2] The half-life of peroxynitrite at pH 7.4 and 37°C is less than a second, making it highly susceptible to decomposition.[3][4]

Q2: What are the major byproducts of this compound decomposition that I should be aware of in my experiments?

The decomposition of this compound can proceed through several pathways, leading to a variety of byproducts that can interfere with your experiments. The primary decomposition products depend on factors like pH and the presence of other reactants, such as carbon dioxide.

  • Under acidic conditions (pH < 7): this compound primarily isomerizes to the relatively stable nitrate (B79036) (NO₃⁻) .[1]

  • At neutral to slightly basic pH: Decomposition can yield nitrite (NO₂⁻) and oxygen (O₂) .[5]

  • In the presence of carbon dioxide (CO₂): Peroxynitrite reacts with CO₂ to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which then decomposes into nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals .[1][6]

  • Homolytic Cleavage: this compound can undergo homolysis to form hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂) radicals .[6][7]

These reactive radical species are highly reactive and can lead to secondary reactions and off-target effects in your experimental system.

Q3: My experimental results are inconsistent. How can I confirm the concentration and purity of my peroxynitrite stock solution?

Inconsistent results often stem from the degradation of the peroxynitrite stock solution.[4] The concentration stated on a commercial vial may not be accurate at the time of use. It is crucial to determine the concentration of your stock solution immediately before each experiment.

Protocol for Determining Peroxynitrite Concentration

This protocol utilizes the Beer-Lambert law to determine the concentration of peroxynitrite in a basic solution, where it is most stable.

Materials:

  • Peroxynitrite stock solution

  • Ice-cold 0.3 M Sodium Hydroxide (NaOH)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a dilution of your peroxynitrite stock solution. A 40-fold dilution is common (e.g., add 25 µL of stock to 975 µL of cold 0.3 M NaOH).[2]

  • Mix the solution gently but thoroughly.

  • Immediately measure the absorbance of the diluted solution at 302 nm.

  • Calculate the concentration of the original stock solution using the Beer-Lambert law:

    Concentration (M) = (Absorbance at 302 nm × Dilution Factor) / 1670 M⁻¹cm⁻¹ [2]

    • Molar extinction coefficient (ε): 1670 M⁻¹cm⁻¹ at 302 nm in alkaline solution.[1][2]

    • Dilution Factor: The factor by which you diluted your stock solution (e.g., 40).

Q4: How can I control for the effects of decomposition byproducts in my experiments?

Controlling for the effects of byproducts is critical for attributing observed effects specifically to peroxynitrite. Here are some key strategies:

  • Use a "Decomposed" Control: Prepare a solution of peroxynitrite and allow it to fully decompose before adding it to your experimental system. This will help you differentiate the effects of peroxynitrite from the effects of its stable byproducts like nitrate and nitrite.[4]

  • Utilize Peroxynitrite Scavengers: In control experiments, the use of a peroxynitrite scavenger can help confirm that the observed effects are specifically due to peroxynitrite.[3][4] Common scavengers include:

    • Thiols: Glutathione (GSH) and other thiols can directly reduce peroxynitrite.[3]

    • Ascorbate (Vitamin C): Reacts rapidly with this compound.[8]

    • Uric Acid: Can inhibit tyrosine nitration by scavenging reactive radical intermediates.[3]

    • Metalloporphyrins (e.g., Fe(III)-porphyrins): Act as catalytic scavengers.[3]

  • Degas Buffers: Since carbon dioxide reacts rapidly with peroxynitrite, ensure your buffers are degassed if CO₂ interference is a concern.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High background signal or off-target effects Decomposition byproducts (e.g., radicals) are causing cellular effects independent of peroxynitrite. The detection probe may be reacting with other reactive oxygen or nitrogen species.1. Implement a "Decomposed" Control: Prepare a peroxynitrite solution and allow it to fully decompose before adding it to your experiment. This will reveal the effects of stable byproducts.[4]2. Use Peroxynitrite Scavengers: In parallel experiments, co-incubate with a scavenger like uric acid or a metalloporphyrin to confirm that the observed effects are peroxynitrite-specific.[4]3. Choose a More Specific Probe: If using a fluorescent probe, research its specificity and consider alternatives less prone to reacting with other reactive species.
Inconsistent or non-reproducible results The peroxynitrite stock solution has degraded, leading to inaccurate concentrations. The experimental conditions (pH, temperature) are not tightly controlled.1. Verify Peroxynitrite Concentration: Determine the concentration of your stock solution immediately before each experiment using the spectrophotometric method described in the FAQs.[2]2. Strict Temperature and pH Control: Ensure that all experiments are performed at a consistent and controlled temperature, as decomposition rates are highly temperature-dependent.[2] Maintain a stable pH, as small shifts can significantly alter the decomposition rate.[5]
Peroxynitrite donor solution changes color (e.g., turns yellow) This often indicates the decomposition of the donor or the formation of side products. Authentic peroxynitrite solutions are yellow.1. Prepare Fresh Solutions: Always prepare donor solutions fresh immediately before each experiment to ensure potency and minimize the influence of degradation products.[4]
Low or no detectable effect of peroxynitrite The peroxynitrite has decomposed before it can react with the target molecule. The buffer composition is accelerating decomposition.1. Optimize Delivery: Ensure rapid and efficient delivery of the peroxynitrite solution to the experimental system to minimize decomposition time.2. Buffer Selection: Amine-based buffers like Tris can accelerate decomposition. If possible, use a phosphate (B84403) buffer.[2]

Experimental Protocols

General Protocol for Stopped-Flow Kinetic Analysis of Peroxynitrite Decomposition

Stopped-flow spectrophotometry is a key technique for studying the rapid kinetics of peroxynitrite reactions.[1]

1. Peroxynitrite Synthesis:

  • Peroxynitrite is typically synthesized by the reaction of acidified hydrogen peroxide with sodium nitrite, followed by quenching with a strong base (e.g., NaOH).[1]

  • The concentration is determined spectrophotometrically at 302 nm in a basic solution (ε₃₀₂ = 1670 M⁻¹cm⁻¹).[1]

2. Reactant Preparation:

  • Prepare solutions of the target molecule (e.g., glutathione, ascorbate) in a suitable buffer (e.g., phosphate buffer) at the desired pH and temperature.

  • The buffer should be free of metal contaminants; consider including a chelator like DTPA.[1]

3. Stopped-Flow Measurement:

  • The peroxynitrite solution is rapidly mixed with the reactant solution in the stopped-flow instrument.

  • The decay of peroxynitrite is monitored by the decrease in absorbance at 302 nm.[1]

4. Detection of Decomposition Products:

  • Nitrate and Nitrite: Quantify using the Griess reagent or ion chromatography.[7]

  • Tyrosine Nitration: Detect and quantify 3-nitrotyrosine (B3424624) formation using HPLC, mass spectrometry, or immunochemical methods (e.g., ELISA, Western blotting).[1]

  • Radical Species: Use electron paramagnetic resonance (EPR) spectroscopy with spin trapping to detect transient radical species.[1]

Visualizations

Decomposition Pathways of this compound

Peroxynitrite_Decomposition ONOO Peroxynitrite (ONOO⁻) ONOOH This compound (ONOOH) ONOO->ONOOH pKa ~6.8 CO2_adduct Nitrosoperoxycarbonate (ONOOCO₂⁻) ONOO->CO2_adduct Reaction with CO₂ H_ion + H⁺ NO3 Nitrate (NO₃⁻) ONOOH->NO3 Isomerization (Acidic pH) NO2_O2 Nitrite (NO₂⁻) + O₂ ONOOH->NO2_O2 Decomposition (Neutral pH) radicals_homolysis •OH + •NO₂ ONOOH->radicals_homolysis Homolytic Cleavage radicals_CO2 •NO₂ + CO₃•⁻ CO2_adduct->radicals_CO2 Decomposition CO2 + CO₂

Caption: Major decomposition pathways of peroxynitrite.

Troubleshooting Workflow for Inconsistent Experimental Results

Troubleshooting_Workflow start Inconsistent Results Observed check_conc Verify Peroxynitrite Stock Concentration Before Use start->check_conc is_conc_ok Concentration Accurate? check_conc->is_conc_ok prepare_fresh Prepare Fresh Stock Solution is_conc_ok->prepare_fresh No control_conditions Ensure Strict pH and Temperature Control is_conc_ok->control_conditions Yes prepare_fresh->check_conc use_controls Incorporate 'Decomposed' and Scavenger Controls control_conditions->use_controls analyze_data Re-analyze Data with Appropriate Controls use_controls->analyze_data end Consistent Results analyze_data->end

Caption: A troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Improving the Selectivity of Fluorescent Probes for Peroxynitrous Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peroxynitrous acid (ONOO⁻) fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer answers to frequently asked questions, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind most fluorescent probes selective for this compound?

A1: The majority of ONOO⁻ probes are "turn-on" fluorescent sensors.[1] These probes are engineered with a fluorescence-quenching component that is selectively removed by peroxynitrite.[1] A prevalent recognition motif is the boronate ester, which is oxidized by ONOO⁻ to yield a corresponding phenol (B47542), thereby restoring the fluorescence of the fluorophore.[1][2] Other mechanisms include the ONOO⁻-mediated oxidation of specific chemical bonds or the opening of a non-fluorescent spirocyclic structure to a highly fluorescent one.[1][2]

Q2: What distinguishes a "turn-on" from a "ratiometric" fluorescent probe?

A2: A "turn-on" probe shows a marked increase in fluorescence intensity at a single wavelength upon reacting with ONOO⁻.[2] In contrast, a "ratiometric" probe exhibits a shift in its fluorescence emission or excitation spectrum, leading to a change in the ratio of fluorescence intensities at two different wavelengths.[2][3] This ratiometric approach can offer more precise measurements as it can correct for variations in probe concentration, excitation intensity, and other experimental variables.

Q3: How can I be certain that the fluorescence signal is specific to this compound and not other reactive species?

A3: Ensuring probe specificity is a critical aspect of your research. While many probes are designed for high selectivity, it is essential to conduct validation experiments.[4] You should assess the probe's response to other common reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•⁻), and nitric oxide (NO).[1] A highly selective probe will demonstrate a significant fluorescence increase exclusively in the presence of ONOO⁻.[2]

Q4: Are there fluorescent probes available that can target specific cellular organelles?

A4: Yes, probes have been developed to accumulate in specific subcellular locations.[1] This is typically achieved by attaching the probe to a targeting moiety. For instance, a triphenylphosphonium (TPP) group can direct a probe to the mitochondria, while a morpholine (B109124) group can facilitate lysosomal targeting.[1][5]

Q5: What are the advantages of using near-infrared (NIR) fluorescent probes?

A5: Near-infrared (NIR) fluorescent probes, which excite and emit at wavelengths greater than 650 nm, offer several benefits for biological imaging.[1] These advantages include deeper tissue penetration, reduced photodamage to biological samples, and minimized background autofluorescence from cellular components, which enhances the signal-to-noise ratio.[1][2][3]

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound fluorescent probes.

Problem Potential Causes Solutions & Optimization Strategies
Weak Fluorescence Signal 1. Low Peroxynitrite Concentration: Biological levels of ONOO⁻ may be below the probe's detection limit.[1] 2. Probe Instability: The probe may have degraded over time or due to experimental conditions.[1] 3. Insufficient Probe Loading: The intracellular concentration of the probe may be too low.[1] 4. Incorrect Wavelengths: The microscope's filter sets may not match the probe's excitation/emission spectra.[1] 5. High Scavenger Concentration: Endogenous antioxidants like glutathione (B108866) (GSH) can neutralize ONOO⁻.[1]1. Use a positive control (e.g., a known ONOO⁻ donor like SIN-1) to confirm the probe is responsive.[1] 2. Prepare fresh probe solutions for each experiment. 3. Optimize probe loading concentration and incubation time.[1] 4. Verify that the excitation and emission filters are appropriate for your specific probe. 5. Consider the cellular antioxidant capacity in your experimental design.
High Background Fluorescence 1. Probe Autofluorescence: The probe itself may have some intrinsic fluorescence. 2. Cellular Autofluorescence: Components like NADH and flavins can fluoresce naturally.[1] 3. Incomplete Probe Washout: Excess extracellular probe may remain after loading.[1]1. Select a probe with a high "on/off" or signal-to-noise ratio.[1] 2. Use a probe that excites and emits in the near-infrared (NIR) range (>650 nm) to minimize cellular autofluorescence.[1] 3. Optimize the washing steps after probe incubation. 4. Use a phenol red-free medium for imaging.[1] 5. Acquire a background image of unstained cells and subtract it from your experimental images.[1]
Photobleaching / Rapid Signal Fading 1. High Excitation Light Intensity: Intense or prolonged exposure to excitation light can destroy the fluorophore.[1] 2. Low Probe Photostability: The probe may be inherently sensitive to light.1. Reduce the laser power or exposure time to the minimum required for a good signal-to-noise ratio.[1] 2. Use a photostabilizing buffer or an "antifade" reagent compatible with live-cell imaging.[1] 3. Acquire images at longer intervals for time-lapse experiments.[1] 4. Choose a probe known for high photostability.
Inconsistent Results / Poor Reproducibility 1. Variable Probe Loading: Inconsistent incubation times or concentrations. 2. Cell Health: Stressed or dying cells can have altered ROS/RNS production. 3. Peroxynitrite Inducer Variability: Inconsistent concentration or activity of the agent used to stimulate ONOO⁻ production.1. Strictly adhere to a standardized protocol for probe loading and washing.[1] 2. Ensure cells are healthy and in the logarithmic growth phase; perform a cell viability assay.[1] 3. Prepare fresh solutions of inducers for each experiment and validate their activity.[1]
No Response to Peroxynitrite Inducer 1. Ineffective Inducer: The chemical used to stimulate ONOO⁻ production may not be effective on your cell type or may have degraded.[1] 2. Probe Not Cell-Permeable: The probe may not be able to enter the cells efficiently.[1] 3. Rapid ONOO⁻ Scavenging: The cell's antioxidant systems may be neutralizing the ONOO⁻ before it can react with the probe.[1]1. Test a different inducer or increase its concentration; confirm with a positive control.[1] 2. Verify the cell permeability of the probe. 3. Use a positive control by adding an exogenous ONOO⁻ donor (e.g., SIN-1) to confirm the probe is responsive.[1]
Performance of Selected Peroxynitrite Fluorescent Probes

The table below summarizes key performance metrics for a selection of peroxynitrite fluorescent probes found in the literature.

ProbeExcitation (λex, nm)Emission (λem, nm)Limit of Detection (LOD)Response TimeKey Features
Red-PN Not specifiedNot specified4.3 nM< 5 sRed-emitting, spirocyclic ring-opening mechanism.[2]
TL Not specified667Not specifiedNot specifiedLong-wavelength, mitochondria-targeting.[2]
4-MB Not specified385 to 450Not specifiedNot specifiedRatiometric, based on oxidation of aryl boronate.[2]
Probe 1 60063845 nMNot specifiedFar-infrared emitting.[2]
BDP-NGM 502512Not specifiedNot specifiedDithiomaleimide moiety oxidation, large quantum yield increase.[2]
Probe 10 Not specified560 to 6300.9 nM< 5 sRatiometric, based on ICT mechanism.[5][6]
HKGreen-1 Not specifiedNot specifiedNot specifiedNot specifiedSelective for peroxynitrite over other ROS/RNS.[4]
RBPH Not specifiedNot specified1.4 nMNot specifiedBased on oxidation and cleavage of a spiro xanthene derivative.[7]

Experimental Protocols

General Protocol for Live-Cell Imaging of Peroxynitrite

This protocol provides a general framework for using fluorescent probes to detect ONOO⁻ in living cells.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture them under standard conditions until they reach the desired confluency.

  • Probe Loading:

    • Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS, pH 7.4).

    • Prepare a working solution of the fluorescent probe in the buffer at the desired concentration.

    • Incubate the cells with the probe solution for the optimized time and temperature, protected from light.

  • Washing:

    • Remove the probe solution and wash the cells multiple times with the warm buffer to remove any excess extracellular probe.

  • Induction of Peroxynitrite (Optional):

    • If studying endogenous ONOO⁻, you may need to stimulate the cells. Replace the wash buffer with a medium containing an inducing agent (e.g., lipopolysaccharide (LPS), phorbol (B1677699) 12-myristate 13-acetate (PMA), or an ONOO⁻ donor like SIN-1).[1]

    • Incubate for the appropriate time to allow for ONOO⁻ production.

  • Imaging:

    • Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).[1]

    • Locate the cells and set the appropriate excitation and emission filters for your probe.

    • Acquire images using the lowest possible excitation intensity and the shortest exposure time that provides a clear signal to minimize phototoxicity and photobleaching.[1]

Protocol for Validating Probe Specificity

This protocol describes how to validate that your probe's fluorescence response is specific to peroxynitrite.

  • Probe Preparation: In a microplate or cuvette, prepare multiple aliquots of your probe at its working concentration in a suitable buffer (e.g., PBS, pH 7.4).[1]

  • Preparation of Reactive Species: Prepare solutions of peroxynitrite and other potentially interfering ROS/RNS (e.g., H₂O₂, O₂•⁻, NO, •OH, OCl⁻) at appropriate concentrations.

  • Reaction: Add each reactive species to a separate aliquot of the probe solution.[1] Include a control sample with only the buffer.

  • Incubation: Allow the reactions to proceed for a set period (e.g., 30 minutes) at room temperature, protected from light.[1]

  • Measurement: Measure the fluorescence intensity of each sample using a fluorometer or plate reader with the appropriate excitation and emission wavelengths.[1]

  • Analysis: Compare the fluorescence intensity of the samples containing different ROS/RNS to the intensity of the sample containing peroxynitrite. A highly selective probe will show a large fluorescence increase only in the presence of ONOO⁻.[1]

Visualizations

Signaling Pathway: Peroxynitrite Formation and Cellular Effects

G NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO Reaction O2_superoxide Superoxide (O2•⁻) O2_superoxide->ONOO Reaction ONOOH This compound (ONOOH) ONOO->ONOOH Protonation CellularDamage Cellular Damage (DNA, Proteins, Lipids) ONOO->CellularDamage Direct Oxidation ONOOH->CellularDamage Decomposition to reactive radicals Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: Formation of peroxynitrite from NO and O₂•⁻ and its subsequent cellular effects.

Experimental Workflow: Live-Cell Imaging

G Start Start CellCulture Cell Culture Start->CellCulture ProbeLoading Probe Loading CellCulture->ProbeLoading Washing Washing ProbeLoading->Washing Induction Induce ONOO⁻ (Optional) Washing->Induction Imaging Fluorescence Imaging Washing->Imaging No Induction->Imaging Yes Analysis Data Analysis Imaging->Analysis End End Analysis->End

Caption: A typical experimental workflow for live-cell imaging of peroxynitrite.

Logical Relationship: Troubleshooting Weak Signal

G WeakSignal Weak Signal LowONOO Low [ONOO⁻] WeakSignal->LowONOO ProbeIssue Probe Issue WeakSignal->ProbeIssue InstrumentIssue Instrument Issue WeakSignal->InstrumentIssue PositiveControl Use Positive Control (e.g., SIN-1) LowONOO->PositiveControl OptimizeLoading Optimize Probe Loading ProbeIssue->OptimizeLoading FreshProbe Use Fresh Probe ProbeIssue->FreshProbe CheckFilters Check Filters InstrumentIssue->CheckFilters

Caption: Troubleshooting logic for addressing a weak fluorescence signal.

References

Technical Support Center: Peroxynitrous Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxynitrous acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing this compound?

A1: The most widely used laboratory method involves the reaction of an acidified solution of hydrogen peroxide (H₂O₂) with a solution of sodium nitrite (B80452) (NaNO₂). This is followed by a rapid quenching with a strong base, like sodium hydroxide (B78521) (NaOH), to stabilize the resulting peroxynitrite anion (ONOO⁻).

Q2: Why is my peroxynitrite solution yellow, and what does the intensity of the color indicate?

A2: The yellow color is characteristic of the peroxynitrite anion (ONOO⁻) in an alkaline solution. The intensity of the color is proportional to the concentration of peroxynitrite. The absorbance of the solution can be measured spectrophotometrically at 302 nm in a 0.1 M NaOH solution to determine the concentration.[1]

Q3: What are the main challenges in synthesizing and purifying this compound?

A3: The primary challenges include the inherent instability of this compound, which decomposes rapidly, especially at neutral or acidic pH.[2][3] Achieving a high yield can be difficult, and the final product is often contaminated with unreacted starting materials (H₂O₂ and nitrite) and decomposition products (nitrate).[4]

Q4: How stable is this compound, and what factors influence its decomposition?

A4: this compound (ONOOH) is a short-lived species with a pKa of approximately 6.8.[1][5] At physiological pH (around 7.4), it exists in equilibrium with its more stable conjugate base, peroxynitrite (ONOO⁻). However, the protonated form, this compound, rapidly decomposes. The rate of decomposition is significantly influenced by pH, temperature, and the concentration of peroxynitrite itself.[6][7] Decomposition is faster at lower pH and higher temperatures.

Q5: What are the primary decomposition pathways of this compound?

A5: this compound has two main decomposition pathways:

  • Isomerization: It can rearrange to form the much more stable nitrate (B79036) (NO₃⁻).

  • Homolytic Cleavage: The O-O bond can break to form highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.

Troubleshooting Guides

Issue 1: Low Yield of Peroxynitrite

Q: I am consistently obtaining a low yield of peroxynitrite. What are the potential causes and how can I improve it?

A: Low yields are a common issue and can often be attributed to the rapid decomposition of this compound before it can be stabilized as peroxynitrite.

Potential Causes and Solutions:

Potential CauseTroubleshooting Suggestion
Inefficient Mixing: The reaction between acidified H₂O₂ and nitrite is very fast. If mixing is not rapid and efficient, the newly formed this compound will decompose before it can be quenched with a strong base. Use a quenched-flow or stopped-flow apparatus for optimal mixing.
Incorrect Quenching Time: The timing of the addition of the strong base is critical. If added too early, the reaction may not have proceeded to completion. If added too late, a significant portion of the this compound will have decomposed. Optimize the quenching time for your specific setup.
Suboptimal Temperature: While traditionally performed on ice, studies have shown that high yields can be obtained at room temperature with an efficient mixing system.[8] However, if your mixing is not optimal, lower temperatures can help to slow the decomposition rate.
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of either H₂O₂ or nitrite can be used to drive the reaction.
Issue 2: Presence of Contaminants in the Final Product

Q: My purified peroxynitrite solution still contains significant amounts of hydrogen peroxide and/or nitrite. How can I remove these contaminants?

A: The presence of unreacted starting materials is a frequent problem.

Purification Strategies:

ContaminantPurification Method
Hydrogen Peroxide (H₂O₂): Excess H₂O₂ can be removed by treating the alkaline peroxynitrite solution with manganese dioxide (MnO₂). The MnO₂ catalyzes the decomposition of H₂O₂ into water and oxygen. The MnO₂ can then be removed by centrifugation or filtration. It is recommended to use a high-purity, prepared MnO₂ as commercial preparations can introduce other contaminants.[8][9]
Nitrite (NO₂⁻): Minimizing nitrite contamination is best achieved by optimizing the synthesis conditions to ensure complete reaction. If residual nitrite is a concern, purification by methods such as flash chromatography on a silica (B1680970) gel column has been reported, although this can be challenging due to the instability of peroxynitrite.
Issue 3: Inaccurate Quantification of Peroxynitrite Concentration

Q: I am having trouble getting consistent and accurate measurements of my peroxynitrite concentration. What could be going wrong?

A: Accurate quantification is essential for reproducible experiments.

Troubleshooting Quantification:

Potential IssueRecommendation
Decomposition During Measurement: Peroxynitrite is unstable, and its concentration can decrease during the time it takes to prepare and measure the sample. Perform spectrophotometric measurements immediately after preparation or purification.
Incorrect Molar Extinction Coefficient: The widely accepted molar extinction coefficient for peroxynitrite at 302 nm in 0.1 M NaOH is 1670 M⁻¹cm⁻¹.[1] Ensure you are using the correct value in your calculations.
Interference from Other Species: If your solution contains other compounds that absorb at 302 nm, your measurement will be inaccurate. Ensure your baseline measurement with the buffer is accurate.
Pathlength of Cuvette: Ensure you are using the correct pathlength of your cuvette in the Beer-Lambert law calculation.

Quantitative Data Summary

ParameterValueConditions
Molar Extinction Coefficient (ε) 1670 M⁻¹cm⁻¹at 302 nm in 0.1 M NaOH[1]
pKa ~6.8[1][5]
Decomposition Rate Varies significantlyDependent on pH, temperature, and concentration[6][7]

Experimental Protocols

Protocol 1: Synthesis of Peroxynitrite via Acidified Nitrite and Hydrogen Peroxide

This protocol describes a common method for synthesizing a stock solution of peroxynitrite.

Materials:

  • Sodium nitrite (NaNO₂)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Manganese dioxide (MnO₂, high purity)

  • Stopped-flow or quenched-flow apparatus

  • Ice bath

Procedure:

  • Prepare Solutions:

    • Solution A: 0.6 M NaNO₂ in deionized water.

    • Solution B: 0.6 M H₂O₂ and 0.7 M HCl in deionized water.

    • Solution C: 1.5 M NaOH in deionized water.

  • Reaction:

    • Cool all solutions in an ice bath.

    • Using a stopped-flow or quenched-flow apparatus, rapidly mix equal volumes of Solution A and Solution B.

    • Allow the reaction to proceed for a very short, optimized time (typically less than 1 second).

  • Quenching:

    • Immediately quench the reaction mixture with an equal volume of ice-cold Solution C. The solution should turn a distinct yellow color.

  • Purification:

    • To remove unreacted H₂O₂, add a small amount of high-purity MnO₂ to the yellow peroxynitrite solution.

    • Stir the mixture on ice for 20-30 minutes.

    • Centrifuge the solution at a low speed to pellet the MnO₂.

    • Carefully collect the supernatant containing the purified peroxynitrite.

  • Quantification:

    • Immediately determine the concentration of the peroxynitrite stock solution spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient of 1670 M⁻¹cm⁻¹.

  • Storage:

    • Aliquot the purified peroxynitrite solution into cryovials and store at -80°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis & Storage solA 0.6M NaNO₂ mixing Rapid Mixing (Stopped-Flow) solA->mixing solB 0.6M H₂O₂ + 0.7M HCl solB->mixing solC 1.5M NaOH quench Quenching solC->quench mixing->quench add_mno2 Add MnO₂ quench->add_mno2 centrifuge Centrifugation add_mno2->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantification (302nm) supernatant->quantify store Store at -80°C quantify->store

Caption: Workflow for the synthesis and purification of peroxynitrite.

troubleshooting_low_yield cluster_mixing Mixing Issues cluster_timing Timing Issues cluster_temp Temperature Issues cluster_reagents Reagent Issues start Low Peroxynitrite Yield inefficient_mixing Inefficient Mixing? start->inefficient_mixing incorrect_quench Incorrect Quench Time? start->incorrect_quench high_temp Temperature Too High? start->high_temp wrong_stoich Incorrect Stoichiometry? start->wrong_stoich use_stopped_flow Use Stopped-Flow Apparatus inefficient_mixing->use_stopped_flow Yes optimize_time Optimize Quench Time incorrect_quench->optimize_time Yes use_ice_bath Use Ice Bath high_temp->use_ice_bath Yes check_ratios Verify Molar Ratios wrong_stoich->check_ratios Yes

Caption: Troubleshooting logic for low peroxynitrite yield.

References

Technical Support Center: Minimizing Variability in Peroxynitrous Acid-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you minimize variability and troubleshoot common issues encountered in experiments involving peroxynitrous acid (peroxynitrite).

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are highly variable. What are the common causes?

High variability in this compound experiments often stems from its inherent instability, especially at physiological pH.[1] Key factors to consider are:

  • pH of the final solution: this compound's stability is highly pH-dependent. It is relatively stable in alkaline solutions but decomposes rapidly at neutral or acidic pH.[1] Ensure the final pH of your reaction buffer is accurately controlled after the addition of the alkaline peroxynitrite stock solution.

  • Decomposition during handling: Always keep peroxynitrite solutions on ice and prepare dilutions immediately before use in a cold, alkaline solution (e.g., 0.3 M NaOH).[1]

  • Reaction with buffers: Certain buffers, like Tris, can accelerate the decomposition of peroxynitrite.[1] Phosphate buffers are generally a safer choice.[1]

  • Inconsistent peroxynitrite concentration: The concentration of your stock solution can decrease over time. It is crucial to determine the exact concentration spectrophotometrically before each experiment.[1]

Q2: The peroxynitrite solution I purchased has a faint yellow color. Is it still usable?

A faint yellow color is characteristic of peroxynitrite. However, a change in the intensity of this color may indicate decomposition. It is highly recommended to verify the concentration of your stock solution spectrophotometrically before every experiment.[1]

Q3: I am not observing the expected cellular response after treating my cells with a peroxynitrite donor. What could be the problem?

Several factors could lead to a lack of cellular response:

  • Ineffective Donor: The peroxynitrite donor may not be releasing peroxynitrite efficiently due to improper storage, expiration, or suboptimal buffer conditions (e.g., pH).[2] Always prepare fresh donor solutions and validate the buffer pH.[2]

  • Probe Issues (for detection assays): If you are using a fluorescent probe to measure peroxynitrite, the probe itself might be the issue. Ensure it is not degraded, used at an optimal concentration, and that your imaging equipment is set to the correct excitation/emission wavelengths.[3]

  • Cell Health: The health and confluency of your cells can significantly impact their response. Ensure cells are healthy and in the logarithmic growth phase.[3]

Q4: I am observing high background fluorescence in my imaging experiments with peroxynitrite probes. How can I reduce it?

High background fluorescence can be caused by:

  • Probe Autofluorescence: The probe itself may have some intrinsic fluorescence.

  • Cellular Autofluorescence: Cells naturally fluoresce, which can interfere with the signal from your probe.

  • Incomplete Probe Washing: Residual extracellular probe can contribute to background noise.

To mitigate these issues, consider the following:

  • Select a probe with a high signal-to-noise ratio.[3]

  • Use a probe that excites and emits in the near-infrared (NIR) range to minimize cellular autofluorescence.[3]

  • Optimize washing steps after probe incubation.[3]

  • Use a phenol (B47542) red-free medium for imaging.[3]

  • Acquire a background image of unstained cells and subtract it from your experimental images.[3]

Troubleshooting Guides

Issue 1: Low or No Signal in Peroxynitrite Detection Assays

This is a common issue, often related to the rapid degradation of peroxynitrite.

Potential Cause Recommended Solution
Peroxynitrite Degradation Prepare fresh dilutions of peroxynitrite in cold alkaline solution immediately before use. Ensure the final pH of the assay buffer is appropriate. Minimize the time between adding peroxynitrite and measurement.
Inaccurate Stock Concentration Verify the concentration of your peroxynitrite stock solution spectrophotometrically before each experiment (see Protocol 1).
Suboptimal Probe Concentration Titrate the fluorescent or chemiluminescent probe to determine the optimal concentration for your assay.
Probe Degradation Store probes as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Incorrect Instrument Settings Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific probe.
Issue 2: Inconsistent Cellular Responses (e.g., Apoptosis vs. Necrosis)

The type of cell death induced by peroxynitrite can be dose- and time-dependent.[1]

Potential Cause Recommended Solution
High Peroxynitrite Concentration High concentrations tend to induce necrosis. Perform a dose-response curve to identify the optimal concentration for inducing apoptosis.
Prolonged Exposure Time Shorter exposure times are more likely to trigger apoptotic pathways. Optimize the incubation time for your cell type and experimental goals.
Cellular ATP Levels Necrosis can be triggered by ATP depletion.[3] Consider the metabolic state of your cells.
Cell Type Differences Different cell lines will have varying sensitivities to peroxynitrite. It is essential to optimize conditions for each cell type.

Data Presentation

Table 1: Physicochemical Properties and Reaction Rates of Peroxynitrite

ParameterValueReference(s)
pKa (ONOOH/ONOO⁻) ~6.8[4]
Molar Extinction Coefficient (at 302 nm in 0.1 M NaOH) 1670 M⁻¹cm⁻¹[1]
Half-life (at pH 7.4, 37°C) < 1 second[5]
Reaction with Superoxide (O₂⁻) Diffusion-controlled[6]
Reaction with CO₂ (k, M⁻¹s⁻¹ at pH 7.4, 37°C) 5.8 x 10⁴[7]
Reaction with Cysteine (k, M⁻¹s⁻¹ at pH 7.4, 37°C) >10³[4]
Reaction with Glutathione (k, M⁻¹s⁻¹ at pH 7.4, 37°C) ~10³[5]

Table 2: Characteristics of Selected Fluorescent Probes for Peroxynitrite Detection

ProbeExcitation (nm)Emission (nm)Detection LimitCellular LocalizationReference(s)
HKGreen-4 488500-550Not SpecifiedCytosol[3]
Red-PN Not SpecifiedNot Specified4.3 nMCytosol[8]
4-MB (Ratiometric) ~385 (unbound)~450 (bound)Not SpecifiedCytosol[8]
Cy-OH-PN Not Specified705Not SpecifiedCytosol[3]
Probe for Mitochondria Not Specified6300.9 nMMitochondria[3]

Experimental Protocols

Protocol 1: Verification of Peroxynitrite Stock Solution Concentration

Objective: To accurately determine the concentration of a peroxynitrite stock solution using UV-Vis spectrophotometry.

Materials:

  • Peroxynitrite stock solution

  • 0.1 M Sodium Hydroxide (NaOH)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a fresh solution of 0.1 M NaOH.

  • Dilute a small aliquot of your peroxynitrite stock solution in the 0.1 M NaOH. A dilution factor of 1:100 to 1:200 is typically appropriate.

  • Immediately measure the absorbance of the diluted solution at 302 nm using a UV-Vis spectrophotometer.

  • Use 0.1 M NaOH as the blank.

  • Calculate the concentration of the stock solution using the Beer-Lambert law (A = εcl), where:

    • A is the measured absorbance at 302 nm.

    • ε (epsilon) is the molar extinction coefficient of peroxynitrite at 302 nm in 0.1 M NaOH, which is 1670 M⁻¹cm⁻¹.[1]

    • c is the concentration in M.

    • l is the path length of the cuvette in cm (usually 1 cm).

Protocol 2: General Procedure for Cellular Imaging of Peroxynitrite Using a Fluorescent Probe

Objective: To visualize intracellular peroxynitrite production in cultured cells using a fluorescent probe.

Materials:

  • Peroxynitrite-sensitive fluorescent probe (e.g., HKGreen-4)

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM), with and without serum and phenol red

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Peroxynitrite inducer (optional, e.g., SIN-1 or LPS/PMA)

  • Confocal microscope with appropriate filter sets

  • Glass-bottom dishes or coverslips

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in anhydrous DMSO. The final working concentration will depend on the specific probe and should be optimized (typically in the range of 1-10 µM).

  • Cell Staining:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add fresh, serum-free medium containing the fluorescent probe at the desired final concentration.

    • Incubate the cells for the recommended time (e.g., 30 minutes) at 37°C in a CO₂ incubator.

  • Induction of Peroxynitrite Production (Optional):

    • To validate the probe's response, cells can be stimulated to produce peroxynitrite. For example, treat RAW 264.7 macrophages with LPS (1 µg/mL) and PMA (1 µg/mL) for a specified period before or during probe incubation.[3]

  • Imaging:

    • After incubation, wash the cells twice with warm PBS to remove excess probe.

    • Add fresh imaging medium (e.g., PBS or phenol red-free medium) to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: Quantify the fluorescence intensity in regions of interest (e.g., individual cells) using image analysis software.

Signaling Pathways and Experimental Workflows

Peroxynitrite-Induced MAPK Signaling

Peroxynitrite can activate multiple arms of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to diverse cellular outcomes, including apoptosis.

Peroxynitrite_MAPK_Signaling cluster_mek MEK-independent Activation Peroxynitrite This compound PKC PKC Peroxynitrite->PKC CaMKII CaMKII Peroxynitrite->CaMKII Src Src Family Kinases Peroxynitrite->Src MLK MLK Peroxynitrite->MLK ERK12 ERK1/2 PKC->ERK12 activates MEK_independent MEK-independent pathway CellularResponse Cellular Responses ERK12->CellularResponse EGFR EGFR CaMKII->EGFR Src->EGFR EGFR->ERK12 activates p38 p38 MLK->p38 activates JNK JNK MLK->JNK activates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: Peroxynitrite activates MAPK pathways leading to cellular responses.

Dual Regulation of NF-κB Signaling by Peroxynitrite

The effect of peroxynitrite on the NF-κB pathway is complex, with reports of both activation and inhibition, potentially depending on the cellular context and the specific chemical environment.

Peroxynitrite_NFkB_Signaling cluster_cytoplasm Cytoplasm Peroxynitrite This compound IKK_beta IKKβ Peroxynitrite->IKK_beta inhibits IkB_alpha IκBα Peroxynitrite->IkB_alpha nitrates IKK_beta->IkB_alpha phosphorylates NFkB NF-κB IkB_alpha->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates GeneExpression Gene Expression Nucleus->GeneExpression activates Inhibition Inhibition of Canonical Pathway Nitration Nitration of IκBα Phosphorylation Phosphorylation of IκBα

Caption: Peroxynitrite's dual regulation of NF-κB signaling.

Experimental Workflow for Troubleshooting Low Signal

A logical workflow can help identify the source of low signal in peroxynitrite assays.

Troubleshooting_Workflow Start Low Signal in Assay CheckStock Verify Peroxynitrite Stock Concentration Start->CheckStock CheckProbe Check Probe (Age, Concentration, Storage) Start->CheckProbe CheckBuffer Confirm Buffer pH and Composition Start->CheckBuffer CheckTiming Optimize Timing of Reagent Addition CheckStock->CheckTiming CheckProbe->CheckTiming CheckBuffer->CheckTiming Titrate Titrate Probe and Peroxynitrite Concentrations CheckTiming->Titrate Controls Run Appropriate Controls (Blanks, Positive Controls) Titrate->Controls Instrument Check Instrument Settings (Wavelengths, Sensitivity) Controls->Instrument Resolved Signal Improved Instrument->Resolved

Caption: A logical workflow for troubleshooting low signal issues.

References

Technical Support Center: Accounting for Peroxynitrous Acid Diffusion in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻). Given its high reactivity and short half-life, accounting for the diffusion of this molecule is critical for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its diffusion a critical factor in my experiments?

This compound (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1] Its diffusion is a critical factor due to its short-lived but highly reactive nature, allowing it to act as a powerful oxidant and nitrating agent that can modify a wide range of biomolecules.[1][2][3] Because it is unstable at physiological pH, it can decay and react within a short distance of its formation, potentially affecting targets in different cellular compartments.[4][5] Therefore, understanding its diffusion is essential to determine its biological effects accurately.

Q2: What is the pKa of this compound and how does it affect its diffusion?

This compound is a weak acid with a pKa of approximately 6.8.[1][3] This means that at physiological pH (~7.4), it exists predominantly as the peroxynitrite anion (ONOO⁻). The protonated form, this compound (ONOOH), is more lipid-soluble and is thought to be the more reactive species in many of its reactions.[1] The equilibrium between these two forms is crucial for its diffusion across biological membranes. The anionic form (ONOO⁻) can be transported via anion channels, while the neutral form (ONOOH) can diffuse passively across lipid bilayers.[4]

Q3: How stable is this compound in solution?

This compound is highly unstable. At physiological pH and 37°C, it has a half-life of approximately 1 second.[6] It undergoes two primary decomposition pathways: isomerization to nitrate (B79036) (NO₃⁻) and homolytic cleavage to form highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[1][7] This instability means that its effects are often localized to the site of its formation, and its diffusion distance is limited.

Q4: Can peroxynitrite cross cell membranes?

Yes, peroxynitrite can cross cell membranes through two main mechanisms. The anionic form, ONOO⁻, can be transported via anion exchangers such as the bicarbonate/chloride (HCO₃⁻/Cl⁻) exchanger.[4] The protonated, neutral form, ONOOH, can passively diffuse across the lipid bilayer.[4][5] The ability of peroxynitrite to traverse membranes means it can be formed in one compartment and exert its effects in another.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in peroxynitrite-dependent assays.

Possible Cause:

  • Decomposition of Peroxynitrite Stock: Peroxynitrite solutions are unstable, and their concentration can decrease over time, even when stored at low temperatures.

  • Variable Diffusion Distances: Changes in experimental conditions (e.g., cell density, media composition) can alter the diffusion distance of peroxynitrite from its site of generation to its target.

  • Presence of Scavengers: Components in the cell culture media or buffer (e.g., amino acids, antioxidants) can scavenge peroxynitrite, reducing its effective concentration.[6][8][9]

Troubleshooting Steps:

  • Verify Stock Concentration: Always determine the concentration of your peroxynitrite stock solution spectrophotometrically before each experiment. The peroxynitrite anion has a characteristic absorbance maximum at 302 nm in alkaline solutions.[1]

  • Standardize Experimental Conditions: Maintain consistent cell density, media volume, and incubation times to ensure reproducible diffusion distances.

  • Use a Defined Medium: If possible, use a defined, serum-free medium to minimize the presence of unknown scavengers.

  • Incorporate Positive and Negative Controls: Use a known peroxynitrite donor and a scavenger (e.g., uric acid) as positive and negative controls, respectively, to validate your assay's responsiveness.[9][10]

Issue 2: Low or undetectable signal for peroxynitrite-mediated modifications (e.g., nitrotyrosine).

Possible Cause:

  • Rapid Decay: Peroxynitrite may be decaying before it can react with the target molecule.

  • Competition with Other Reactions: Peroxynitrite reacts rapidly with carbon dioxide (CO₂), which is present in physiological buffers and cell culture systems.[7][11] This reaction can outcompete the reaction with your target of interest.

  • Insufficient Production: The cellular system may not be producing enough superoxide and nitric oxide to generate a detectable amount of peroxynitrite.

Troubleshooting Steps:

  • Use a Peroxynitrite Donor: To confirm that your detection system is working, use a chemical donor that releases peroxynitrite at a known rate (e.g., SIN-1).

  • Consider CO₂/Bicarbonate Levels: Be aware of the CO₂/bicarbonate concentration in your experimental system, as it significantly impacts peroxynitrite reactivity.[7] Experiments in bicarbonate-free buffers may show different results.

  • Enhance Production (with caution): If studying endogenous production, you can stimulate cells with agonists known to increase superoxide and nitric oxide production. However, this can have off-target effects.

  • Optimize Detection Method: Ensure your antibody for nitrotyrosine is specific and sensitive. Consider using a more sensitive detection method, such as mass spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

ParameterValueConditionsReference
pKa~6.8[1][3]
Half-life~1 spH 7.4, 37°C[6]
Isomerization Rate Constant (k)1.2 s⁻¹[12]
Molar Extinction Coefficient (ONOO⁻)1670 M⁻¹ cm⁻¹at 302 nm in 0.1 M NaOH[1]

Table 2: Second-Order Rate Constants for Reactions of Peroxynitrite with Biomolecules

ReactantRate Constant (M⁻¹ s⁻¹)pHReference
Oxyhemoglobin(10.4 ± 0.3) × 10³7.4[4]
Thiols (e.g., GSH)~10³ - 10⁴7.4[7]
Carbon Dioxide (CO₂)~3 - 6 x 10⁴7.4[7]
Metal Centers~10³ - 10⁷[7]

Experimental Protocols

Protocol 1: Quantification of Peroxynitrite Stock Solution

Objective: To accurately determine the concentration of a peroxynitrite stock solution.

Materials:

  • Peroxynitrite stock solution (stored at -80°C)

  • 0.1 M Sodium Hydroxide (NaOH)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a fresh dilution of the peroxynitrite stock solution in ice-cold 0.1 M NaOH. A typical dilution is 1:100 to 1:200.

  • Use 0.1 M NaOH as the blank for the spectrophotometer.

  • Measure the absorbance of the diluted peroxynitrite solution at 302 nm.

  • Calculate the concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (1670 M⁻¹ cm⁻¹ * path length (cm)).[1]

Protocol 2: Stopped-Flow Spectrophotometry for Kinetic Analysis

Objective: To measure the rate of reaction between peroxynitrite and a target molecule.

Materials:

  • Stopped-flow spectrophotometer

  • Peroxynitrite solution of known concentration in 0.1 M NaOH

  • Solution of the target molecule in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH)

  • Syringes for the stopped-flow instrument

Procedure:

  • Load the peroxynitrite solution into one syringe and the target molecule solution into the other.

  • Initiate the stopped-flow experiment, which will rapidly mix the two solutions.

  • Monitor the decay of the peroxynitrite absorbance at 302 nm or the formation of a product at a specific wavelength.

  • Fit the resulting kinetic trace to an appropriate equation (e.g., single exponential decay) to obtain the observed rate constant (k_obs).

  • Repeat the experiment at different concentrations of the target molecule.

  • Plot k_obs versus the concentration of the target molecule. The slope of this plot will be the second-order rate constant for the reaction.[1]

Visualizations

Peroxynitrite_Formation_and_Signaling cluster_formation Peroxynitrite Formation cluster_reactions Downstream Reactions & Effects NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO k ~1.6 x 10¹⁰ M⁻¹s⁻¹ O2_superoxide Superoxide (O₂•⁻) O2_superoxide->ONOO ONOOH This compound (ONOOH) ONOO->ONOOH H⁺ (pKa ~6.8) Nitrate Nitrate (NO₃⁻) ONOOH->Nitrate Isomerization Radicals •OH + •NO₂ ONOOH->Radicals Homolysis Protein_Oxidation Protein Oxidation ONOOH->Protein_Oxidation Protein_Nitration Protein Nitration (e.g., 3-Nitrotyrosine) Radicals->Protein_Nitration

Caption: Formation of peroxynitrite and its subsequent impact on cellular components.

Experimental_Workflow_Peroxynitrite_Detection start Start: Experimental Hypothesis cell_culture Prepare Cell Culture or In Vitro System start->cell_culture treatment Induce Peroxynitrite Formation (e.g., Cytokine Stimulation) or Add Peroxynitrite Donor cell_culture->treatment detection Detection Method treatment->detection spectrophotometry Spectrophotometry (e.g., for nitrotyrosine) detection->spectrophotometry Immunoblotting fluorescence Fluorescence Microscopy/Plate Reader (using specific probes) detection->fluorescence Probes mass_spec Mass Spectrometry (for specific adducts) detection->mass_spec Proteomics data_analysis Data Analysis spectrophotometry->data_analysis fluorescence->data_analysis mass_spec->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for the detection of peroxynitrite-mediated effects.

Troubleshooting_Logic start Inconsistent/No Signal in Assay check_stock Is Peroxynitrite Stock Valid? start->check_stock check_conditions Are Experimental Conditions Standardized? check_stock->check_conditions Yes re_quantify Re-quantify Stock Solution check_stock->re_quantify No check_scavengers Are there Scavengers in the System? check_conditions->check_scavengers Yes standardize Standardize Cell Density, Media, etc. check_conditions->standardize No check_detection Is the Detection Method Sensitive/Specific? check_scavengers->check_detection Yes use_defined_media Use Defined Media or Buffer check_scavengers->use_defined_media No validate_detection Validate with Positive/Negative Controls check_detection->validate_detection No success Problem Resolved check_detection->success Yes re_quantify->check_stock standardize->check_conditions use_defined_media->check_scavengers validate_detection->check_detection

Caption: A logical troubleshooting guide for common issues in peroxynitrite experiments.

References

optimal conditions for peroxynitrite synthesis from hydrogen peroxide and nitrite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of peroxynitrite from hydrogen peroxide and nitrite (B80452). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of peroxynitrite.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Peroxynitrite (No Yellow Color) 1. Inefficient Mixing: The reaction between acidified hydrogen peroxide and nitrite is extremely fast. If the mixing is not rapid and efficient, the peroxynitrous acid intermediate will decompose before it can be stabilized by the quenching solution.[1][2] 2. Incorrect pH: The initial reaction requires acidic conditions to form this compound, and the final solution must be strongly alkaline (pH > 12) to stabilize the peroxynitrite anion.[3][4] 3. Decomposition: Peroxynitrite is unstable at neutral or acidic pH. The quenching step must be immediate.[4][5]1. Use a Quenched-Flow Reactor or Syringe Pump: For reproducible and high yields, a quenched-flow reactor or a syringe pump that allows for rapid and simultaneous mixing of reactants and quenching solution is highly recommended.[1][3][6] 2. Verify pH of Solutions: Ensure the acid and base solutions are at the correct concentrations. The final pH of the peroxynitrite solution should be checked and confirmed to be highly alkaline.[3] 3. Minimize Time Before Quenching: The time between the initial mixing and quenching should be minimized, ideally within seconds.[7] Performing the reaction on ice can help slow down decomposition.[3]
Precipitate Formation in Final Solution 1. Manganese Dioxide: If manganese dioxide is used to remove excess hydrogen peroxide, some fine particles may remain in the solution.[6] 2. Salt Precipitation: High concentrations of salts (e.g., sodium chloride from the reaction of HCl and NaOH) can precipitate out, especially at low temperatures.[6]1. Centrifuge or Filter: Centrifuge the solution to pellet the manganese dioxide and carefully decant the supernatant. Alternatively, the solution can be filtered. 2. Use Appropriate Concentrations: While high concentrations of reactants are used to achieve a high yield of peroxynitrite, be mindful of the final salt concentration.
Inconsistent Experimental Results 1. Inaccurate Peroxynitrite Concentration: The concentration of the peroxynitrite stock solution may not be accurately determined or may have degraded over time.[8] 2. Contaminants: Residual hydrogen peroxide or nitrite can interfere with downstream experiments.[3][6]1. Quantify Before Each Use: The concentration of peroxynitrite should be determined spectrophotometrically (absorbance at 302 nm, ε = 1670 M⁻¹cm⁻¹) immediately before each experiment.[3][5][9] 2. Remove Contaminants: Treat the solution with high-purity manganese dioxide to remove residual hydrogen peroxide.[6] Ensure an excess of one reactant is used to minimize the other if manganese dioxide treatment is not performed.[1][2]
Rapid Decay of Peroxynitrite Stock 1. Improper Storage: Peroxynitrite is unstable unless stored under appropriate conditions.[10] 2. Low pH of Stock Solution: The stability of peroxynitrite is highly pH-dependent.[4][5]1. Store at Low Temperatures: For long-term storage, aliquot the peroxynitrite solution and store it at -80°C. For short-term storage (up to a week), it can be kept at approximately 5°C.[7][10] 2. Maintain High pH: Ensure the stock solution is strongly alkaline (e.g., in 0.3 M NaOH).[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing peroxynitrite in the lab?

A1: The most widely used method involves the reaction of an acidified solution of hydrogen peroxide with a solution of sodium nitrite, followed by rapid quenching with a strong base like sodium hydroxide (B78521).[3][7] This method is favored for its rapid and high-yield production of peroxynitrite.[1][2] For optimal results, a quenched-flow reactor is often used to ensure efficient mixing and precise timing of the quenching step.[3]

Q2: What are the optimal concentrations of reactants for this synthesis?

A2: Typical concentrations for the reactants are as follows:

  • Sodium Nitrite: 0.6 M

  • Hydrogen Peroxide: 0.7 M

  • Hydrochloric Acid: 0.6 M

  • Sodium Hydroxide (Quenching Solution): 1.5 M[3]

An excess of about 10% of either hydrogen peroxide or nitrite can be used to achieve a high yield (85-90%) of peroxynitrite that is relatively free of the other reactant.[1][2]

Q3: Is it necessary to perform the synthesis at low temperatures?

A3: While traditionally performed on ice to minimize the decomposition of the unstable this compound intermediate, studies have shown that high yields can be obtained at room temperature if an efficient mixing system (like a double mixer) and appropriate quenching times are used.[1][2] However, performing the reaction on ice is still a common practice to ensure stability.[3]

Q4: How can I determine the concentration of my synthesized peroxynitrite solution?

A4: The concentration of peroxynitrite is typically determined by measuring its absorbance in the UV-Vis spectrum. Peroxynitrite has a characteristic absorbance maximum at 302 nm in alkaline solutions, with a molar extinction coefficient (ε) of approximately 1670 M⁻¹cm⁻¹.[3][5][9] It is crucial to measure the concentration immediately before each experiment due to its limited stability.[8]

Q5: What are the common contaminants in peroxynitrite preparations, and how can they be removed?

A5: Common contaminants include unreacted hydrogen peroxide and nitrite, as well as sodium chloride formed during the reaction.[6]

  • Hydrogen Peroxide: Can be removed by treating the peroxynitrite solution with manganese dioxide (MnO₂), which catalyzes the decomposition of H₂O₂ into water and oxygen.[6][11]

  • Nitrite: Using a slight excess of hydrogen peroxide during synthesis can minimize residual nitrite.[1][2] Nitrite contamination is often less than 2% with optimized methods.[6]

Q6: How should I store my peroxynitrite stock solution?

A6: Peroxynitrite is relatively stable in strongly alkaline solutions (pH > 12).[3][4] For long-term storage, it should be aliquoted and frozen at -80°C, where it can be stable for months.[7] For short-term storage, it can be kept at refrigerator temperatures (around 5°C), where it has a half-life of about 7 days.[10] When stored at -20°C, it decomposes at a rate of about 1.7% per day.[10]

Experimental Protocols

Protocol 1: Synthesis of Peroxynitrite via Acidified Hydrogen Peroxide and Nitrite

This protocol describes the standard method for synthesizing peroxynitrite.

Materials:

  • Sodium nitrite (NaNO₂)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Manganese dioxide (MnO₂) (optional)

  • Syringe pump or quenched-flow reactor (recommended)

  • Ice bath

  • Spectrophotometer

Procedure:

  • Prepare Reactant Solutions (on ice):

    • Solution A: 0.6 M Sodium Nitrite (NaNO₂) in deionized water.

    • Solution B: A mixture of 0.7 M Hydrogen Peroxide (H₂O₂) and 0.6 M Hydrochloric Acid (HCl) in deionized water.

    • Solution C: 1.5 M Sodium Hydroxide (NaOH) in deionized water.

  • Reaction:

    • Using a syringe pump or quenched-flow system, rapidly mix equal volumes of the ice-cold Solution A and Solution B.

    • Immediately after mixing (within 1-2 seconds), quench the reaction by adding an equal volume of ice-cold Solution C.[7] A distinct yellow color indicates the formation of peroxynitrite.

  • Removal of Excess Hydrogen Peroxide (Optional):

    • To remove unreacted H₂O₂, add a small amount of manganese dioxide to the peroxynitrite solution and stir. The decomposition of H₂O₂ will be evident by the evolution of oxygen gas.[11]

    • After the gas evolution ceases, centrifuge the solution to pellet the MnO₂ and carefully collect the supernatant.

  • Quantification and Storage:

    • Determine the concentration of the peroxynitrite solution by measuring its absorbance at 302 nm (ε = 1670 M⁻¹cm⁻¹).[5][9]

    • Aliquot the final solution and store at -80°C for long-term stability.[7]

Visualizations

Diagram 1: Peroxynitrite Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_quenching Quenching cluster_process Process cluster_products Products & Purification H2O2 H₂O₂ Mixing Rapid Mixing H2O2->Mixing NaNO2 NaNO₂ NaNO2->Mixing HCl HCl HCl->Mixing NaOH NaOH Quenching Quenching NaOH->Quenching Mixing->Quenching < 2 sec Peroxynitrite Peroxynitrite (ONOO⁻) Quenching->Peroxynitrite Purification Purification (MnO₂) Peroxynitrite->Purification optional

Caption: Workflow for peroxynitrite synthesis.

Diagram 2: Chemical Pathway of Peroxynitrite Synthesis

ChemicalPathway NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 H_plus H⁺ (from HCl) H_plus->HNO2 ONOOH ONOOH (this compound) Unstable Intermediate HNO2->ONOOH H2O2 H₂O₂ H2O2->ONOOH ONOO_minus ONOO⁻ (Peroxynitrite) Stable Anion ONOOH->ONOO_minus H2O H₂O ONOOH->H2O OH_minus OH⁻ (from NaOH) OH_minus->ONOO_minus OH_minus->H2O

Caption: Key chemical steps in peroxynitrite synthesis.

Diagram 3: Troubleshooting Logic for Low Peroxynitrite Yield

Troubleshooting Start Low/No Peroxynitrite Yield CheckMixing Is mixing rapid and efficient? Start->CheckMixing CheckpH Are reactant and quench pH correct? CheckMixing->CheckpH Yes SolutionMixer Use quenched-flow reactor or syringe pump. CheckMixing->SolutionMixer No CheckQuenchTime Is quenching immediate (< 2s)? CheckpH->CheckQuenchTime Yes SolutionpH Verify acid/base concentrations. Check final pH > 12. CheckpH->SolutionpH No SolutionTime Minimize time between mixing and quenching. Use ice bath. CheckQuenchTime->SolutionTime No End Yield should improve CheckQuenchTime->End Yes SolutionMixer->End SolutionpH->End SolutionTime->End

Caption: Troubleshooting low peroxynitrite yield.

References

Technical Support Center: Managing Contaminants in Peroxynitrite Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing contaminants in peroxynitrite (ONOO⁻) preparations. Accurate and contaminant-free peroxynitrite is crucial for reliable experimental outcomes in studying its role in various physiological and pathological processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in peroxynitrite preparations?

A1: The synthesis of peroxynitrite is often accompanied by the presence of several contaminants. The type and concentration of these impurities largely depend on the synthesis method employed. Common contaminants include:

  • Nitrite (B80452) (NO₂⁻) and Nitrate (B79036) (NO₃⁻) : These are common decay products of peroxynitrite.[1] Nitrite can also be a residual reactant in some synthesis methods.

  • Hydrogen Peroxide (H₂O₂) : A common starting material in many synthesis protocols, excess H₂O₂ can remain in the final preparation.[2]

  • Residual Reactants : Depending on the synthesis route, contaminants can include hydroxylamine, azide, and organic compounds like isoamyl alcohol.[1][2]

  • Metal Ions : Treatment with manganese dioxide (MnO₂) to remove H₂O₂ can potentially introduce metal ion contaminants.[2]

Q2: How can I detect and quantify contaminants in my peroxynitrite solution?

A2: Several methods are available for the detection and quantification of common contaminants:

  • Peroxynitrite Concentration : The concentration of peroxynitrite itself can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M to 0.3 M NaOH solution, using a molar extinction coefficient of 1670 M⁻¹cm⁻¹ or 1705 M⁻¹cm⁻¹.[1][3]

  • Nitrite : The Griess reagent is a widely used colorimetric method for the quantification of nitrite.[4][5]

  • Nitrate and Nitrite : Ion chromatography and capillary electrophoresis with UV detection can be used for the simultaneous separation and quantification of nitrate and nitrite.[4][6]

  • Hydrogen Peroxide : While not as straightforward to measure in the presence of peroxynitrite, its initial concentration in the reaction mixture can be used to estimate its potential residual levels. Specific probes for H₂O₂ are available, but their use in a peroxynitrite-containing solution requires careful validation.

  • 3-Nitrotyrosine : The formation of 3-nitrotyrosine, a stable marker of peroxynitrite-mediated damage, can be detected and quantified using methods like HPLC, mass spectrometry, or immunoassays (ELISA, Western blotting).[4]

Q3: My peroxynitrite solution has a faint yellow color. Is it still usable?

A3: A pale yellow color is characteristic of the peroxynitrite anion in an alkaline solution.[7] However, the intensity of the color does not provide a reliable measure of its concentration, which can decrease over time due to decomposition. It is crucial to determine the precise concentration of your peroxynitrite stock solution spectrophotometrically before each experiment.[3] A significant drop from the expected concentration suggests decomposition, and it is advisable to use a fresh stock.

Q4: I am observing high variability in my experimental results. What could be the cause?

A4: High variability in experiments involving peroxynitrite is often due to its inherent instability, especially at physiological pH.[3][8] Several factors can contribute to this:

  • pH of the Final Solution : Peroxynitrite is relatively stable in alkaline solutions (pH > 12) but decomposes rapidly at neutral or acidic pH.[3][9] Ensure the final pH of your reaction buffer is correct after the addition of the alkaline peroxynitrite stock.

  • Decomposition During Handling : Always keep peroxynitrite solutions on ice and prepare dilutions immediately before use in cold 0.3 M NaOH.[3]

  • Reaction with Buffers : Certain buffers, such as TRIS, can accelerate the decomposition of peroxynitrite.[2] Phosphate buffers are generally a more suitable choice.[3]

  • Presence of CO₂ : Peroxynitrite reacts rapidly with carbon dioxide, which is present in most biological buffers. This reaction can alter its reactivity and lead to the formation of other reactive species.[3]

  • Inconsistent Timing : Due to its short half-life at physiological pH (less than a second), the timing of peroxynitrite addition and subsequent measurements is critical.[8][10] Standardize your experimental timeline precisely.

Troubleshooting Guides

Issue 1: Presence of Residual Hydrogen Peroxide
  • Problem : Unreacted hydrogen peroxide from the synthesis process can interfere with experiments, particularly those involving fluorescence-based assays or electrochemical detection.[2]

  • Solution : Treat the peroxynitrite solution with manganese dioxide (MnO₂) to catalytically decompose the excess H₂O₂.

    Experimental Protocol: Removal of Hydrogen Peroxide using MnO₂

    • Preparation of MnO₂ : Use a high-purity, pre-washed form of granular MnO₂ to minimize the introduction of metal ion contaminants.[5]

    • Treatment : Add a small amount of the prepared MnO₂ to the peroxynitrite solution and stir gently for 20-30 minutes on ice.[7]

    • Separation : Centrifuge the solution at a low speed to pellet the MnO₂.

    • Collection : Carefully collect the supernatant containing the purified peroxynitrite.[7]

    • Caution : Be aware that MnO₂ treatment itself can potentially introduce metal ion contaminants, which may catalyze peroxynitrite decomposition.[2] It is advisable to test for such effects in your specific experimental setup.

Issue 2: Contamination with Nitrite and Nitrate
  • Problem : Nitrite and nitrate are common contaminants that can arise from the synthesis process or as degradation products of peroxynitrite.[1] These can interfere with assays and alter the redox environment of the experiment.

  • Solution : While complete removal is challenging, their levels can be minimized by optimizing the synthesis and purification steps.

    Experimental Protocol: Synthesis of Peroxynitrite with Low Nitrite Contamination

    This protocol is based on the reaction of acidified hydrogen peroxide with sodium nitrite, followed by quenching with a strong base.[7]

    • Reactant Preparation :

      • Solution A: 0.6 M Sodium Nitrite (NaNO₂) in deionized water.

      • Solution B: 0.7 M Hydrogen Peroxide (H₂O₂) and 0.6 M Hydrochloric Acid (HCl) in deionized water.

      • Quenching Solution: 1.5 M Sodium Hydroxide (NaOH).

    • Reaction :

      • Use a quenched-flow reactor or a setup that allows for rapid mixing.

      • Rapidly mix equal volumes of Solution A and Solution B.

      • Immediately quench the reaction mixture with an equal volume of the Quenching Solution.

      • Perform all steps on ice to minimize decomposition.[2]

    • Purification :

      • Proceed with the MnO₂ treatment as described in Issue 1 to remove unreacted H₂O₂. One study reported that this method can yield peroxynitrite solutions with less than 2% nitrite contamination.[5]

Issue 3: Inconsistent Peroxynitrite Concentration
  • Problem : The concentration of the peroxynitrite stock solution can decrease over time due to decomposition, leading to unreliable experimental results.

  • Solution : Always determine the concentration of the peroxynitrite stock solution spectrophotometrically immediately before each experiment.

    Experimental Protocol: Determination of Peroxynitrite Concentration

    • Thawing : Carefully thaw the peroxynitrite stock solution on ice.[3]

    • Dilution : Prepare a 40-fold dilution of the stock solution by adding 25 µL of the peroxynitrite stock to 975 µL of cold 0.3 M NaOH in a microcentrifuge tube.[3] Mix gently.

    • Measurement :

      • Use 0.3 M NaOH as a blank to zero the UV-Vis spectrophotometer at 302 nm.[3]

      • Measure the absorbance of the diluted peroxynitrite solution at 302 nm using a quartz cuvette.

    • Calculation : Calculate the concentration of the stock solution using the Beer-Lambert law and the molar extinction coefficient of peroxynitrite (ε₃₀₂ = 1670 M⁻¹cm⁻¹).[3][10]

Data Presentation

Table 1: Common Contaminants in Peroxynitrite Preparations and their Origin.

ContaminantCommon Origin
Nitrite (NO₂⁻)Decomposition product, residual reactant[1]
Nitrate (NO₃⁻)Decomposition product[1][4]
Hydrogen Peroxide (H₂O₂)Residual reactant[2]
Metal IonsLeaching from MnO₂ treatment[2]
Organic SolventsResiduals from synthesis (e.g., isoamyl alcohol)[2]

Table 2: Purity of Peroxynitrite Preparations after Different Purification Steps.

Purification StepKey Contaminant RemovedReported Purity/Contaminant LevelReference
MnO₂ TreatmentHydrogen Peroxide (H₂O₂)Not specified quantitatively, but effective removal[2][7]
Washing with Organic SolventsIsoamyl alcohol, isoamyl nitriteNot specified quantitatively, but effective removal[2]
Optimized Synthesis & MnO₂Nitrite (NO₂⁻)< 2% nitrite contamination[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Nitrite + Acidified H2O2 Quenching NaOH Quench Reactants->Quenching Rapid Mix MnO2 MnO2 Treatment Quenching->MnO2 Crude Peroxynitrite Wash Organic Wash MnO2->Wash UV_Vis UV-Vis (302 nm) Wash->UV_Vis Purified Peroxynitrite Griess Griess Assay Wash->Griess

Caption: Workflow for synthesis, purification, and analysis of peroxynitrite.

logical_relationship ONOO Peroxynitrite Preparation Contaminants Contaminants Present (H2O2, NO2-, etc.) ONOO->Contaminants Purification Purification Steps (MnO2, Washing) ONOO->Purification Inaccurate_Results Inaccurate Experimental Results Contaminants->Inaccurate_Results QC Quality Control (UV-Vis, Griess Assay) Purification->QC Reliable_Results Reliable Experimental Results Purification->Reliable_Results QC->Reliable_Results

References

Validation & Comparative

Validating the Role of Peroxynitrous Acid: A Comparative Guide to Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species implicated in a wide range of physiological and pathological processes. Understanding their precise roles is crucial for advancing research in areas such as inflammation, neurodegeneration, and cardiovascular disease. This guide provides a comprehensive comparison of specific inhibitors used to validate the function of this compound, supported by experimental data and detailed protocols.

Performance Comparison of this compound Inhibitors

Validating the involvement of this compound in biological processes often relies on the use of specific inhibitors or scavengers. This section compares the performance of three commonly used compounds: Ebselen, FeTPPS (a metalloporphyrin), and Penicillamine.

InhibitorMechanism of ActionSecond-Order Rate Constant (k) with Peroxynitrite (M⁻¹s⁻¹)Key AdvantagesLimitations & Specificity
Ebselen Catalytically decomposes peroxynitrite.~2.0 x 10⁶High reaction rate.Reacts readily with thiols (e.g., glutathione), which can significantly decrease its effective concentration and scavenging ability in cellular environments.[1][2]
FeTPPS Catalyzes the decomposition of peroxynitrite.~6 x 10⁴ (for the related FeTMPS)Catalytic action allows for the decomposition of multiple peroxynitrite molecules.Can also exhibit pro-oxidant properties and catalyze protein tyrosine nitration in the presence of H₂O₂ and nitrite.[3][4]
Penicillamine Scavenges peroxynitrite, likely through its thiol group.Data not readily available in the format of a direct second-order rate constant.Readily available and well-characterized chelating agent.Not specific for peroxynitrite; reacts with a broad range of reactive species.

Experimental Protocols

Accurate validation of this compound's role necessitates robust experimental methodologies. The following are detailed protocols for key assays used to assess the efficacy of inhibitors and the impact of peroxynitrite on cellular processes.

Peroxynitrite Scavenging Activity Assay using Dihydrorhodamine 123 (DHR 123)

This assay measures the ability of a compound to inhibit the oxidation of DHR 123 to the fluorescent rhodamine 123 by peroxynitrite.

Materials:

  • Dihydrorhodamine 123 (DHR 123)

  • Peroxynitrite (authentic or generated in situ)

  • Inhibitor of interest (e.g., Ebselen, FeTPPS, Penicillamine)

  • Phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DHR 123 in deoxygenated dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a stock solution of the inhibitor in a suitable solvent.

    • Prepare a fresh solution of peroxynitrite or a peroxynitrite donor (e.g., SIN-1).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer.

    • Add the inhibitor at various concentrations to the respective wells.

    • Add the DHR 123 solution to all wells to a final concentration of 5-10 µM.

    • Initiate the reaction by adding peroxynitrite to all wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • Monitor the fluorescence kinetically over a set period.

  • Data Analysis:

    • Calculate the rate of rhodamine 123 formation in the presence and absence of the inhibitor.

    • Determine the IC₅₀ value of the inhibitor, which is the concentration required to inhibit 50% of the DHR 123 oxidation.

Inhibition of Protein Tyrosine Nitration Assay

This assay assesses the ability of an inhibitor to prevent the nitration of tyrosine residues on a target protein by peroxynitrite. 3-nitrotyrosine (B3424624) is a stable marker of peroxynitrite-mediated damage.

Materials:

  • Target protein (e.g., bovine serum albumin - BSA)

  • Peroxynitrite

  • Inhibitor of interest

  • Tris-HCl buffer (pH 7.4)

  • SDS-PAGE equipment

  • Western blotting apparatus

  • Primary antibody against 3-nitrotyrosine

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, incubate the target protein with the inhibitor at various concentrations in Tris-HCl buffer.

    • Add peroxynitrite to the reaction mixture and incubate for a specific time (e.g., 10-30 minutes) at room temperature.

    • A control reaction without the inhibitor should be run in parallel.

  • SDS-PAGE and Western Blotting:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-3-nitrotyrosine antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensity corresponding to the nitrated protein.

    • Determine the extent of inhibition of tyrosine nitration by the inhibitor at different concentrations.

Signaling Pathways and Experimental Workflows

This compound is a known modulator of several key signaling pathways. The following diagrams, created using the DOT language, illustrate these interactions and a typical experimental workflow for validating the role of peroxynitrite.

Peroxynitrite_Signaling cluster_upstream Upstream Stimuli cluster_formation Peroxynitrite Formation cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects Inflammation Inflammation NO Nitric Oxide (NO) Inflammation->NO O2 Superoxide (O₂⁻) Inflammation->O2 Ischemia Ischemia-Reperfusion Ischemia->NO Ischemia->O2 ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2->ONOO MAPK MAPK Pathway (e.g., p38, JNK) ONOO->MAPK Activates NFkB NF-κB Pathway ONOO->NFkB Modulates Akt Akt Pathway ONOO->Akt Activates Apoptosis Apoptosis MAPK->Apoptosis Inflammation_response Inflammatory Response NFkB->Inflammation_response Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Overview of peroxynitrite formation and its impact on major signaling pathways.

MAPK_Pathway cluster_mapk MAPK Cascade cluster_downstream Downstream Targets ONOO Peroxynitrite (ONOO⁻) ASK1 ASK1 ONOO->ASK1 Activates MKK MKK3/4/6/7 ASK1->MKK Phosphorylates p38_JNK p38 / JNK MKK->p38_JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38_JNK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Regulates Gene Expression NFkB_Pathway cluster_nfkb NF-κB Regulation cluster_nucleus Nuclear Events ONOO Peroxynitrite (ONOO⁻) IKK IKK Complex ONOO->IKK Inhibits (Canonical Pathway) IkB IκBα ONOO->IkB Nitrates/Phosphorylates (Non-canonical) IKK->IkB Phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Degradation releases NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB_dimer->NFkB_IkB NFkB_nucleus NF-κB (p50/p65) (in nucleus) NFkB_dimer->NFkB_nucleus Translocates Gene_Expression Gene Expression (Inflammatory Genes) NFkB_nucleus->Gene_Expression Akt_Pathway cluster_akt Akt Activation cluster_downstream_akt Downstream Effects ONOO Peroxynitrite (ONOO⁻) RTK Receptor Tyrosine Kinase (e.g., PDGFR) ONOO->RTK Phosphorylates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates GSK3b GSK-3β Akt->GSK3b Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treatment with Peroxynitrite +/- Inhibitor cell_culture->treatment assay Perform Assay treatment->assay scavenging_assay Scavenging Assay (e.g., DHR 123) assay->scavenging_assay Direct Scavenging nitration_assay Tyrosine Nitration Assay (Western Blot) assay->nitration_assay Cellular Damage signaling_assay Signaling Pathway Analysis (Phospho-antibodies) assay->signaling_assay Pathway Modulation data_analysis Data Analysis scavenging_assay->data_analysis nitration_assay->data_analysis signaling_assay->data_analysis end End data_analysis->end

References

A Comparative Guide to the Biological Effects of Peroxynitrous Acid and Nitric Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of peroxynitrous acid and nitric oxide, two critical reactive nitrogen species (RNS) with divergent roles in cellular physiology and pathology. Understanding their distinct mechanisms is paramount for advancing research in fields ranging from cardiovascular disease to neurodegeneration and cancer.

At a Glance: Key Differences in Cellular Effects

FeatureThis compound (ONOOH/ONOO⁻)Nitric Oxide (NO)
Primary Role Predominantly a potent oxidizing and nitrating agent, leading to cellular damage.[1]Primarily a signaling molecule at physiological concentrations.[2]
Formation Formed from the diffusion-controlled reaction of nitric oxide and superoxide (B77818) anion (O₂⁻).[1][3]Synthesized by nitric oxide synthases (NOS) from L-arginine.[4]
Reactivity Highly reactive with a short biological half-life (<10 ms).[3]Moderately reactive free radical with a longer biological half-life (seconds).[5]
Signaling Modulates signaling pathways primarily through oxidative modifications and tyrosine nitration.[6][7]Canonically signals through activation of soluble guanylate cyclase (sGC), leading to cGMP production.[8]
Cellular Fate Induces apoptosis and necrosis by causing oxidative stress, DNA damage, and mitochondrial dysfunction.[9][10]Can be cytoprotective or cytotoxic depending on concentration, cellular redox state, and cell type.[9]
Pathophysiology Implicated in a wide range of inflammatory and degenerative diseases.[1][11]Dysregulation of NO signaling is associated with various cardiovascular and neurological disorders.[12]

Quantitative Comparison of Cytotoxicity

The cytotoxic effects of this compound and nitric oxide are highly dependent on the cell type, exposure time, and the specific chemical donor used in experimental settings. The following tables summarize representative data on their impact on cell viability.

Table 1: Peroxynitrite-Induced Cell Viability Reduction

Cell LinePeroxynitrite DonorConcentrationExposure Time% Viability ReductionReference
PC12 cellsSIN-1500 µM24 hours~50%[9]
Jurkat T cellsSIN-11 mM6 hours~60%[9]
Endothelial CellsPeroxynitrite100 µM4 hours~40%[9]

Note: SIN-1 (3-morpholinosydnonimine) is a donor that generates both nitric oxide and superoxide, which rapidly form peroxynitrite.[9]

Table 2: Nitric Oxide-Induced Cell Viability Reduction

Cell LineNitric Oxide DonorConcentrationExposure Time% Viability ReductionReference
MacrophagesS-nitroso-N-acetyl-DL-penicillamine (SNAP)1 mM24 hours~70%[9]
HepatocytesSodium nitroprusside (SNP)500 µM12 hours~35%[9]
Neuronal CellsDiethylamine NONOate250 µM48 hours~45%[9]

Note: NONOates are a class of compounds that release nitric oxide in a controlled manner.[9]

Signaling Pathways

The signaling cascades initiated by nitric oxide and this compound are fundamentally different, reflecting their distinct chemical properties and biological roles.

Nitric Oxide Signaling Pathway

Nitric oxide's primary signaling role is mediated through the activation of soluble guanylate cyclase (sGC).[8] This pathway is crucial for smooth muscle relaxation and vasodilation.[4][13]

Nitric_Oxide_Signaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Ach Acetylcholine GPCR GPCR Ach->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (Ca²⁺) IP3->ER CaM Calmodulin ER->CaM Ca²⁺ eNOS eNOS CaM->eNOS activates NO_e NO eNOS->NO_e produces L_Arg L-Arginine L_Arg->eNOS NO_sm NO NO_e->NO_sm diffusion sGC sGC NO_sm->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Canonical nitric oxide signaling pathway leading to vasodilation.

This compound Signaling and Damage Pathways

This compound and its conjugate base, peroxynitrite, are potent oxidizing and nitrating agents that can non-specifically react with a wide range of biomolecules, leading to cellular damage and activation of stress-response pathways.[1][6]

Peroxynitrite_Signaling cluster_formation Formation cluster_damage Cellular Damage & Signaling NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2_minus Superoxide (O₂⁻) O2_minus->ONOO Lipids Lipids ONOO->Lipids Proteins Proteins ONOO->Proteins DNA DNA ONOO->DNA Lipid_Perox Lipid Peroxidation Lipids->Lipid_Perox Protein_Nitration Protein Tyrosine Nitration & Oxidation Proteins->Protein_Nitration DNA_Damage DNA Strand Breaks DNA->DNA_Damage MAPK MAPK Pathways Protein_Nitration->MAPK NFkB NF-κB Pathway Protein_Nitration->NFkB PARP PARP Activation DNA_Damage->PARP Apoptosis Apoptosis / Necrosis PARP->Apoptosis Stress_Response Stress Response MAPK->Stress_Response NFkB->Stress_Response

Caption: Peroxynitrite formation and subsequent cellular damage pathways.

Experimental Protocols

Accurate measurement of nitric oxide and peroxynitrite is crucial for understanding their biological roles. Below are foundational protocols for their detection and synthesis.

Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay

This indirect colorimetric method quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[14][15]

Materials:

  • Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • Deionized water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a 100 µM stock solution of sodium nitrite in the same buffer as your samples. Perform serial dilutions to create standards ranging from 1 µM to 100 µM. Add 50 µL of each standard to a 96-well plate in triplicate.

  • Sample Preparation: Collect 50 µL of your cell culture supernatant or other biological samples in triplicate and add to the 96-well plate.

  • Griess Reaction:

    • Add 50 µL of the sulfanilamide solution to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank (buffer only) from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.

Griess_Assay_Workflow Start Start Prepare_Standards Prepare Nitrite Standard Curve Start->Prepare_Standards Prepare_Samples Prepare Samples Start->Prepare_Samples Add_Sulfanilamide Add Sulfanilamide (Incubate 5-10 min) Prepare_Standards->Add_Sulfanilamide Prepare_Samples->Add_Sulfanilamide Add_NED Add NED (Incubate 5-10 min) Add_Sulfanilamide->Add_NED Measure_Absorbance Measure Absorbance at 540 nm Add_NED->Measure_Absorbance Analyze_Data Analyze Data vs. Standard Curve Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Griess Assay.

Protocol 2: Synthesis of Peroxynitrite

This protocol describes a common laboratory method for synthesizing a stock solution of peroxynitrite.[16][17]

Safety Precaution: Peroxynitrite is a powerful oxidant. Handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, in a well-ventilated fume hood.

Materials:

  • Sodium nitrite (NaNO₂)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Manganese dioxide (MnO₂)

  • Ice bath

  • Syringe pump or rapid mixing device

Procedure:

  • Prepare Solutions:

    • Solution A: 0.6 M NaNO₂ in deionized water.

    • Solution B: 0.7 M H₂O₂ and 0.6 M HCl in deionized water.

    • Quenching Solution: 1.5 M NaOH.

    • Cool all solutions in an ice bath.

  • Synthesis:

    • Using a syringe pump or by rapidly pouring, mix equal volumes of the ice-cold Solution A and Solution B.

    • Immediately (within 1-2 seconds) quench the reaction by adding an equal volume of the ice-cold Quenching Solution. A characteristic yellow color indicates the formation of the peroxynitrite anion (ONOO⁻).

  • Removal of Excess H₂O₂:

    • Add a small amount of MnO₂ to the yellow peroxynitrite solution to catalyze the decomposition of unreacted H₂O₂. Oxygen gas evolution will be observed.

  • Quantification and Storage:

    • Briefly centrifuge the solution to pellet the MnO₂.

    • Determine the concentration of the peroxynitrite stock solution spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH, using a molar extinction coefficient of 1670 M⁻¹cm⁻¹.[16]

    • Store the peroxynitrite solution in small aliquots at -80°C.

Peroxynitrite_Synthesis_Workflow Start Start Prepare_Solutions Prepare & Cool Solutions (NaNO₂, H₂O₂/HCl, NaOH) Start->Prepare_Solutions Mix_Reactants Rapidly Mix NaNO₂ and H₂O₂/HCl Prepare_Solutions->Mix_Reactants Quench Immediately Quench with NaOH Mix_Reactants->Quench Remove_H2O2 Remove Excess H₂O₂ with MnO₂ Quench->Remove_H2O2 Quantify Quantify at 302 nm Remove_H2O2->Quantify Store Store at -80°C Quantify->Store End End Store->End

Caption: Workflow for the laboratory synthesis of peroxynitrite.

References

Distinguishing Peroxynitrous Acid-Mediated Effects from a Symphony of Reactive Nitrogen Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, discerning the specific biological consequences of peroxynitrous acid (ONOOH) amidst the complex milieu of other reactive nitrogen species (RNS) is a critical challenge. This guide provides an objective comparison of the chemical properties and biological effects of this compound versus other key RNS, supported by quantitative data and detailed experimental protocols to facilitate the design and interpretation of research in this dynamic field.

Peroxynitrite, the conjugate base of this compound, is a potent oxidizing and nitrating agent formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1] Its high reactivity and short half-life make it a key player in a multitude of physiological and pathological processes, including signal transduction, inflammation, and cellular damage. However, its effects are often intertwined with those of its precursor molecules and other RNS, necessitating precise experimental approaches to delineate its specific contributions.

Chemical Reactivity and Kinetics: A Quantitative Comparison

The distinct biological effects of RNS are rooted in their unique chemical reactivities. This compound and its anion, peroxynitrite, exhibit a different reaction profile compared to nitric oxide and other RNS. The following tables summarize key kinetic data for the reactions of these species with various biological targets.

Table 1: Reaction Rate Constants of Peroxynitrite/Peroxynitrous Acid with Selected Biomolecules

Target MoleculePeroxynitrite/Peroxynitrous AcidRate Constant (M⁻¹s⁻¹)pHTemperature (°C)Reference(s)
CysteineONOOH/ONOO⁻1,290 ± 305.7537[2]
Glutathione (GSH)ONOOH/ONOO⁻281 ± 65.7537[2]
Human Serum AlbuminONOOH/ONOO⁻9,7007.437[1]
Carbon Dioxide (CO₂)ONOO⁻5.8 x 10⁴7.437[3][4]
OxyhemoglobinONOOH/ONOO⁻6.8 x 10⁴7.437[1]
Mn-SODONOO⁻>10⁴7.437[1]
TyrosineONOOH/ONOO⁻Does not react directly--[4]
Coumarin-7-boronic acidONOO⁻~10⁶7.425[5]

Table 2: Half-Lives of Key Reactive Nitrogen Species

SpeciesHalf-LifeConditionsReference(s)
This compound (ONOOH)~1 secondpH 7.4, 37°C[6]
Nitric Oxide (•NO)seconds to minutesBiological systems[7]
Superoxide (O₂•⁻)microseconds to millisecondsBiological systems[6]

Deciphering RNS-Mediated Signaling Pathways

The signaling roles of nitric oxide and superoxide are well-established. However, their rapid reaction to form peroxynitrite introduces a distinct signaling cascade with unique downstream targets and cellular outcomes. Understanding these divergent pathways is crucial for attributing specific effects to the correct reactive species.

The Genesis of Peroxynitrite and Divergent Signaling

The formation of peroxynitrite from nitric oxide and superoxide represents a critical branch point in RNS signaling. While nitric oxide traditionally signals through soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP), and superoxide has its own distinct signaling roles, peroxynitrite initiates a separate cascade of oxidative and nitrative stress.

RNS_Signaling cluster_precursors Precursors cluster_peroxynitrite Peroxynitrite Formation cluster_downstream Downstream Effects NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO sGC sGC Activation → cGMP NO->sGC Canonical Pathway O2 Superoxide (O₂•⁻) O2->ONOO Oxidative_Stress Oxidative & Nitrative Stress ONOO->Oxidative_Stress Peroxynitrite-Mediated Pathway Thiol_Oxidation Thiol Oxidation Oxidative_Stress->Thiol_Oxidation Tyrosine_Nitration Tyrosine Nitration Oxidative_Stress->Tyrosine_Nitration Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage

Divergent signaling pathways of nitric oxide, superoxide, and peroxynitrite.
Key Decomposition and Reaction Pathways of Peroxynitrite

At physiological pH, peroxynitrite exists in equilibrium with this compound (pKa ~6.8). This compound can undergo several key reactions that dictate its biological effects, including isomerization to nitrate, reaction with carbon dioxide, and oxidation of thiols.

Peroxynitrite_Reactions ONOO Peroxynitrite (ONOO⁻) ONOOH This compound (ONOOH) ONOO->ONOOH Protonation (pKa ~6.8) CO2_adduct ONOOCO₂⁻ ONOO->CO2_adduct + CO₂ Nitrate Nitrate (NO₃⁻) ONOOH->Nitrate Isomerization Sulfenic_acid Sulfenic Acid (RSOH) ONOOH->Sulfenic_acid + Thiol Radicals •NO₂ + CO₃•⁻ CO2_adduct->Radicals Homolysis Thiol Thiol (RSH)

Major decomposition and reaction pathways of peroxynitrite.

Experimental Protocols for Distinguishing Peroxynitrite Effects

The transient nature and high reactivity of peroxynitrite necessitate specialized techniques for its detection and the attribution of its specific biological effects. Below are detailed protocols for three common methods.

Fluorescent Detection of Peroxynitrite Using Coumarin-7-Boronic Acid

Fluorescent probes offer a sensitive method for detecting peroxynitrite in real-time. Coumarin-7-boronic acid (CBA) is a probe that reacts with peroxynitrite to form the highly fluorescent product 7-hydroxycoumarin.[5]

Materials:

  • Coumarin-7-boronic acid (CBA)

  • Peroxynitrite standard solution

  • Phosphate (B84403) buffer (pH 7.4)

  • Fluorescence plate reader or microscope

Protocol:

  • Probe Preparation: Prepare a stock solution of CBA in DMSO. Dilute the stock solution in phosphate buffer to the desired working concentration (e.g., 10 µM).

  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate). Treat cells with experimental compounds to induce peroxynitrite formation.

  • Probe Loading: Add the CBA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~332 nm and an emission wavelength of ~470 nm.[5]

  • Controls: Include control groups with no treatment, treatment with a nitric oxide donor alone, and treatment with a superoxide generator alone to distinguish peroxynitrite-specific fluorescence. The use of a peroxynitrite scavenger (e.g., uric acid) can further confirm the specificity of the signal.

Fluorescent_Probe_Workflow start Start prep_probe Prepare CBA Probe Solution start->prep_probe treat_cells Treat Cells to Induce ONOO⁻ prep_probe->treat_cells load_probe Load Cells with CBA Probe treat_cells->load_probe measure_fluorescence Measure Fluorescence (Ex: 332 nm, Em: 470 nm) load_probe->measure_fluorescence analyze Analyze Data and Compare to Controls measure_fluorescence->analyze end End analyze->end HPLC_Workflow start Start collect_sample Collect and Stabilize Sample (pH > 12) start->collect_sample hplc_analysis HPLC-UV Analysis (300 nm) collect_sample->hplc_analysis prepare_standards Prepare ONOO⁻, NO₂⁻, NO₃⁻ Standards prepare_standards->hplc_analysis quantify Quantify Peaks using Standard Curve hplc_analysis->quantify end End quantify->end EPR_Workflow start Start prepare_mixture Prepare Spin Trap (e.g., DMPO) Solution start->prepare_mixture initiate_reaction Add Peroxynitrite to Initiate Radical Formation prepare_mixture->initiate_reaction epr_measurement Record EPR Spectrum initiate_reaction->epr_measurement analyze_spectrum Analyze Spectrum for Radical Adducts epr_measurement->analyze_spectrum end End analyze_spectrum->end

References

A Comparative Analysis of Peroxynitrous Acid and Hydrogen Peroxide Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of reactive oxygen and nitrogen species is paramount. This guide provides an objective, data-driven comparison of two key players in cellular signaling and oxidative stress: peroxynitrous acid (ONOOH) and hydrogen peroxide (H₂O₂). We delve into their distinct chemical behaviors, supported by experimental data, detailed protocols, and visualizations of their roles in critical signaling pathways.

This compound and its conjugate base, peroxynitrite (ONOO⁻), are potent oxidizing and nitrating agents formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1] In contrast, hydrogen peroxide is a more stable and selective two-electron oxidant, playing a crucial role as a signaling molecule in numerous physiological processes.[2][3] Their divergent reactivity profiles dictate their distinct biological consequences, from precise regulation of cellular pathways to indiscriminate oxidative damage.

Quantitative Comparison of Reactivity and Properties

The reactivity of these two molecules with biological targets differs significantly. The following tables summarize key quantitative data for a direct comparison.

PropertyThis compound / PeroxynitriteHydrogen Peroxide
pKa ~6.8[4]~11.6
Standard Reduction Potential (E°') > 1 V (ONOOH/ONOOH•⁻)[5]+1.77 V (H₂O₂, 2H⁺/2H₂O)[6]
Stability (at neutral pH) Unstable, isomerizes to nitrate (B79036) with a rate constant of ~1.2 s⁻¹[4]Relatively stable, decomposes slowly[3]

Table 1: Physicochemical Properties of this compound and Hydrogen Peroxide.

SubstrateThis compound / Peroxynitrite (k, M⁻¹s⁻¹)Hydrogen Peroxide (k, M⁻¹s⁻¹)
Cysteine (thiol group) 5,900 (at pH 7.4)[7]Three orders of magnitude lower than peroxynitrite[7]
Methionine ~1.7 x 10³ (this compound)[8]Reaction is stoichiometric (1:1) and follows pseudo first-order kinetics[8]
Human Serum Albumin (HSA) 9.7 x 10³ (at pH 7.4)[9]-

Table 2: Second-Order Rate Constants (k) for Reactions with Biological Molecules.

Experimental Protocols

Accurate assessment of the reactivity of these oxidants relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Synthesis and Quantification of Peroxynitrite

Objective: To synthesize a stock solution of peroxynitrite and determine its concentration spectrophotometrically.

Materials:

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Manganese dioxide (MnO₂)

  • Ice bath

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare ice-cold solutions of 0.6 M NaNO₂, 0.7 M H₂O₂, 0.6 M HCl, and 1.5 M NaOH.

  • In a beaker on an ice bath, rapidly mix the NaNO₂ solution with the acidified H₂O₂ solution (prepared by mixing HCl and H₂O₂ immediately before use). This instantaneous reaction forms this compound.

  • Immediately quench the reaction by adding the 1.5 M NaOH solution. The solution will turn a characteristic yellow, indicating the formation of the peroxynitrite anion (ONOO⁻).[1]

  • To remove unreacted H₂O₂, add a small amount of granular MnO₂ and stir for 15-20 minutes, or until oxygen evolution ceases.

  • Filter the solution to remove the MnO₂.

  • Determine the concentration of the peroxynitrite stock solution by measuring its absorbance at 302 nm in 0.1 M NaOH. The molar extinction coefficient (ε) for peroxynitrite at this wavelength is 1670 M⁻¹cm⁻¹.[10]

Protocol 2: Determination of the Rate of Peroxynitrite Decomposition

Objective: To measure the rate of peroxynitrite decomposition at neutral pH using stopped-flow spectrophotometry.

Materials:

  • Peroxynitrite stock solution (from Protocol 1)

  • Tris buffer (0.1 M, pH 7.1)

  • Stopped-flow spectrophotometer

Procedure:

  • Set the stopped-flow spectrophotometer to monitor absorbance at 302 nm.

  • Rapidly mix the alkaline peroxynitrite solution with the Tris buffer to achieve a final pH of 7.1.

  • Record the decrease in absorbance at 302 nm over time.

  • Fit the resulting kinetic trace to a single exponential decay function to determine the first-order rate constant of decomposition.[11]

Protocol 3: Measurement of Hydrogen Peroxide Concentration

Objective: To determine the concentration of a hydrogen peroxide solution using UV-Vis spectrophotometry.

Materials:

  • Hydrogen peroxide solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Dilute the hydrogen peroxide solution to a concentration that will give an absorbance reading within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at 240 nm using a quartz cuvette.

  • Calculate the concentration of the hydrogen peroxide solution using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.[12]

Protocol 4: Assay for the Reaction of Hydrogen Peroxide with Methionine

Objective: To quantify the oxidation of methionine by hydrogen peroxide.

Materials:

  • Protein or peptide containing methionine

  • Hydrogen peroxide solution of known concentration

  • Mass spectrometer

Procedure:

  • Incubate the protein or peptide sample with a known concentration of hydrogen peroxide.

  • After the reaction, digest the protein into smaller peptides (if necessary).

  • Analyze the sample using mass spectrometry to identify and quantify the extent of methionine oxidation to methionine sulfoxide.[2][13] The reaction is stoichiometric, allowing for the determination of the amount of reacted H₂O₂.[8]

Signaling Pathways and Biological Implications

The distinct reactivity of this compound and hydrogen peroxide underpins their different roles in cell signaling and pathology. Hydrogen peroxide, with its relative stability and selectivity, acts as a second messenger in various physiological pathways. This compound, a more potent and less discriminate oxidant, is often associated with pathological conditions characterized by high levels of oxidative and nitrative stress.

Peroxynitrite-Mediated Signaling

Peroxynitrite is a key mediator of cellular damage in inflammatory and neurodegenerative diseases. Its formation from nitric oxide and superoxide can lead to the nitration of tyrosine residues on proteins, altering their function and contributing to cellular dysfunction.

Peroxynitrite_Pathway NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2_superoxide Superoxide (O₂•⁻) O2_superoxide->ONOO ONOOH This compound (ONOOH) ONOO->ONOOH H⁺ Protein Protein (Tyrosine) ONOOH->Protein Nitration Nitrotyrosine 3-Nitrotyrosine (Altered Function) Protein->Nitrotyrosine CellularDamage Cellular Damage & Dysfunction Nitrotyrosine->CellularDamage Hydrogen_Peroxide_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor NADPH_Oxidase NADPH Oxidase Receptor->NADPH_Oxidase Activation MAPK_Pathway MAP Kinase Pathway Receptor->MAPK_Pathway Phosphorylation H2O2 Hydrogen Peroxide (H₂O₂) NADPH_Oxidase->H2O2 Production PTP Protein Tyrosine Phosphatase (PTP-SH) H2O2->PTP Oxidation PTP_ox Oxidized PTP (PTP-SOH - Inactive) PTP->PTP_ox PTP_ox->MAPK_Pathway Inhibition of dephosphorylation CellularResponse Cellular Response (e.g., Proliferation) MAPK_Pathway->CellularResponse

References

Validating 3-Nitrotyrosine as a Specific Marker of Peroxynitrite Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of 3-nitrotyrosine (B3424624) (3-NT) has long been considered a hallmark of "nitroxidative stress," a condition implicated in a wide range of pathologies, from neurodegenerative diseases to cardiovascular disorders. Historically, the presence of 3-NT in biological samples has been widely interpreted as a specific indicator of the activity of peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species (RNS). However, a growing body of evidence challenges this specificity, revealing alternative pathways for 3-NT formation. This guide provides a comprehensive and objective comparison of 3-nitrotyrosine with other markers of peroxynitrite and related oxidative stress, supported by experimental data and detailed methodologies, to aid researchers in the critical evaluation and selection of appropriate biomarkers for their studies.

The Challenge of Specificity: Is 3-Nitrotyrosine a Definitive Peroxynitrite Marker?

While peroxynitrite, formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), is a potent nitrating agent, it is not the sole source of 3-nitrotyrosine in biological systems.[1] A major alternative pathway involves the enzyme myeloperoxidase (MPO), which is abundant in neutrophils and other phagocytic cells.[2] MPO can catalyze the formation of nitrating species from nitrite (B80452) (NO₂⁻) and hydrogen peroxide (H₂O₂), leading to tyrosine nitration independently of peroxynitrite.[2] This is particularly relevant in inflammatory conditions where MPO activity is high. Therefore, while elevated 3-NT levels are a reliable indicator of nitroxidative stress, attributing them solely to peroxynitrite activity requires careful consideration and potentially the use of complementary markers.

Comparison of Analytical Methods for 3-Nitrotyrosine Detection

The choice of analytical method for 3-nitrotyrosine quantification is critical and depends on the required sensitivity, specificity, and throughput. The following table summarizes the performance of commonly used techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (CV%)Key Considerations
ELISA ~1 nMNot consistently reported<15%High-throughput, cost-effective, but potential for cross-reactivity with other nitrated molecules.[3]
Western Blotting Semi-quantitativeSemi-quantitativeNot applicableUseful for identifying specific nitrated proteins, but not ideal for precise quantification.
HPLC-DAD 20.3 µg/L61.5 µg/LNot ReportedSimple and rapid, but lower sensitivity and specificity compared to other HPLC methods.[4]
HPLC-ECD < 10 fmol per injectionNot consistently reportedNot ReportedGood sensitivity, but can be susceptible to interference from other electroactive compounds.[2]
LC-MS/MS 0.030 ng/mL (0.13 nM)0.100 ng/mL (0.44 nM)<10%Considered the "gold standard" for its high specificity and sensitivity, allowing for accurate quantification in complex biological matrices.[4]

Alternative Markers for Peroxynitrite and Oxidative Stress

Given the specificity concerns with 3-nitrotyrosine, employing a panel of biomarkers can provide a more robust assessment of peroxynitrite activity and overall oxidative stress.

BiomarkerWhat it MeasuresAdvantagesDisadvantages
Fluorescent Probes Real-time peroxynitrite formationHigh sensitivity, allows for in vivo and in situ imaging.[5][6]Short-lived signal, potential for phototoxicity and artifacts.
3-Chlorotyrosine Myeloperoxidase-derived oxidantsSpecific marker for MPO activity, helping to distinguish from peroxynitrite-mediated damage.[7][8]Not a direct measure of peroxynitrite.
Protein Carbonyls General protein oxidationStable and widely used marker of oxidative stress.[9]Not specific to peroxynitrite or any single reactive species.
8-Oxoguanine Oxidative DNA damageA sensitive and specific marker of DNA oxidation.[1][10]Reflects DNA damage, not directly peroxynitrite formation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the selection of the most appropriate technique.

Western Blotting for 3-Nitrotyrosine

1. Sample Preparation:

  • Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • For a positive control, treat a sample of cell lysate with a peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite.

2. SDS-PAGE and Protein Transfer:

  • Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for 3-nitrotyrosine overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

HPLC with Electrochemical Detection (HPLC-ECD) for 3-Nitrotyrosine

1. Sample Preparation:

  • Precipitate proteins from the sample (e.g., plasma, tissue homogenate) using an acid (e.g., perchloric acid).

  • Centrifuge to pellet the protein and collect the supernatant for free 3-NT analysis, or hydrolyze the protein pellet (e.g., with pronase) for total 3-NT analysis.

  • Filter the sample through a 0.22 µm filter before injection.

2. HPLC Separation:

  • Inject the prepared sample onto a C18 reverse-phase HPLC column.

  • Use an isocratic or gradient elution with a mobile phase typically consisting of a buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile).

3. Electrochemical Detection:

  • Detect 3-nitrotyrosine using an electrochemical detector with a glassy carbon working electrode.

  • The potential of the working electrode is set to oxidize 3-nitrotyrosine, generating a current that is proportional to its concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Nitrotyrosine

1. Sample Preparation:

  • Spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C₆-3-NT).

  • Perform protein precipitation (e.g., with acetonitrile) or enzymatic hydrolysis (e.g., with pronase) to release 3-NT.

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

2. LC Separation:

  • Inject the extracted sample onto a C18 or similar reverse-phase LC column.

  • Use a gradient elution to separate 3-nitrotyrosine from other sample components.

3. MS/MS Detection:

  • Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 3-nitrotyrosine and its internal standard for highly selective and sensitive quantification.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

cluster_peroxynitrite Peroxynitrite-Dependent Pathway cluster_mpo Myeloperoxidase-Dependent Pathway NO Nitric Oxide (•NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite O2_superoxide Superoxide (O₂•⁻) O2_superoxide->Peroxynitrite Nitrotyrosine_PN 3-Nitrotyrosine Peroxynitrite->Nitrotyrosine_PN Nitration Tyrosine Tyrosine Tyrosine->Nitrotyrosine_PN MPO Myeloperoxidase (MPO) NitratingSpecies Nitrating Species MPO->NitratingSpecies H2O2 Hydrogen Peroxide (H₂O₂) H2O2->NitratingSpecies Nitrite Nitrite (NO₂⁻) Nitrite->NitratingSpecies Nitrotyrosine_MPO 3-Nitrotyrosine NitratingSpecies->Nitrotyrosine_MPO Nitration Tyrosine_MPO Tyrosine Tyrosine_MPO->Nitrotyrosine_MPO

Figure 1: Major pathways of 3-nitrotyrosine formation.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection_methods Detection Methods Sample Biological Sample (Plasma, Tissue, etc.) InternalStandard Spike with Internal Standard (for LC-MS/MS) Sample->InternalStandard Hydrolysis Protein Hydrolysis (e.g., Pronase) InternalStandard->Hydrolysis Cleanup Sample Cleanup (e.g., SPE) Hydrolysis->Cleanup HPLC HPLC Separation Cleanup->HPLC Detection Detection HPLC->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis ECD ECD Detection->ECD MSMS MS/MS Detection->MSMS DAD DAD Detection->DAD

Figure 2: General experimental workflow for 3-NT analysis.

Conclusion

References

A Comparative Guide to Isotope-Labeled Peroxynitrite for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use of isotope-labeled peroxynitrite for mechanistic studies with alternative methods. We will delve into the performance of these techniques, supported by experimental data, and provide detailed protocols for key experiments.

Peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species (RNS), is a critical mediator in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases.[1][2] Understanding the mechanisms by which peroxynitrite exerts its effects is crucial for developing effective therapeutic interventions. Isotope labeling, in conjunction with mass spectrometry, offers a powerful tool for elucidating these mechanisms with high precision and specificity.

Performance Comparison: Isotope-Labeled Peroxynitrite vs. Alternative Methods

The primary methods for studying peroxynitrite-mediated events are broadly categorized into two groups: those that directly or indirectly quantify peroxynitrite and those that identify and quantify its reaction products. The use of isotope-labeled peroxynitrite, particularly ¹⁵N-labeled peroxynitrite (O¹⁵NOO⁻), falls into the latter category and provides a robust method for quantifying specific modifications, such as protein tyrosine nitration. A common alternative is the use of fluorescent probes for the real-time detection of peroxynitrite.

Method Principle Typical Limit of Detection (LOD) / Quantification (LOQ) Advantages Limitations
Isotope-Labeled Peroxynitrite (¹⁵N) with LC-MS/MS Stable isotope-labeled peroxynitrite is used to nitrate (B79036) target molecules (e.g., proteins). The resulting isotopically labeled products (e.g., ³⁻¹⁵NO₂-Tyrosine) are distinguished from their endogenous, unlabeled counterparts by their mass difference in mass spectrometry. This allows for accurate quantification using isotope dilution methods.LOD: ~44 fmol[3] LOQ: ~0.5 nM[4]- High specificity and accuracy for quantifying specific reaction products.[3] - Enables precise site-specific analysis of protein modifications. - Less susceptible to artifacts from non-specific oxidation compared to some fluorescent probes. - Provides a stable, post-reaction marker for peroxynitrite activity.- Indirect detection of peroxynitrite. - Requires expensive and specialized equipment (mass spectrometer). - The experimental workflow can be complex and time-consuming. - Does not provide real-time information on peroxynitrite flux.
Fluorescent Probes Small molecules designed to react with peroxynitrite, resulting in a change in their fluorescent properties (e.g., "turn-on" fluorescence or a spectral shift). This allows for real-time imaging and quantification of peroxynitrite in living cells.LOD: 0.65 nM - 0.36 µM (Varies significantly between probes)[5][6]- Enables real-time detection and imaging of peroxynitrite in living cells.[7] - High sensitivity. - Relatively simple and cost-effective compared to mass spectrometry.- Can suffer from a lack of specificity, with some probes reacting with other reactive oxygen and nitrogen species (ROS/RNS). - The probe itself can perturb the cellular redox environment. - Quantification can be challenging due to variations in probe uptake, localization, and photobleaching.

Experimental Protocols

Quantitative Analysis of Protein Nitration using ¹⁵N-Labeled Peroxynitrite and LC-MS/MS

This protocol outlines a general workflow for the relative quantification of protein tyrosine nitration in a biological sample using ¹⁵N-labeled peroxynitrite as a spike-in standard.

a. Synthesis of ¹⁵N-Labeled Peroxynitrite (O¹⁵NOO⁻)

Isotope-labeled peroxynitrite can be synthesized using a quenched-flow apparatus with ¹⁵N-labeled sodium nitrite (B80452) (Na¹⁵NO₂). The resulting O¹⁵NOO⁻ solution should be quantified spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹) and stored at -80°C.

b. Sample Preparation and Protein Nitration

  • Prepare Protein Lysate: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a standard assay (e.g., BCA).

  • Spike-in ¹⁵N-Nitrated Standard: Treat a known amount of a standard protein (e.g., bovine serum albumin) or a representative protein lysate with a molar excess of O¹⁵NOO⁻ to generate ¹⁵N-nitrated proteins. This will serve as the internal standard.

  • Mix Samples: Combine a known amount of the experimental sample (containing endogenous, unlabeled nitrated proteins) with a known amount of the ¹⁵N-nitrated internal standard.

  • Protein Digestion: Reduce, alkylate, and digest the combined protein sample with trypsin overnight at 37°C.

c. LC-MS/MS Analysis

  • Chromatographic Separation: Separate the resulting peptides using reverse-phase liquid chromatography (LC) with a suitable gradient.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Identify peptides containing 3-nitrotyrosine (B3424624) (mass shift of +45.004 Da) and ³⁻¹⁵NO₂-tyrosine (mass shift of +46.001 Da).

    • Extract the ion chromatograms for the paired light (endogenous) and heavy (¹⁵N-labeled) nitrated peptides.

    • Calculate the ratio of the peak areas of the light to heavy nitrated peptides for relative quantification.

Intracellular Peroxynitrite Detection using a Fluorescent Probe

This protocol provides a general workflow for detecting intracellular peroxynitrite using a commercially available fluorescent probe.

a. Cell Culture and Treatment

  • Cell Seeding: Seed cells in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes or 96-well plates).

  • Induction of Peroxynitrite Production: Treat cells with an appropriate stimulus to induce the production of nitric oxide and superoxide, leading to the formation of peroxynitrite. Common inducers include lipopolysaccharide (LPS) and phorbol (B1677699) 12-myristate 13-acetate (PMA) for macrophages.[8]

b. Probe Loading and Imaging

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in anhydrous DMSO. Dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free medium or an appropriate buffer immediately before use.

  • Cell Staining: Remove the culture medium, wash the cells with warm phosphate-buffered saline (PBS), and incubate the cells with the probe-containing medium for the recommended time (e.g., 30 minutes) at 37°C, protected from light.[7]

  • Washing: Gently wash the cells with warm PBS to remove any excess, unbound probe.

  • Imaging: Add fresh imaging medium (e.g., phenol (B47542) red-free medium) to the cells and immediately image using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen probe.

c. Data Analysis

  • Quantify the fluorescence intensity in regions of interest (e.g., individual cells) using image analysis software.

  • Compare the fluorescence intensity between control and treated groups to determine the relative change in intracellular peroxynitrite levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Peroxynitrite_Formation_and_Action cluster_formation Peroxynitrite Formation cluster_effects Cellular Targets and Consequences Nitric Oxide (NO) Nitric Oxide (NO) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Nitric Oxide (NO)->Peroxynitrite (ONOO-) Diffusion-limited reaction Superoxide (O2-) Superoxide (O2-) Superoxide (O2-)->Peroxynitrite (ONOO-) k ~ 10^10 M-1s-1 Protein Tyrosine Nitration Protein Tyrosine Nitration Peroxynitrite (ONOO-)->Protein Tyrosine Nitration Lipid Peroxidation Lipid Peroxidation Peroxynitrite (ONOO-)->Lipid Peroxidation DNA Damage DNA Damage Peroxynitrite (ONOO-)->DNA Damage Cellular Dysfunction Cellular Dysfunction Protein Tyrosine Nitration->Cellular Dysfunction Lipid Peroxidation->Cellular Dysfunction DNA Damage->Cellular Dysfunction

Caption: Formation and major cellular targets of peroxynitrite.

Isotope_Labeling_Workflow Biological Sample (Endogenous Nitration) Biological Sample (Endogenous Nitration) Protein Extraction Protein Extraction Biological Sample (Endogenous Nitration)->Protein Extraction Mix Samples Mix Samples Protein Extraction->Mix Samples 15N-Labeled Peroxynitrite 15N-Labeled Peroxynitrite Standard Protein Nitration Standard Protein Nitration 15N-Labeled Peroxynitrite->Standard Protein Nitration Standard Protein Nitration->Mix Samples Protein Digestion (Trypsin) Protein Digestion (Trypsin) Mix Samples->Protein Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion (Trypsin)->LC-MS/MS Analysis Data Analysis (Light/Heavy Ratio) Data Analysis (Light/Heavy Ratio) LC-MS/MS Analysis->Data Analysis (Light/Heavy Ratio) Relative Quantification Relative Quantification Data Analysis (Light/Heavy Ratio)->Relative Quantification

Caption: Workflow for quantitative proteomics using ¹⁵N-peroxynitrite.

Peroxynitrite_Neuroinflammation_Pathway cluster_activation Inflammatory Stimulus (e.g., LPS) cluster_enzyme_activation Enzyme Upregulation cluster_rns_ros_production Radical Production cluster_peroxynitrite Peroxynitrite Formation cluster_downstream Downstream Effects Microglia/Astrocyte Activation Microglia/Astrocyte Activation iNOS Activation iNOS Activation Microglia/Astrocyte Activation->iNOS Activation NADPH Oxidase Activation NADPH Oxidase Activation Microglia/Astrocyte Activation->NADPH Oxidase Activation Nitric Oxide (NO) Nitric Oxide (NO) iNOS Activation->Nitric Oxide (NO) Superoxide (O2-) Superoxide (O2-) NADPH Oxidase Activation->Superoxide (O2-) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Nitric Oxide (NO)->Peroxynitrite (ONOO-) Superoxide (O2-)->Peroxynitrite (ONOO-) Protein Nitration (e.g., α-synuclein, Tau) Protein Nitration (e.g., α-synuclein, Tau) Peroxynitrite (ONOO-)->Protein Nitration (e.g., α-synuclein, Tau) Mitochondrial Dysfunction Mitochondrial Dysfunction Peroxynitrite (ONOO-)->Mitochondrial Dysfunction Neurodegeneration Neurodegeneration Protein Nitration (e.g., α-synuclein, Tau)->Neurodegeneration Neuronal Apoptosis Neuronal Apoptosis Mitochondrial Dysfunction->Neuronal Apoptosis Neuronal Apoptosis->Neurodegeneration

Caption: Peroxynitrite signaling in neuroinflammation.

References

A Researcher's Guide to Fluorescent Probes for Peroxynitrous Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of peroxynitrous acid (ONOO⁻), a potent reactive nitrogen species, is critical for understanding its role in a wide range of physiological and pathological processes, from signaling to oxidative stress-related diseases. This guide provides a comprehensive comparison of fluorescent probes, offering a valuable tool for selecting the most suitable probe for your specific research needs. We present a detailed analysis of their performance, supported by experimental data and protocols.

This compound is a short-lived and highly reactive molecule, making its direct detection challenging. Fluorescent probes have emerged as a powerful methodology, offering high sensitivity, and spatiotemporal resolution for monitoring ONOO⁻ in biological systems.[1][2][3] This guide focuses on the most common classes of small-molecule fluorescent probes, comparing their key performance metrics to facilitate informed experimental design.

Comparative Analysis of Fluorescent Probes

The selection of an optimal fluorescent probe depends on several factors, including the specific biological question, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the key quantitative parameters of several popular fluorescent probes for this compound detection.

Probe NameTypeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Limit of Detection (LOD)Response TimeKey Features & Applications
Probe 10 Ratiometric, ICT~560~630 (after reaction)Data not available0.9 nM[1][2]< 5 s[1][2]Excellent sensitivity and fast response; used for imaging endogenous ONOO⁻ in living cells.[1][2]
Red-PN Turn-on~560~583Data not available4.3 nM< 5 sRed-emitting; suitable for imaging in cells and zebrafish.
4-MB Ratiometric~330385 → 450Data not available29.8 nM[2]Data not availableRatiometric detection based on aryl boronate oxidation; used in RAW264.7 macrophages.[2]
TL Turn-on, NIR~630~667Data not availableData not availableData not availableLong-wavelength mitochondrial-targeting probe.
NAB-BE Two-photon~745 (two-photon)465-550Data not availableData not availableData not availableTwo-photon probe for deep tissue imaging; used in RAW 264.7 macrophages.
RBNE Turn-on, NIRData not availableData not availableData not available56 nMData not availableNear-infrared probe for in vivo imaging in necrotizing enteritis models.
Probe 1 Turn-on, Far-red~600~638Data not available45 nMData not availableFar-red emitting probe used in HeLa and RAW 264.7 cells.
Cy1 Ratiometric, FRET~550 (acceptor)560 (donor) / 660 (acceptor)Data not available0.65 nMData not availableFRET-based ratiometric probe with a large ratiometric change.
BDP-NGM Turn-on5025120.0052 → 0.42Data not availableData not availableSignificant increase in quantum yield upon reaction with ONOO⁻.

Signaling Pathways and Reaction Mechanisms

The detection of this compound by fluorescent probes is based on specific chemical reactions that lead to a change in their photophysical properties. Understanding these mechanisms is crucial for interpreting experimental results and troubleshooting.

Boronate-Based Probes: Oxidative Cleavage

A widely used strategy for designing peroxynitrite probes involves the use of an aryl boronate group as the recognition site. Peroxynitrite rapidly and selectively oxidizes the boronate ester to a phenol (B47542), which alters the electronic properties of the fluorophore, leading to a "turn-on" or ratiometric fluorescent response.

Boronate_Mechanism Probe Non-fluorescent Probe (Fluorophore-Boronate) Intermediate Unstable Intermediate Probe->Intermediate Oxidation Product Fluorescent Product (Fluorophore-Phenol) Intermediate->Product Spontaneous Rearrangement ONOO ONOO⁻ ONOO->Intermediate

Caption: Reaction mechanism of a boronate-based fluorescent probe with peroxynitrite.
Rhodamine-Based Spirocyclic Probes: Ring Opening

Another common design involves the use of a rhodamine fluorophore in a non-fluorescent, spirocyclic form. The spirocycle is linked to a peroxynitrite-reactive moiety, such as a hydrazide. The reaction with peroxynitrite cleaves this moiety, triggering the opening of the spirocyclic ring and restoring the highly fluorescent, conjugated rhodamine structure.

Rhodamine_Mechanism Probe Non-fluorescent Probe (Spirocyclic Rhodamine-Hydrazide) Product Highly Fluorescent Product (Open-ring Rhodamine) Probe->Product Oxidative Cleavage & Ring Opening ONOO ONOO⁻ ONOO->Probe

Caption: Ring-opening mechanism of a rhodamine-based probe upon reaction with peroxynitrite.

Experimental Workflows and Protocols

Accurate and reproducible data are paramount in scientific research. The following sections provide detailed methodologies for key experiments involving fluorescent probes for this compound detection.

Experimental Workflow for Cellular Imaging

The following diagram illustrates a typical workflow for imaging intracellular this compound using a fluorescent probe.

Cellular_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Culture 1. Cell Seeding (e.g., on glass-bottom dishes) Stimulation 3. Cellular Stimulation (e.g., with PMA or SIN-1 to induce ONOO⁻) Cell_Culture->Stimulation Probe_Prep 2. Probe Stock Solution (in DMSO) Probe_Loading 4. Probe Incubation (e.g., 5 µM for 30 min) Probe_Prep->Probe_Loading Stimulation->Probe_Loading Wash 5. Washing (to remove excess probe) Probe_Loading->Wash Imaging 6. Fluorescence Microscopy (Confocal or Two-Photon) Wash->Imaging Analysis 7. Image Analysis (Quantification of fluorescence intensity) Imaging->Analysis

Caption: A typical experimental workflow for cellular imaging of peroxynitrite.
Detailed Experimental Protocols

1. General Protocol for In Vitro Probe Characterization

  • Objective: To determine the fluorescence response of the probe to this compound in a cell-free system.

  • Materials:

    • Fluorescent probe stock solution (1 mM in DMSO).

    • Peroxynitrite stock solution (concentration determined by UV-Vis spectroscopy).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Fluorometer.

  • Procedure:

    • Prepare a working solution of the fluorescent probe (e.g., 5 µM) in PBS.

    • Record the baseline fluorescence spectrum of the probe solution.

    • Add increasing concentrations of peroxynitrite to the probe solution.

    • After a short incubation period (e.g., 2 minutes), record the fluorescence spectrum for each concentration.

    • Plot the fluorescence intensity at the emission maximum against the peroxynitrite concentration to determine the linear range and limit of detection.

2. Protocol for Determining Selectivity

  • Objective: To assess the probe's fluorescence response to other reactive oxygen and nitrogen species (ROS/RNS).

  • Materials:

    • Fluorescent probe working solution (e.g., 5 µM in PBS).

    • Stock solutions of various ROS/RNS (e.g., H₂O₂, O₂⁻, NO, HOCl, •OH).

    • Peroxynitrite stock solution.

  • Procedure:

    • To separate aliquots of the probe working solution, add a specific concentration of peroxynitrite and a molar excess (e.g., 100-fold) of each of the other ROS/RNS.

    • Include a control sample with only the probe solution.

    • Incubate the solutions for a fixed time (e.g., 30 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity of each sample.

    • Compare the fluorescence response of the probe to peroxynitrite with its response to other species. A highly selective probe will show a significant fluorescence change only in the presence of peroxynitrite.

3. Protocol for Live Cell Imaging of Peroxynitrite

  • Objective: To visualize the production of peroxynitrite in living cells.

  • Materials:

    • Cells cultured on glass-bottom dishes or coverslips.

    • Fluorescent probe stock solution (1 mM in DMSO).

    • Cell culture medium.

    • Peroxynitrite inducer (e.g., SIN-1 or PMA).

    • Confocal or two-photon microscope.

  • Procedure:

    • Wash the cultured cells with warm PBS.

    • Incubate the cells with the peroxynitrite inducer in cell culture medium for the desired time.

    • Remove the medium and wash the cells with PBS.

    • Incubate the cells with the fluorescent probe (e.g., 5 µM in serum-free medium) for 30 minutes at 37°C.

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add fresh imaging medium (e.g., phenol red-free medium) to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the probe.

    • Quantify the fluorescence intensity in the cells using image analysis software.

Conclusion

The development of fluorescent probes has significantly advanced our ability to study the complex roles of this compound in biology and medicine. This guide provides a comparative overview to aid researchers in selecting the most appropriate tool for their studies. The choice of probe should be guided by its specific performance characteristics, including sensitivity, selectivity, and spectral properties, in the context of the biological system under investigation. By providing detailed protocols and mechanistic insights, we aim to facilitate the effective application of these powerful tools in elucidating the multifaceted functions of this compound.

References

A Researcher's Guide to the Cross-Validation of Peroxynitrous Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of peroxynitrous acid (ONOOH) and its conjugate base peroxynitrite (ONOO⁻) is paramount to understanding its role in a myriad of physiological and pathological processes. This potent reactive nitrogen species (RNS) is implicated in a range of conditions, from neurodegenerative diseases to cardiovascular disorders, making its precise measurement a critical aspect of research and therapeutic development. This guide provides an objective comparison of common methodologies for quantifying this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Peroxynitrite is a short-lived and highly reactive molecule formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1] Its transient nature presents a significant analytical challenge, demanding sensitive and specific detection methods. This guide explores and compares the performance of four principal techniques: fluorescent probes, chemiluminescence, high-performance liquid chromatography (HPLC), and electron paramagnetic resonance (EPR) spectroscopy.

Comparative Analysis of this compound Quantification Methods

The choice of a suitable quantification method hinges on the specific experimental context, including the biological matrix, required sensitivity, and specificity. The following table summarizes the key performance characteristics of the most widely used techniques for this compound detection.

MethodProbe/ReagentPrincipleLimit of Detection (LOD)SpecificityAdvantagesDisadvantages
Fluorescent Probes Aminophenyl fluorescein (B123965) (APF)Oxidation to fluorescent fluorescein~29.8 nM[1]Reacts with •OH and ⁻OCl[1]Good sensitivity, suitable for cellular imaging[2]Not entirely specific for ONOO⁻[1]
Dihydrorhodamine 123 (DHR 123)Oxidation to fluorescent rhodamine 123Not specifiedReacts with various ROS/RNS[1]High fluorescence quantum yield[1]Low specificity[1]
Boronate-based probes (e.g., PS3)Reaction with ONOO⁻ to yield a fluorescent productNot specifiedHigh selectivity for ONOO⁻ over other ROS/RNS[3]High specificity, can be targeted to subcellular compartments[3]May require custom synthesis
Chemiluminescence Luminol (B1675438)Oxidation by ONOO⁻ leading to light emissionNot specifiedLacks specificity[1]Exceptional sensitivity[1]Not specific for ONOO⁻[1]
HPLC Direct UV detection or derivatizationChromatographic separation and quantificationNot specifiedHigh, separates ONOO⁻ from decomposition products[2]Robust and accurate quantification[2]Requires sample stabilization, less suitable for real-time cellular measurements[2][4]
EPR Spectroscopy Spin traps (e.g., DMPO)Trapping of radical species derived from ONOO⁻ decompositionNot specifiedUnparalleled specificity for radical detection[2]Definitive identification of radical species[1]Technically demanding, may require specialized equipment[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental data. Below are generalized protocols for the key quantification methods discussed.

Quantification with Fluorescent Probes (General Protocol)

This protocol describes the use of a generic fluorescent probe for the quantitative measurement of peroxynitrite in a cellular suspension.

Materials:

  • Fluorescent probe stock solution (e.g., 5 mM Aminophenyl fluorescein in DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell suspension

  • 96-well black microplate

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in PBS to the desired final concentration (e.g., 10 µM for APF).[1]

  • Harvest and wash cells with PBS.

  • Resuspend the cells in PBS to the desired concentration.

  • Add the probe working solution to the cell suspension to achieve the final concentration (e.g., 5 µM for APF).[1]

  • Incubate the cells in the dark for 30 minutes at 37°C.[1]

  • Induce peroxynitrite formation using a chemical generator (e.g., SIN-1) or by cellular stimulation.

  • Immediately measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific probe (e.g., ~490 nm excitation and ~515 nm emission for APF).[1]

  • Quantify the fluorescence intensity and compare the results between control and treated groups.

Quantification by Chemiluminescence

This protocol outlines a luminol-based chemiluminescence assay for the detection of peroxynitrite.

Materials:

  • Luminol stock solution

  • Buffer solution (e.g., borate (B1201080) buffer, pH 9.5)

  • Sample containing peroxynitrite

  • Chemiluminometer

Procedure:

  • Prepare a working solution of luminol in the appropriate buffer.

  • In a tube suitable for the chemiluminometer, mix the sample with the luminol working solution.

  • Immediately initiate the chemiluminescence measurement.

  • The integrated light emission over a specific time period is proportional to the amount of peroxynitrite in the sample.

  • A standard curve can be generated using known concentrations of a peroxynitrite standard.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for the separation and quantification of peroxynitrite and its stable decomposition products, nitrite (B80452) and nitrate (B79036).

Materials:

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase C18 column[4]

  • Mobile phase (e.g., 10 mM aqueous solution of tetrabutylammonium (B224687) hydrogen sulfate, pH 11.5)[4]

  • Peroxynitrite standard solution

  • Nitrite and nitrate standard solutions

  • Sodium hydroxide (B78521) (NaOH) for sample stabilization

Procedure:

  • Sample Preparation: Collect aqueous samples and immediately stabilize the peroxynitrite by adjusting the pH to >12 with NaOH.[2]

  • Chromatographic Separation: Inject the stabilized sample into the HPLC system. Peroxynitrite, nitrite, and nitrate will be separated based on their retention times. UV absorbance is monitored at a suitable wavelength (e.g., 300 nm).[4]

  • Quantification: Determine the concentration of each analyte by comparing the peak areas to a standard curve generated with known concentrations of peroxynitrite, nitrite, and nitrate standards.[2]

Quantification by Electron Paramagnetic Resonance (EPR) Spectroscopy

This protocol describes the use of a spin trap to detect radical species derived from peroxynitrite.

Materials:

  • EPR spectrometer

  • Spin trap solution (e.g., DMPO in a suitable buffer)

  • Peroxynitrite solution

  • EPR-compatible capillary tubes

Procedure:

  • Reagent Preparation: Prepare a stock solution of the spin trap DMPO in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[2]

  • Reaction Mixture: In an EPR-compatible tube, mix the peroxynitrite solution with the DMPO solution. The final concentrations should be optimized for the specific experiment.[2]

  • EPR Measurement: Immediately place the reaction mixture into the EPR spectrometer and record the spectrum.

  • Data Analysis: The resulting EPR spectrum will be characteristic of the spin adduct formed, allowing for the identification and relative quantification of the trapped radical species.

Visualizing Peroxynitrite Signaling and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams illustrate the peroxynitrite signaling pathway and a general experimental workflow for its quantification.

peroxynitrite_signaling cluster_formation Peroxynitrite Formation cluster_effects Downstream Effects NO Nitric Oxide (•NO) ONOO- Peroxynitrite (ONOO⁻) NO->ONOO- Diffusion-limited reaction O2- Superoxide (O₂•⁻) O2-->ONOO- Oxidation Oxidation of Biomolecules (Lipids, Proteins, DNA) ONOO-->Oxidation Nitration Nitration of Tyrosine Residues ONOO-->Nitration CellularDamage Cellular Damage & Dysfunction Oxidation->CellularDamage Nitration->CellularDamage

Caption: Peroxynitrite formation and its downstream cellular effects.

experimental_workflow SamplePrep Sample Preparation (e.g., Cell Culture, Tissue Homogenate) MethodSelection Selection of Quantification Method (Fluorescence, Chemi, HPLC, EPR) SamplePrep->MethodSelection Assay Perform Assay (Incubation with probe, reaction) MethodSelection->Assay DataAcquisition Data Acquisition (Spectrometer, Reader, Microscope) Assay->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

Caption: General experimental workflow for peroxynitrite quantification.

References

Controlling for Peroxynitrous Acid: A Comparative Guide to Scavengers and Decomposition Catalysts in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of peroxynitrous acid (ONOO⁻/ONOOH) in complex biological systems, establishing robust experimental controls is paramount. The transient and highly reactive nature of this endogenous oxidant necessitates carefully chosen tools to dissect its specific effects from a milieu of other reactive species. This guide provides an objective comparison of two principal classes of control agents—peroxynitrite scavengers and decomposition catalysts—supported by experimental data and detailed protocols to aid in the rigorous design of your research.

This compound is implicated in a wide range of physiological and pathological processes, from signal transduction to oxidative tissue damage. Distinguishing its direct actions from those of its precursors, nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), or other reactive oxygen and nitrogen species (ROS/RNS), requires specific molecular tools. The two primary strategies involve compounds that either stoichiometrically react with peroxynitrite (scavengers) or catalytically convert it to a less reactive species (decomposition catalysts).

Comparing Control Agents: Scavengers vs. Decomposition Catalysts

The choice between a scavenger and a decomposition catalyst depends on the specific experimental question and system. Scavengers are consumed in their reaction with peroxynitrite, while catalysts can neutralize multiple peroxynitrite molecules.

FeaturePeroxynitrite ScavengersPeroxynitrite Decomposition Catalysts
Mechanism of Action Stoichiometrically react with peroxynitrite or its secondary radicals.Catalytically convert peroxynitrite to nitrate (B79036) (NO₃⁻).[1]
Examples Uric Acid, Thiols (e.g., Glutathione), Flavonoids (e.g., Quercetin)Metalloporphyrins (e.g., FeTPPS, MnTBAP)
Potency Generally require higher concentrations (micromolar to millimolar).Effective at lower concentrations (low micromolar) due to catalytic nature.[1]
Considerations Can have other biological activities (e.g., antioxidant properties). The reactivity of some scavengers, like uric acid, is significantly influenced by the presence of CO₂/bicarbonate.[2][3][4]Can be highly specific for peroxynitrite.

Quantitative Comparison of Control Agent Efficacy

Direct comparison of the efficacy of different control agents can be challenging due to variations in experimental conditions. However, available data provides a basis for selection.

CompoundClassEfficacy MetricValueExperimental System
FeTPPS Decomposition CatalystEC₅₀~5 µM[5]In vitro peroxynitrite decomposition
FeTMPS Decomposition CatalystEC₅₀~3.5 µMProtection of RAW 264.7 cells from peroxynitrite-induced death
Quercetin ScavengerIC₅₀0.93 µMIn vitro peroxynitrite scavenging assay
Uric Acid ScavengerApparent 2nd order rate constant4.8 x 10² M⁻¹s⁻¹[6]Reaction with peroxynitrite

Note on Uric Acid: It is important to note that while uric acid is a potent inhibitor of tyrosine nitration, its direct scavenging of peroxynitrite in biological systems is debated. Some studies suggest that in the presence of physiological concentrations of carbon dioxide, uric acid's primary role may be to scavenge the secondary radicals (CO₃•⁻ and NO₂•) formed from the reaction of peroxynitrite with CO₂, rather than reacting with peroxynitrite directly.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of control experiments. Below are protocols for key assays used to evaluate the efficacy of peroxynitrite scavengers and decomposition catalysts.

Protocol 1: Dihydrorhodamine 123 (DHR 123) Oxidation Assay for Peroxynitrite Scavenging

This assay measures the ability of a compound to inhibit the oxidation of the non-fluorescent DHR 123 to the fluorescent rhodamine 123 by peroxynitrite.

Materials:

  • Dihydrorhodamine 123 (DHR 123)

  • Peroxynitrite

  • Test compound (scavenger or catalyst)

  • Phosphate (B84403) buffer (50 mM, pH 7.4) with 90 mM NaCl and 5 mM KCl

  • Black 96-well microplate

  • Microplate fluorescence spectrophotometer

Procedure:

  • Prepare a 5 µM working solution of DHR 123 in the phosphate buffer.

  • Add 100 µL of the DHR 123 solution to each well of the 96-well plate.

  • Add the test compound at various concentrations to the wells.

  • Initiate the reaction by adding peroxynitrite to a final concentration of 50 µM.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~527 nm.[7]

  • A decrease in fluorescence in the presence of the test compound indicates scavenging activity.

Protocol 2: Western Blot for 3-Nitrotyrosine (B3424624) to Assess Inhibition of Protein Nitration

This protocol detects the formation of 3-nitrotyrosine, a stable marker of peroxynitrite-mediated protein damage, and can be used to assess the protective effects of control agents.

Materials:

  • Cell or tissue lysates

  • Peroxynitrite

  • Test compound

  • SDS-PAGE reagents and equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against 3-nitrotyrosine

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells or tissues with peroxynitrite in the presence or absence of the test compound.

  • Prepare protein lysates from the samples.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-3-nitrotyrosine antibody overnight at 4°C.[8]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detect the chemiluminescent signal using an imaging system.[8]

  • A reduction in the 3-nitrotyrosine signal in the presence of the test compound indicates its protective effect.

Protocol 3: MTT Assay for Cell Viability Following Peroxynitrite Exposure

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells, which can be used to quantify the cytoprotective effects of control compounds against peroxynitrite-induced cell death.

Materials:

  • Cells plated in a 96-well plate

  • Peroxynitrite

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of peroxynitrite in the presence or absence of the test compound for a specified duration.

  • After treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[10]

  • Measure the absorbance at a wavelength between 550 and 600 nm.[9]

  • An increase in absorbance in the presence of the test compound indicates protection against peroxynitrite-induced cytotoxicity.

Signaling Pathways and Experimental Workflows

Peroxynitrite is known to modulate several key signaling pathways. Understanding these interactions is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for studying peroxynitrite-mediated effects.

peroxynitrite_workflow cluster_prep Experimental Setup cluster_treatment Treatment cluster_analysis Downstream Analysis Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment Peroxynitrite Source Peroxynitrite Source Peroxynitrite Source->Cell Treatment Control Compound Scavenger or Decomposition Catalyst Control Compound->Cell Treatment Viability Assay\n(MTT) Viability Assay (MTT) Cell Treatment->Viability Assay\n(MTT) Protein Nitration\n(Western Blot) Protein Nitration (Western Blot) Cell Treatment->Protein Nitration\n(Western Blot) Signaling Pathway\nAnalysis Signaling Pathway Analysis Cell Treatment->Signaling Pathway\nAnalysis

General experimental workflow for studying peroxynitrite effects.

PI3K_Akt_pathway Peroxynitrite Peroxynitrite RTK Receptor Tyrosine Kinase Peroxynitrite->RTK Activates PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation MAPK_ERK_pathway Peroxynitrite Peroxynitrite PKC Protein Kinase C Peroxynitrite->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors NFkB_pathway cluster_nucleus Nucleus Peroxynitrite Peroxynitrite IKK IκB Kinase Peroxynitrite->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Promotes Degradation NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription

References

Assessing the Contribution of Peroxynitrous Acid to Overall Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of peroxynitrous acid in oxidative stress, contrasting its reactivity and biological effects with other key reactive oxygen species (ROS). Supported by experimental data, this document aims to offer a clear perspective on the unique contributions of this potent oxidant.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species and the biological system's ability to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions. Among the various ROS, this compound (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), have emerged as critical players due to their potent and diverse reactivity.

This compound is formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) radicals.[1] With a pKa of approximately 6.8, both the anionic peroxynitrite and the protonated this compound exist at physiological pH.[2] While the peroxynitrite anion is relatively stable, this compound rapidly decomposes, with a half-life of about 1 second, to form highly reactive species, including hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂), particularly in the presence of carbon dioxide.[3][4] This reactivity profile distinguishes this compound from other ROS and underscores its significance as a mediator of oxidative and nitrative stress.

Comparative Reactivity of this compound

The oxidative and nitrative capabilities of this compound are dictated by its reaction kinetics with various biological targets. The following tables provide a quantitative comparison of its reactivity with that of other major ROS.

Table 1: Second-Order Rate Constants for Reactions of this compound and Other ROS with Key Biomolecules
BiomoleculeThis compound (M⁻¹s⁻¹)Hydrogen Peroxide (H₂O₂) (M⁻¹s⁻¹)Superoxide (O₂•⁻) (M⁻¹s⁻¹)Hydroxyl Radical (•OH) (M⁻¹s⁻¹)
Cysteine5,900[4]~1-100.1 - 20[5]1.2 x 10¹⁰
Glutathione (GSH)1,650[2]~10.1 - 20[5]1.4 x 10¹⁰
Methionine~300[4]<0.10.1 - 20[5]8.5 x 10⁹
Tryptophan184[6]<0.010.1 - 20[5]1.3 x 10¹⁰
Tyrosine- (indirect nitration)<0.010.1 - 20[5]1.3 x 10¹⁰
Ascorbate2351.8 x 10⁻²1.5 x 10⁵1.1 x 10⁸
Human Serum Albumin9.7 x 10³[2]---

Note: Rate constants can vary depending on pH, temperature, and experimental conditions.

Table 2: General Comparison of Oxidative Potential
Reactive SpeciesOxidative PotentialKey Characteristics
This compound HighBoth a potent oxidant and a nitrating agent. Its reactivity is enhanced by CO₂. Can diffuse across cell membranes.[7]
Hydrogen Peroxide ModerateRelatively stable and selective. Its reactivity is significantly increased in the presence of transition metals (Fenton reaction).[8]
Superoxide Low to ModerateA primary ROS, but less reactive than other species. Can act as both a reductant and an oxidant.[9]
Hydroxyl Radical Very HighExtremely reactive and non-selective. Reacts at a diffusion-controlled rate with most biomolecules in its immediate vicinity.[7]

Impact on Cellular Signaling Pathways

This compound and its byproducts can significantly modulate cellular signaling pathways, primarily through the oxidation and nitration of key regulatory proteins.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation. Oxidative or electrophilic stress leads to the modification of specific cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction and allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. Peroxynitrite has been shown to directly interact with and modify critical cysteine residues on Keap1, notably C151, C273, and C288, leading to Nrf2 activation.[1][6][10]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitinates ONOOH This compound ONOOH->Keap1 Modifies Cys151, C273, C288 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

This compound-mediated activation of the Keap1-Nrf2 pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathways

Peroxynitrite is a known activator of several MAPK signaling cascades, including the p38 MAPK and JNK pathways, which are involved in cellular stress responses, inflammation, and apoptosis.[11] The activation of these pathways by peroxynitrite can occur through the direct or indirect oxidation of upstream signaling components, such as protein tyrosine phosphatases, leading to a shift in the phosphorylation status of key kinases.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_p38 p38 MAPK Pathway cluster_JNK JNK Pathway cluster_cellular_response Cellular Response ONOOH This compound PTPs Protein Tyrosine Phosphatases (PTPs) ONOOH->PTPs Oxidative Inactivation ASK1 ASK1 PTPs->ASK1 Inhibition of dephosphorylation MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Inflammation Inflammation p38->Inflammation JNK JNK MKK4_7->JNK Phosphorylates Apoptosis Apoptosis JNK->Apoptosis

This compound-induced activation of MAPK signaling pathways.

Experimental Protocols

Accurate assessment of the contribution of this compound to oxidative stress relies on robust experimental methodologies.

Synthesis of Peroxynitrite

A common method for preparing a peroxynitrite stock solution is the quenched-flow technique.[6]

Materials:

  • 0.6 M Sodium Nitrite (B80452) (NaNO₂)

  • 0.6 M Hydrochloric Acid (HCl)

  • 0.7 M Hydrogen Peroxide (H₂O₂)

  • 1.5 M Sodium Hydroxide (NaOH)

  • Manganese Dioxide (MnO₂) (optional)

  • Ice bath

  • Spectrophotometer

Protocol:

  • Prepare all solutions and keep them on ice.

  • In a beaker placed in an ice bath, rapidly mix the 0.6 M HCl and 0.7 M H₂O₂ solutions.

  • Immediately add the acidified H₂O₂ solution to an equal volume of the 0.6 M NaNO₂ solution with vigorous stirring. This reaction forms this compound.

  • Within 1-2 seconds, quench the reaction by adding an equal volume of 1.5 M NaOH. The solution should turn a pale yellow, indicating the formation of the peroxynitrite anion.

  • (Optional) To remove unreacted H₂O₂, add a small amount of MnO₂ and stir until oxygen evolution ceases. Centrifuge or filter to remove the MnO₂.

  • Determine the concentration of the peroxynitrite stock solution by measuring its absorbance at 302 nm in 0.1 M NaOH (ε₃₀₂ = 1670 M⁻¹cm⁻¹).

  • Store the stock solution in small aliquots at -80°C.

Peroxynitrite_Synthesis cluster_reactants Reactants (Ice Cold) cluster_reaction Reaction cluster_product Product NaNO2 0.6 M NaNO₂ Mixing Rapid Mixing NaNO2->Mixing HCl_H2O2 0.6 M HCl + 0.7 M H₂O₂ HCl_H2O2->Mixing Quenching Quench with 1.5 M NaOH Mixing->Quenching ONOO Peroxynitrite (ONOO⁻) Solution Quenching->ONOO

Workflow for the synthesis of peroxynitrite.
Detection of Peroxynitrite using High-Performance Liquid Chromatography (HPLC)

HPLC can be used to quantify peroxynitrite and its stable decomposition products, nitrite and nitrate (B79036).[1][12]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: 10 mM potassium phosphate, 10 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), pH 11.5

  • Peroxynitrite standard solutions

  • Nitrite and nitrate standard solutions

Protocol:

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1 mL/min.

  • Set the UV detector to 302 nm for peroxynitrite detection.

  • Inject a known concentration of peroxynitrite standard to determine its retention time.

  • Inject samples (e.g., cell lysates, biological fluids) that have been treated to stabilize peroxynitrite (e.g., by alkalinization).

  • Quantify the peroxynitrite concentration by comparing the peak area to a standard curve.

  • To measure nitrite and nitrate, the mobile phase pH can be adjusted to 7, and detection can be performed at appropriate wavelengths (e.g., 210 nm).

Detection of Cellular Peroxynitrite with Fluorescent Probes

Fluorescent probes offer a sensitive method for the real-time detection of peroxynitrite in living cells.[13][14]

Materials:

  • Fluorescent probe specific for peroxynitrite (e.g., coumarin-based or rhodamine-based probes)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

  • Cells of interest

Protocol:

  • Culture cells to the desired confluency.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescent probe at an optimized concentration and for an appropriate duration in serum-free medium.

  • Wash the cells with PBS to remove excess probe.

  • Induce peroxynitrite formation (e.g., by treating with a peroxynitrite donor like SIN-1 or by stimulating cells with inflammatory agents).

  • Capture fluorescence images using a microscope or measure fluorescence intensity with a plate reader at the appropriate excitation and emission wavelengths for the specific probe.

  • Quantify the change in fluorescence intensity as an indicator of peroxynitrite production.

Conclusion

This compound is a uniquely potent and versatile contributor to overall oxidative stress. Its high reactivity, ability to both oxidize and nitrate biomolecules, and its role in modulating critical signaling pathways distinguish it from other reactive oxygen species. A thorough understanding of its chemical biology and the use of appropriate experimental methodologies are crucial for accurately assessing its contribution to various physiological and pathological processes. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of this compound-mediated oxidative stress.

References

Safety Operating Guide

Safe Disposal of Peroxynitrous Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species integral to various research applications. However, their inherent instability and high reactivity necessitate strict adherence to proper handling and disposal protocols to ensure laboratory safety. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.

Essential Safety Precautions

Before initiating any disposal procedure, ensure all appropriate personal protective equipment (PPE) is worn, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling and disposal steps must be performed within a certified chemical fume hood to prevent inhalation of any potentially harmful vapors or aerosols. Ensure an eyewash station and safety shower are readily accessible.[1]

Understanding this compound Stability and Decomposition

This compound is a weak acid that exists in equilibrium with its more stable conjugate base, peroxynitrite, in aqueous solutions.[2] Its stability is highly dependent on pH and temperature. In acidic to neutral conditions, this compound is highly unstable and rapidly decomposes.[3][4] Conversely, in alkaline solutions (pH > 12), its conjugate base, peroxynitrite, is relatively stable and can be stored for extended periods at low temperatures.[4][5][6]

The primary decomposition pathways for this compound include isomerization to nitric acid (HNO₃) and homolytic cleavage into highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[2][7][8]

PropertyValueConditions
pKa ~6.8Aqueous solution
Half-life (t½) < 1 secondpH 7.4
UV-Vis Absorbance Max 302 nmIn alkaline solution (as ONOO⁻)
Decomposition Pathways 1. Isomerization to Nitrate (B79036) (H⁺ + NO₃⁻)2. Homolysis to radicals (•OH + •NO₂)[2][9]pH-dependent
Storage Conditions Stable in alkaline solution (e.g., 0.3 M NaOH) at -20°C to -80°C[2][4][6]As peroxynitrite (ONOO⁻)

Procedural Protocol for the Safe Disposal of this compound

This protocol outlines a two-stage process: controlled decomposition followed by neutralization. This ensures that the highly reactive this compound is fully converted to more stable, less hazardous substances before final disposal.

Materials:

  • Waste this compound solution

  • Large beaker (at least 10 times the volume of the waste solution)

  • Stir plate and stir bar

  • Ice bath

  • 1 M Sodium bicarbonate (NaHCO₃) solution or other suitable weak base

  • pH paper or a calibrated pH meter

Step-by-Step Procedure:

  • Preparation and Dilution:

    • Place the large beaker on a stir plate within a chemical fume hood.

    • Fill the beaker with cold deionized water, approximately five times the volume of the waste this compound solution to be disposed of.

    • Begin stirring the water gently to create a vortex.

  • Controlled Decomposition:

    • Slowly and carefully add the waste this compound solution to the stirring water. The dilution and neutral pH of the water will facilitate the rapid decomposition of the this compound into nitrate and other byproducts.[3]

    • Allow the solution to stir for at least 30 minutes to ensure complete decomposition. The half-life of this compound is very short at neutral pH, but this extended time provides a significant safety margin.[6]

  • Neutralization:

    • After ensuring complete decomposition, begin the neutralization process. While stirring, slowly add the 1 M sodium bicarbonate solution to the diluted waste.

    • Monitor the pH of the solution periodically using pH paper or a pH meter. Continue adding the weak base until the pH is between 6.0 and 8.0. Be cautious, as the addition of a base to any residual acidic solution can cause gas evolution (carbon dioxide if using bicarbonate).[10]

  • Final Disposal:

    • Once the solution is neutralized, it can typically be poured down the drain with copious amounts of running water (at least 100 parts water to 1 part waste solution).[11]

    • Crucially, always consult and adhere to your institution's specific guidelines and local regulations for aqueous waste disposal.

Disposal Workflow Diagram

G cluster_0 Preparation & Safety cluster_1 Decomposition cluster_2 Neutralization & Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Dilution Prepare Large Volume of Cold Water in Beaker with Stirring FumeHood->Dilution AddWaste Slowly Add this compound Waste to Stirring Water Dilution->AddWaste Decompose Allow to Stir for 30 Minutes for Complete Decomposition AddWaste->Decompose Neutralize Slowly Add Weak Base (e.g., NaHCO₃) to Reach pH 6-8 Decompose->Neutralize CheckpH Monitor pH Neutralize->CheckpH CheckpH->Neutralize pH not neutral Dispose Dispose Down Drain with Copious Water (Adhering to Local Regulations) CheckpH->Dispose pH is neutral

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.